molecular formula C9H8Cl2O2 B031981 2-[(2,5-Dichlorophenoxy)methyl]oxirane CAS No. 21324-87-8

2-[(2,5-Dichlorophenoxy)methyl]oxirane

カタログ番号: B031981
CAS番号: 21324-87-8
分子量: 219.06 g/mol
InChIキー: BKYYOPSMOZNITO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2,5-Dichlorophenoxy)methyl]oxirane, also known as this compound, is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(2,5-dichlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYYOPSMOZNITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396493
Record name 2-[(2,5-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21324-87-8
Record name 2-[(2,5-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for 2-[(2,5-Dichlorophenoxy)methyl]oxirane (CAS No. 21324-87-8). This molecule, possessing a reactive epoxide ring and a dichlorinated aromatic moiety, serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel pharmaceuticals and agrochemicals.

Core Chemical and Physical Properties

This compound, with the molecular formula C₉H₈Cl₂O₂, is a solid at room temperature.[1] The presence of the dichlorophenyl group and the polar oxirane ring imparts a unique combination of properties that are critical for its application in further chemical transformations.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound2-[(3,4-Dichlorophenoxy)methyl]oxirane (Isomer)2-[(2-Methylphenoxy)methyl]oxirane (Analogue)
CAS Number 21324-87-8[1]21320-30-92210-79-9[2]
Molecular Formula C₉H₈Cl₂O₂[3]C₉H₈Cl₂O₂[4]C₁₀H₁₂O₂[2]
Molecular Weight 219.06 g/mol [3]219.07 g/mol [4]164.20 g/mol [2]
Physical Form Powder[1]Not specifiedLiquid[2]
Boiling Point Not available310.7°C at 760 mmHg[4]109-111°C at 4 mmHg[2]
Melting Point Not availableNot availableNot applicable
Density Not available1.389 g/cm³[4]1.079 g/mL at 25°C[2]
Storage Room Temperature[1]Not specifiedNot specified

Note: Data for the 3,4-dichloro isomer and the 2-methylphenoxy analogue are provided for comparative purposes, as specific experimental data for the 2,5-dichloro isomer is limited in publicly available literature.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound involves the Williamson ether synthesis, reacting 2,5-dichlorophenol with epichlorohydrin. This reaction is typically carried out under basic conditions, which facilitates the deprotonation of the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on similar reactions):
  • Preparation: To a solution of 2,5-dichlorophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or aqueous methanol, a strong base like sodium hydroxide or potassium hydroxide (1.1 equivalents) is added portion-wise at room temperature.[5] The mixture is stirred until the phenol is completely dissolved and has formed the corresponding phenoxide salt.

  • Reaction: Epichlorohydrin (1.2 equivalents) is then added dropwise to the reaction mixture.[5] The reaction is typically heated to a temperature between 60-80°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Chemical Reactivity: The Versatility of the Oxirane Ring

The high ring strain of the epoxide in this compound makes it susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring.[6]

Mechanism of Base-Catalyzed Ring-Opening:

G Epoxide This compound Intermediate Alkoxide Intermediate Epoxide->Intermediate Sₙ2 Attack at less substituted carbon Nucleophile Nu⁻ Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Protonation Protonation H₃O⁺ Protonation->Product

Figure 2: Base-catalyzed epoxide ring-opening.

Experimental Protocol: Reaction with an Amine (Example)

A common application of this reaction is the synthesis of β-amino alcohols, which are important pharmacophores.

  • Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • Nucleophilic Addition: The amine (e.g., isopropylamine, 2-5 equivalents) is added to the solution.[7]

  • Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC or LC-MS.

  • Isolation: After completion, the solvent and excess amine are removed under reduced pressure. The resulting crude product, a 1-amino-3-(2,5-dichlorophenoxy)propan-2-ol derivative, can be purified by column chromatography or crystallization.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The regioselectivity of the subsequent nucleophilic attack depends on the substitution pattern of the epoxide. For a terminal epoxide like this compound, the attack of the nucleophile will predominantly occur at the more substituted carbon due to the partial positive charge stabilization, following a mechanism that has both Sₙ1 and Sₙ2 character.[8]

Mechanism of Acid-Catalyzed Ring-Opening:

G Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation Acid H⁺ Acid->Protonated_Epoxide Product Ring-Opened Product Protonated_Epoxide->Product Nucleophilic Attack at more substituted carbon Nucleophile NuH Nucleophile->Product

Figure 3: Acid-catalyzed epoxide ring-opening.

Analytical Methodologies

Accurate quantification and characterization of this compound are essential for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for monitoring the synthesis and purity of this compound. Due to the lack of a strong chromophore in the epoxide moiety itself, UV detection is often performed at a wavelength corresponding to the absorbance of the dichlorophenyl group (around 230-280 nm). For trace analysis of epoxides, derivatization with a UV-active reagent like N,N-diethyldithiocarbamate can be employed to enhance sensitivity.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a non-polar or mid-polar capillary column (e.g., HP-5MS) can be used.[9] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.

Table 2: General Chromatographic Conditions

ParameterHPLCGC-MS
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[10]Non-polar capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[9]
Mobile Phase/Carrier Gas Acetonitrile/Water gradient[10]Helium[9]
Detection UV (e.g., 230 nm)[10]Mass Spectrometry (Electron Ionization)[9]
Sample Preparation Dissolution in a suitable organic solvent (e.g., acetonitrile)[10]Dissolution in a volatile organic solvent (e.g., hexane, ethyl acetate)[11]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of δ 7.0-7.5 ppm. The protons of the oxirane ring and the adjacent methylene group would appear as a complex set of multiplets in the upfield region, likely between δ 2.5 and 4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the dichlorinated aromatic carbons, the carbons of the oxirane ring, and the methylene bridge carbon. The aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the oxirane and methylene groups would be found further upfield.

  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of the epoxide ring and cleavage of the ether linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-O-C stretching of the ether and epoxide (around 1250 and 850 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[5]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. Its synthesis via the Williamson ether reaction is straightforward, and the reactivity of its epoxide ring allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties and methodologies, serving as a valuable resource for scientists working with this and related compounds. Further research to fully characterize its physical and spectral properties, as well as to explore its reactivity in greater detail, is warranted.

References

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies employed for the complete structure elucidation of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. This molecule, characterized by a dichlorinated aromatic ring linked via an ether bond to an oxirane moiety, is of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven approach to structural verification. We will delve into the causality behind experimental choices, focusing on a multi-technique approach that ensures self-validating and trustworthy results. The core of this guide is built upon the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of drug development and chemical synthesis, the absolute confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. The biological activity, reactivity, and safety profile of a compound are intrinsically linked to its precise atomic arrangement. This compound presents a unique set of structural features—a substituted aromatic ring, an ether linkage, and a reactive epoxide ring—each requiring specific analytical techniques for confirmation. This guide will demonstrate how a convergence of spectroscopic methods provides an irrefutable structural assignment.

The synthesis of such molecules often involves the reaction of a substituted phenol with an epoxide-containing reagent, a process that can potentially lead to isomeric byproducts or impurities.[1] Therefore, a robust analytical workflow is crucial not only for structural confirmation but also for purity assessment.

The Analytical Workflow: A Multi-faceted Approach

A logical and systematic workflow is paramount for efficient and accurate structure elucidation. The chosen methodologies are not arbitrary; they are selected to provide complementary information, creating a self-validating system.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis MS Mass Spectrometry (Molecular Weight & Formula) 1H_NMR ¹H NMR (Proton Environment) MS->1H_NMR Provides Molecular Formula FTIR FTIR Spectroscopy (Functional Group ID) FTIR->1H_NMR Confirms Functional Groups 13C_NMR ¹³C NMR & DEPT (Carbon Skeleton) 1H_NMR->13C_NMR Proton-Carbon Correlation 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 13C_NMR->2D_NMR Defines Carbon Framework Final_Structure Final Structure Confirmation 2D_NMR->Final_Structure Establishes Connectivity

Caption: The integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

The initial step in the analysis of an unknown compound is typically Mass Spectrometry (MS), as it provides the fundamental information of molecular weight and, with high resolution, the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is ideal for preventing fragmentation of the parent molecule.

  • Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain high-resolution mass data.

  • Data Processing: Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and use software to calculate the most probable elemental composition.

Data Interpretation and Rationale

For this compound (C₉H₈Cl₂O₂), the expected monoisotopic mass is 218.9898 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The M+ peak will be accompanied by an M+2 peak with approximately 65% of the intensity of the M+ peak, and a smaller M+4 peak. This isotopic signature is a strong indicator of the presence of two chlorine atoms in the molecule.

The fragmentation pattern in MS provides further structural clues.[2][3] Cleavage of the ether bond is a common fragmentation pathway for such compounds.

G Parent [C₉H₈Cl₂O₂]⁺ m/z = 219 Fragment1 [C₆H₃Cl₂O]⁺ (Dichlorophenoxy ion) m/z = 161 Parent->Fragment1 Loss of C₃H₅O radical Fragment2 [C₃H₅O]⁺ (Glycidyl ion) m/z = 57 Parent->Fragment2 Loss of C₆H₃Cl₂O radical

Caption: Predicted primary fragmentation pathway for this compound in Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Rationale

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the different functional groups within this compound.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificance
~3050-3100C-H stretchAromaticConfirms the presence of the benzene ring.
~2900-3000C-H stretchAliphatic (CH₂, CH)Indicates the presence of the oxirane and methylene groups.
~1580, 1480C=C stretchAromaticFurther evidence for the aromatic ring.
~1250C-O-C stretchAryl-alkyl etherConfirms the ether linkage.[4]
~915, 830C-O stretchOxirane ringCharacteristic peaks for the epoxide ring.[5][6]
~700-850C-Cl stretchAryl chlorideIndicates the presence of chlorine substituents on the aromatic ring.

The presence of the characteristic oxirane ring stretches is a critical piece of evidence in the structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environments. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C NMR spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations.

Predicted NMR Data and Interpretation

Based on the structure of this compound and data from analogous compounds, the following NMR data is predicted:

¹H NMR (Predicted, 500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35d1HH-6Ortho to a chlorine and meta to the ether, deshielded.
~7.00d1HH-3Ortho to the ether and meta to a chlorine.
~6.90dd1HH-4Between two deshielding groups.
~4.25dd1HO-CH ₂ (diastereotopic)Adjacent to the chiral center and the aromatic ring.
~4.00dd1HO-CH ₂ (diastereotopic)Adjacent to the chiral center and the aromatic ring.
~3.30m1HOxirane CHChiral center proton.
~2.90dd1HOxirane CH ₂ (diastereotopic)Part of the epoxide ring.
~2.75t1HOxirane CH ₂ (diastereotopic)Part of the epoxide ring.

¹³C NMR (Predicted, 125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~154.0-C-1 (Aromatic)Carbon attached to the ether oxygen.
~130.5CHC-6 (Aromatic)Aromatic CH.
~128.0-C-2 (Aromatic)Carbon attached to chlorine.
~126.5-C-5 (Aromatic)Carbon attached to chlorine.
~121.0CHC-4 (Aromatic)Aromatic CH.
~115.0CHC-3 (Aromatic)Aromatic CH.
~70.0CH₂O-C H₂Methylene carbon of the ether linkage.
~50.5CHOxirane CHMethine carbon of the epoxide.
~44.5CH₂Oxirane C H₂Methylene carbon of the epoxide.

2D NMR Correlation Analysis

G cluster_0 ¹H-¹H COSY cluster_1 ¹H-¹³C HMBC H_arom Aromatic Protons H_arom->H_arom Adjacent aromatic protons H_CH2O O-CH₂ Protons H_CH_ox Oxirane CH Proton H_CH2O->H_CH_ox 3-bond coupling H_CH2_ox Oxirane CH₂ Protons H_CH_ox->H_CH2_ox Adjacent oxirane protons H_CH2O_hmbc O-CH₂ Protons C_arom_1 Aromatic C-1 H_CH2O_hmbc->C_arom_1 3-bond correlation C_CH_ox Oxirane CH Carbon H_CH2O_hmbc->C_CH_ox 2-bond correlation C_CH2_ox Oxirane CH₂ Carbon H_CH2O_hmbc->C_CH2_ox 3-bond correlation

Caption: Key COSY and HMBC correlations for structural confirmation.

The HMBC spectrum is particularly powerful, as it will show a correlation between the protons of the methylene group adjacent to the ether oxygen and the aromatic carbon C-1, unequivocally linking the dichlorophenoxy and oxirane moieties.

Conclusion: A Synthesis of Evidence

The structure of this compound is confidently elucidated through the systematic and synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula and the presence of two chlorine atoms. FTIR spectroscopy confirms the key functional groups, notably the oxirane ring and the aryl-alkyl ether. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the definitive atomic connectivity, confirming the substitution pattern on the aromatic ring and the precise arrangement of the atoms in the molecule. This multi-faceted approach ensures a high degree of confidence in the assigned structure, a critical foundation for any further research or development activities.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. Mass spectra - fragmentation patterns. [Link]

  • IARC Publications. Some Glycidyl Ethers. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • ResearchGate. FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. [Link]

  • Asian Publication Corporation. Detection of Organics by FTIR and GC-MS. [Link]

  • ResearchGate. FTIR spectrum of methyl orange and reduced product of methyl orange. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • PubChem. Allyl glycidyl ether. [Link]

  • SpectraBase. Allyl glycidyl ether - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... [Link]

  • ResearchGate. MS 2 spectra (A) and proposed fragmentation pathways (B) of compound 30. [Link]

  • MDPI. Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. [Link]

  • ResearchGate. (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. [Link]

  • ResearchGate. Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides | Request PDF. [Link]

  • ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... [Link]

  • ResearchGate. (PDF) Biophysical investigation to assess the toxicity of the herbicide 2, 4-dichlorophenoxyacetic acid on rats blood serum: a FTIR spectroscopic study. [Link]

  • SpectraBase. 2,4-D - Optional[FTIR] - Spectrum. [Link]

Sources

2-[(2,5-Dichlorophenoxy)methyl]oxirane mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for this compound, a compound belonging to the class of aromatic ether epoxides. Based on its structural features—specifically the reactive oxirane (epoxide) ring and the dichlorophenoxy moiety—its primary biological target is identified as soluble epoxide hydrolase (sEH). The core mechanism involves the potent and specific inhibition of sEH, a critical enzyme in the arachidonic acid cascade. By inhibiting sEH, the compound prevents the degradation of endogenous anti-inflammatory lipid mediators known as epoxy-fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs). The resulting elevation of EpFA levels leads to significant downstream anti-inflammatory, analgesic, and vasodilatory effects. This guide details the biochemical interactions, the downstream signaling consequences, and provides validated experimental protocols for researchers to investigate and confirm this mechanism of action.

Introduction: The Biological Context

The arachidonic acid (AA) metabolic cascade is a central pathway in inflammatory and physiological signaling. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes respectively, are well-known therapeutic targets, the cytochrome P450 (CYP450) epoxygenase pathway represents a less exploited but equally critical branch.[1][2] This pathway converts polyunsaturated fatty acids into bioactive epoxy-fatty acids (EpFAs).

A key class of EpFAs derived from arachidonic acid are the epoxyeicosatrienoic acids (EETs). EETs are potent signaling molecules that generally exert beneficial effects, including vasodilation, anti-inflammatory actions, and pain reduction.[3][4] However, the biological activity of EETs is tightly regulated and rapidly terminated by the enzyme soluble epoxide hydrolase (sEH, EPHX2), which converts them into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2][5]

The chemical structure of this compound, featuring a reactive epoxide ring, strongly suggests its role as an inhibitor of epoxide hydrolase. By targeting sEH, this compound offers a therapeutic strategy to amplify the body's natural anti-inflammatory and analgesic processes.[6]

The Molecular Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a homodimeric enzyme found in the cytosol and peroxisomes of various tissues, including the liver, kidney, and vasculature.[5][7] It belongs to the α/β-hydrolase fold family of enzymes.[5] The C-terminal domain of sEH contains the hydrolase activity, which is responsible for adding a water molecule to the epoxide ring of EpFAs.[2]

The key function of sEH is to regulate the lifetime and concentration of EpFAs.[1] Inhibition of sEH is therefore a primary strategy to increase the bioavailability of EETs and other beneficial EpFAs, thereby enhancing their protective effects.[4][8]

Core Mechanism of Action: Potent Inhibition of sEH

The mechanism of action of this compound is centered on its function as a potent inhibitor of soluble epoxide hydrolase.

Biochemical Interaction with the sEH Active Site

The oxirane ring of this compound is the key pharmacophore. It is designed to mimic the natural substrates (EETs) and bind within the catalytic pocket of the sEH enzyme. The inhibition can occur through two primary modes:

  • Competitive Inhibition: The molecule occupies the active site, preventing the natural substrate from binding. The interaction is stabilized by hydrogen bonds between the epoxide oxygen and key catalytic residues, such as tyrosines (Tyr383 and Tyr466) and a nucleophilic aspartate (Asp335) in the active site.[9]

  • Covalent Inhibition: The strained three-membered epoxide ring is susceptible to nucleophilic attack by residues in the sEH active site. This can lead to the formation of a stable covalent bond, resulting in irreversible or slowly reversible inhibition of the enzyme.

The 2,5-dichlorophenoxy group contributes to the binding affinity and specificity, likely through hydrophobic interactions within the enzyme's binding pocket.

Downstream Cellular Consequences

By inhibiting sEH, this compound effectively "puts a brake" on the degradation of EETs and other EpFAs. The resulting sustained elevation of EpFA levels triggers a cascade of beneficial cellular effects:

  • Anti-Inflammatory Effects: Elevated EETs are known to suppress the activation of the pro-inflammatory transcription factor NF-κB.[2] This leads to a reduction in the expression of inflammatory cytokines, chemokines, and adhesion molecules, thereby mitigating the inflammatory response.

  • Analgesic Effects: sEH inhibition has been shown to be effective in models of both inflammatory and neuropathic pain.[4][6] The accumulation of EpFAs helps to reduce pain signaling and hyperalgesia.

  • Vasodilatory and Cardioprotective Effects: EETs are known endothelium-derived hyperpolarizing factors that cause vascular relaxation by activating calcium-activated potassium channels (BKCa) in smooth muscle cells.[2] This contributes to blood pressure regulation and overall cardiovascular health.

The overall mechanism is a shift in the balance of the arachidonic acid cascade away from pro-inflammatory pathways and towards a pro-resolving and protective state.

seh_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid (AA) MembranePhospholipids->AA PLA2 CYP450 CYP450 Epoxygenase AA->CYP450 EETs Epoxy-fatty Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Downstream Effects: • Reduced Inflammation (↓NF-κB) • Vasodilation • Analgesia EETs->Effects Promotes DHETs Diols (DHETs) (Less Biologically Active) sEH->DHETs Inhibitor 2-[(2,5-Dichlorophenoxy) methyl]oxirane Inhibitor->sEH INHIBITION workflow_sEH_assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Serially dilute test compound and controls in DMSO step1 Add sEH enzyme to wells prep1->step1 step2 Add diluted compound/controls step1->step2 step3 Pre-incubate (15 min) step2->step3 step4 Initiate reaction with fluorogenic substrate (PHOME) step3->step4 step5 Measure fluorescence kinetically (30-60 min) step4->step5 analysis1 Calculate reaction rates (slope) step5->analysis1 analysis2 Normalize data to % Inhibition analysis1->analysis2 analysis3 Plot dose-response curve and calculate IC50 analysis2->analysis3

Fig 2: Experimental workflow for the in vitro sEH inhibition assay.
Protocol 2: Cellular Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

This assay evaluates the compound's ability to suppress an inflammatory response in a relevant cell model, which is a functional consequence of sEH inhibition.

Objective: To measure the effect of this compound on the production of a pro-inflammatory cytokine (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and Positive Control (e.g., a known anti-inflammatory drug)

  • TNF-α ELISA Kit

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • 24-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound, positive control, or vehicle (DMSO). Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the cells for 12-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: To ensure the observed effects are not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

  • Data Analysis:

    • Calculate the mean TNF-α concentration for each condition.

    • Normalize the data to the LPS-stimulated vehicle control.

    • Plot the TNF-α concentration against the test compound concentration to determine its inhibitory effect.

workflow_cellular_assay cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_endpoint Endpoint Measurement step1 Seed macrophage cells in 24-well plates step2 Allow cells to adhere overnight step1->step2 step3 Pre-treat cells with test compound or vehicle step2->step3 step4 Stimulate with LPS (100 ng/mL) step3->step4 step5 Incubate for 12-24 hours step4->step5 step6 Collect supernatant step5->step6 step8 Assess cell viability of remaining cells step5->step8 step7 Measure TNF-α levels via ELISA step6->step7

Fig 3: Workflow for the cellular anti-inflammatory assay.

Therapeutic Potential and Broader Implications

The inhibition of soluble epoxide hydrolase is an attractive therapeutic strategy for a range of diseases characterized by underlying inflammation or vascular dysfunction. [6][10]By stabilizing beneficial endogenous lipid mediators, sEH inhibitors like this compound offer a novel approach to treating:

  • Inflammatory Diseases: Including arthritis, inflammatory bowel disease, and atherosclerosis. [3][7]* Chronic Pain: Both inflammatory and neuropathic pain states. [4]* Cardiovascular Diseases: Such as hypertension and myocardial infarction. [2]* Neurodegenerative Diseases: Where neuroinflammation plays a key role. [1][6] This mechanism is distinct from traditional anti-inflammatory drugs (e.g., NSAIDs) and may offer a better safety profile, particularly concerning gastrointestinal side effects.

Conclusion

The primary mechanism of action for this compound is the targeted inhibition of soluble epoxide hydrolase. Through this action, it prevents the degradation of protective epoxy-fatty acids, leading to their accumulation and subsequent enhancement of their anti-inflammatory, analgesic, and vasodilatory properties. This mechanism positions the compound as a promising candidate for further investigation in drug development programs targeting a host of inflammation-related pathologies. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and quantifying its functional consequences at both the biochemical and cellular levels.

References

  • Inceoglu, B., Wagner, K., Yang, J., Schebb, N. H., & Hammock, B. D. (2017). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Pharmacology & Therapeutics, 178, 103-112. [Link]

  • Schmelzer, K. R., Inceoglu, B., Kubala, L., Kim, I. H., Jinks, S. L., Eiserich, J. P., & Hammock, B. D. (2005). Soluble epoxide hydrolase is a therapeutic target for acute inflammation. Proceedings of the National Academy of Sciences, 102(28), 9772-9777. [Link]

  • López-Vicario, C., et al. (2021). Soluble Epoxide Hydrolase Deletion Limits High-Fat Diet-Induced Inflammation. Frontiers in Immunology, 12, 786842. [Link]

  • López-Vicario, C., et al. (2015). Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: role for omega-3 epoxides. Proceedings of the National Academy of Sciences, 112(2), 536-541. [Link]

  • Wagner, K., Inceoglu, B., Gill, A., & Hammock, B. D. (2017). Soluble epoxide hydrolase as a therapeutic target for pain, inflammatory and neurodegenerative diseases. Pharmacology & Therapeutics, 178, 103-112. [Link]

  • Arand, M., Cronin, A., Adamska, M., & Oesch, F. (2005). Epoxide hydrolases: structure, function, mechanism, and assay. Methods in Enzymology, 400, 569-588. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 52(10), 2945-2953. [Link]

  • Cedrone, F., et al. (2005). Colorimetric Assays for Quantitative Analysis and Screening of Epoxide Hydrolase Activity. Applied and Environmental Microbiology, 71(10), 6145-6150. [Link]

  • Ren, Q., & Hammock, B. D. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. Molecules, 26(2), 382. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides. PMC, 21(11), 3047-3052. [Link]

  • Patsnap Synapse. (2024). What are EPHX2 inhibitors and how do they work?. Patsnap. [Link]

  • Shen, H. C. (2018). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 23(11), 2911. [Link]

  • de Oliveira, G. S., & de Souza, R. O. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences, 24(8), 7339. [Link]

  • Jones, P. D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(1), 66-75. [Link]

  • Arand, M., Cronin, A., Adamska, M., & Oesch, F. (2005). Epoxide Hydrolases: Structure, Function, Mechanism, and Assay. ResearchGate. [Link]

  • Lee, S. H., et al. (2025). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Toxicology Letters, 405, 16-29. [Link]

  • Rosso, S. B., et al. (2000). 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. Toxicological Sciences, 58(1), 122-130. [Link]

  • de Almeida, L. B., et al. (2020). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. The Journal of Toxicological Sciences, 45(11), 737-746. [Link]

  • Polido, L. G., et al. (2025). Effects of 2,4-dichlorophenoxyacetic acid (2,4-D), isolated and in a formulated product, on the functional parameters of isolated rat liver mitochondria. Toxicology in Vitro, 104, 105984. [Link]

  • Moody, D. E., & Hammock, B. D. (1987). The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation. Toxicology and Applied Pharmacology, 89(1), 37-48. [Link]

  • ATSDR. (2021). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry. [Link]

  • Gerstmeier, J., et al. (2017). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Molecules, 22(10), 1709. [Link]

  • Garscha, U., et al. (2016). Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase. Journal of Medicinal Chemistry, 59(13), 6336-6349. [Link]

  • Zuanazzi, N. R., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 316-325. [Link]

  • PubChem. (n.d.). ((o-Methoxyphenoxy)methyl)oxirane. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. (n.d.). 2-METHYLOXIRANE. Ataman Kimya. [Link]

  • EPA. (1981). Bifenox Methyl 5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate) Pesticide Registration Standard. United States Environmental Protection Agency. [Link]

Sources

A Technical Whitepaper on the Predicted Biological Activity and Research Trajectory for 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive analysis of the predicted biological activity of 2-[(2,5-Dichlorophenoxy)methyl]oxirane, a molecule combining the structural motifs of a dichlorinated aromatic ring and a reactive epoxide. In the absence of direct experimental data, this guide synthesizes information from structurally analogous compounds to forecast its potential toxicological profile and explore plausible mechanisms of action. A detailed, multi-phase research workflow is proposed to systematically characterize its cytotoxic, genotoxic, and enzymatic interactions. This document is intended for researchers, scientists, and drug development professionals interested in the prospective evaluation of novel chemical entities.

Introduction and Structural Rationale

This guide will therefore proceed on the hypothesis that the biological activity of this compound will be a composite of the toxicological profile associated with dichlorophenoxy compounds and the alkylating potential of the epoxide ring. We will first deconstruct the molecule's key reactive centers, then predict its biological activities and toxicological profile based on analogous compounds, and finally, propose a rigorous experimental workflow to validate these predictions.

Physicochemical Properties and Predicted Reactivity

The chemical structure of this compound suggests a molecule with moderate lipophilicity, likely enabling it to traverse cellular membranes. The primary determinant of its biological reactivity is the strained oxirane ring.

Epoxide Ring Reactivity: Epoxides are electrophilic and react with biological nucleophiles such as the nitrogen and sulfur atoms in proteins and the nitrogen atoms of DNA bases.[2] This reaction, a nucleophilic substitution (SN2) ring-opening, is the basis for the alkylating activity of many epoxides.[2][3] The reaction can proceed under neutral physiological conditions and can be acid-catalyzed.[3] Given the structure of this compound, nucleophilic attack is anticipated to occur predominantly at the less sterically hindered terminal carbon of the oxirane ring.[3]

Predicted Biological Activities and Toxicological Profile

Based on its structural components, the following biological activities and toxicological endpoints are predicted for this compound.

Predicted EffectBasis for Prediction (Structural Analog)Potential Consequences
Genotoxicity/Mutagenicity Oxirane ring's alkylating potential; DNA damage associated with 2,4-D[1]Covalent binding to DNA, formation of DNA adducts, potential for carcinogenicity.
Hepatotoxicity Liver toxicity is a known effect of 2,4-D exposure[4][5]Damage to hepatocytes, elevation of liver enzymes.
Nephrotoxicity Kidney is a target organ for 2,4-D toxicity[4][5][6]Damage to renal tubules, impaired kidney function.
Interaction with Epoxide Hydrolases The oxirane ring is a substrate for epoxide hydrolases, key detoxification enzymes.The compound may be metabolized (detoxified) by these enzymes, or it could act as an inhibitor, affecting the metabolism of other compounds.

Metabolic Activation and Detoxification: It is plausible that this compound is a substrate for epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides to their corresponding, and generally less reactive, diols. However, the efficiency of this detoxification pathway is unknown. Conversely, the dichlorophenoxy moiety may undergo metabolic transformations, and its primary metabolite, 2,5-dichlorophenol, could exhibit its own toxicity, similar to how 2,4-dichlorophenol is more toxic than its parent compound, 2,4-D.[7]

Proposed Research Workflow for Characterizing Biological Activity

A phased approach is recommended to systematically investigate the biological activity of this compound. The following workflow is designed to be a self-validating system, where the results of each phase inform the experimental design of the next.

Phase 1: In Vitro Characterization

This initial phase focuses on establishing the fundamental cytotoxic and genotoxic potential of the compound using established, high-throughput compatible assays.

Experimental Protocol: Phase 1

  • Cytotoxicity Assessment:

    • Cell Lines: A panel of human cell lines should be used, including HepG2 (liver carcinoma, to assess hepatotoxicity) and HEK293 (embryonic kidney, to assess nephrotoxicity).

    • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to measure cell viability after a 24-hour and 48-hour exposure to a range of concentrations of the test compound.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line and time point.

  • Genotoxicity Assessment:

    • Alkylating Potential: The 4-(p-nitrobenzyl)pyridine (NBP) assay will be used to quantify the compound's alkylating activity.[2] This colorimetric assay provides a rapid measure of the compound's ability to react with a nucleophile that mimics DNA bases.[2]

    • Mutagenicity: The Ames test (bacterial reverse mutation assay) will be performed using various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction) to assess the potential for inducing point mutations.

    • DNA Damage: The Comet assay (single-cell gel electrophoresis) will be performed on the cell lines used for cytotoxicity testing to directly visualize and quantify DNA strand breaks.

  • Enzyme Interaction Studies:

    • Epoxide Hydrolase Activity: Colorimetric assays will be used to determine if the compound is a substrate or inhibitor of soluble and microsomal epoxide hydrolases.[8][9] These assays are adaptable to a microplate format for efficient screening.[8][9]

Diagram: Phase 1 Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Genotoxicity Details A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay on HepG2, HEK293) A->B C Genotoxicity Assessment A->C D Enzyme Interaction (Epoxide Hydrolase Assays) A->D C1 NBP Assay (Alkylating Potential) C2 Ames Test (Mutagenicity) C3 Comet Assay (DNA Damage)

Caption: Workflow for the initial in vitro assessment of this compound.

Phase 2: Mechanistic Elucidation

Should Phase 1 studies indicate significant biological activity, Phase 2 will focus on elucidating the underlying mechanisms.

Experimental Protocol: Phase 2

  • Mechanism of Cell Death:

    • If the compound is found to be cytotoxic, flow cytometry using Annexin V/Propidium Iodide staining will be employed to distinguish between apoptotic and necrotic cell death.

    • Caspase activity assays (e.g., for caspases 3, 8, and 9) will be conducted to further probe the apoptotic pathway.

  • DNA Adduct Characterization:

    • If genotoxicity is confirmed, studies using liquid chromatography-mass spectrometry (LC-MS) will be designed to identify the specific DNA adducts formed after exposure of DNA to the compound in vitro.

  • Metabolic Profiling:

    • The metabolism of the compound by liver microsomes will be investigated. Metabolites will be identified using LC-MS to understand the metabolic fate and identify potentially more toxic byproducts.

Diagram: Logical Flow for Mechanistic Studies

G Start Results from Phase 1 Cytotoxic Significant Cytotoxicity? Start->Cytotoxic Genotoxic Significant Genotoxicity? Cytotoxic->Genotoxic No Apoptosis Investigate Apoptosis vs. Necrosis (Annexin V/PI, Caspase Assays) Cytotoxic->Apoptosis Yes Adducts Characterize DNA Adducts (LC-MS) Genotoxic->Adducts Yes Metabolism Metabolic Profiling (Liver Microsomes, LC-MS) Genotoxic->Metabolism No Apoptosis->Genotoxic Adducts->Metabolism End Comprehensive Mechanistic Profile Metabolism->End

Caption: Decision-making workflow for Phase 2 mechanistic studies.

Phase 3: Preliminary In Vivo Assessment

If the in vitro data suggests a potent biological activity with a clear mechanism, preliminary in vivo studies in a rodent model would be the next logical step.

Experimental Protocol: Phase 3

  • Acute Toxicity Study:

    • A single-dose study in mice or rats will be conducted to determine the LD50 (lethal dose, 50%) and to identify the primary target organs of toxicity.

    • A thorough histopathological examination of key organs, with a focus on the liver and kidneys, will be performed.

  • Biomarker Analysis:

    • Blood samples will be collected to analyze markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

Conclusion and Future Directions

This compound is a compound with a high probability of exhibiting significant biological activity, primarily driven by the alkylating potential of its oxirane ring and the toxicological profile of its dichlorophenoxy moiety. The predicted genotoxicity, hepatotoxicity, and nephrotoxicity warrant a cautious and systematic investigational approach. The multi-phased research workflow detailed in this whitepaper provides a robust framework for definitively characterizing the biological and toxicological profile of this molecule. The results of these studies will be crucial in determining whether this compound or its derivatives have any potential for therapeutic development or if they represent a significant environmental and health hazard.

References

  • Bukowska, B., & Krokosz, A. (2021). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Toxics, 9(10), 257.
  • Li, X., et al. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 4(1), 2143-2151.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services, Public Health Service.
  • U.S. Environmental Protection Agency (EPA). (2005). 2,4-Dichlorophenoxyacetic Acid (2,4-D) TEACH Chemical Summary.
  • National Center for Biotechnology Information (NCBI). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D), Chapter 2: Health Effects.
  • Cedrone, F., et al. (2005). Colorimetric assays for quantitative analysis and screening of epoxide hydrolase activity. Journal of Microbiological Methods, 63(3), 283-290.
  • ResearchGate. (n.d.). Colorimetric Assays for Quantitative Analysis and Screening of Epoxide Hydrolase Activity. Retrieved from [Link]

  • González-Gálvez, D., et al. (2019). Connecting the Chemical and Biological Reactivity of Epoxides. Chemical Reviews, 119(12), 7131-7189.
  • Hammock, B. D., et al. (2013). Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLOS ONE, 8(10), e78430.
  • International Journal of Pharmaceutical Sciences and Research. (2024).
  • Trusova, M. E., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(11), 3183.
  • ChemWhat. (n.d.). 2-[(3,4-DICHLOROPHENOXY)METHYL]OXIRANE CAS#: 21320-30-9. Retrieved from [Link]

  • Saddique, F. A., et al. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

Sources

2-[(2,5-Dichlorophenoxy)methyl]oxirane spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound this compound (CAS No: 21324-87-8).[1][2] As a crucial intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This document, authored from the perspective of a Senior Application Scientist, synthesizes theoretical principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. While experimental spectra for this specific compound are not widely published, this guide establishes a robust predictive framework based on established spectroscopic principles and data from analogous structures. Every protocol described is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule featuring a dichlorinated aromatic ring linked via an ether bond to a terminal epoxide ring. The molecular formula is C₉H₈Cl₂O₂ and the molecular weight is 219.07 g/mol .[1] The inherent reactivity of the epoxide ring makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is non-negotiable for verifying its identity, purity, and stability before its use in further applications. This guide will detail the expected spectroscopic signatures that collectively provide a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Spectroscopy: A Predictive Analysis

Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is governed by its local electronic environment. The electronegative oxygen atoms and the aromatic ring in the target molecule will cause distinct downfield shifts for adjacent protons. The three-membered, strained oxirane ring also has a characteristic chemical shift region, typically upfield compared to acyclic ethers.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-a, H-b (Oxirane CH₂)2.75 - 2.95Multiplet (dd, ddt)2HDiastereotopic protons on the epoxide ring, coupled to each other (geminal) and to the methine proton (H-c).
H-c (Oxirane CH)3.30 - 3.50Multiplet1HMethine proton of the epoxide, coupled to the adjacent CH₂ protons (H-a, H-b) and the ether-linked CH₂ protons (H-d).
H-d (Ether CH₂)4.05 - 4.35Multiplet (dd)2HDiastereotopic protons adjacent to the ether oxygen and coupled to the oxirane methine proton (H-c). Deshielded by the electronegative oxygen.
H-Ar (Aromatic)6.90 - 7.35Multiplets3HProtons on the dichlorinated benzene ring. Specific splitting patterns (e.g., dd, d) would arise from their coupling relationships.
¹³C NMR (Carbon NMR) Spectroscopy: A Predictive Analysis

Trustworthiness: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecule. The presence of nine distinct signals would confirm the molecular asymmetry.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (Oxirane CH₂)44 - 46Carbon of the epoxide CH₂ group, shielded due to ring strain compared to acyclic ethers.[3]
C-2 (Oxirane CH)50 - 52Methine carbon of the epoxide, slightly downfield from C-1.[3]
C-3 (Ether CH₂)68 - 72Methylene carbon attached to the ether oxygen, significantly deshielded.
C-Ar (Aromatic C-Cl)126 - 131Aromatic carbons directly bonded to chlorine atoms.
C-Ar (Aromatic C-H)115 - 132Aromatic carbons bonded to hydrogen.
C-Ar (Aromatic C-O)154 - 158Aromatic carbon attached to the ether oxygen, highly deshielded.
Experimental Protocol for NMR Spectroscopy

A Self-Validating System: This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar compounds.

  • Internal Standard: Use tetramethylsilane (TMS) as the internal reference (δ 0.00 ppm), which is often included in commercially available deuterated solvents.[4]

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

Authoritative Grounding: IR spectroscopy excels at identifying functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. The resulting spectrum is a unique fingerprint of the compound's functional makeup.[5]

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)Bond VibrationIntensitySignificance
3050 - 3100C-H Stretch (Aromatic)MediumConfirms the presence of the benzene ring.
2990 - 3010C-H Stretch (Epoxide)MediumCharacteristic C-H stretches for a strained oxirane ring.
2850 - 2960C-H Stretch (Aliphatic)MediumCorresponds to the -CH₂- groups.
1580 - 1600C=C Stretch (Aromatic)Medium-StrongSkeletal vibrations of the aromatic ring.
1240 - 1260C-O-C Stretch (Aryl Ether)StrongAsymmetric stretch of the aryl-alkyl ether linkage. A key diagnostic peak.
1000 - 1100C-O-C Stretch (Alkyl Ether)StrongSymmetric stretch of the ether linkage.
800 - 950C-O Stretch (Epoxide)MediumRing "breathing" vibration, characteristic of epoxides.[6]
700 - 800C-Cl StretchStrongConfirms the presence of chloro-substituents on the aromatic ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the powder directly on the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For this compound, the two chlorine atoms provide a highly diagnostic isotopic pattern. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion (M⁺) will appear as a cluster of peaks: M, M+2, and M+4, with a characteristic intensity ratio of approximately 9:6:1.[5]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z (mass-to-charge)Predicted IdentityRationale
218, 220, 222[M]⁺ (Molecular Ion)The parent ion cluster. The base peak at m/z 218 corresponds to the molecule with two ³⁵Cl isotopes.
161, 163[M - CH₂CHOCH]⁺Loss of the oxirane methyl group via cleavage alpha to the ether oxygen.
57[C₃H₅O]⁺Fragment corresponding to the glycidyl cation (oxiran-2-ylmethyl cation).
Mandatory Visualization: Predicted Fragmentation Pathway

Below is a diagram illustrating the primary fragmentation pathways expected under Electron Ionization (EI) conditions.

G mol C₉H₈Cl₂O₂ [M]⁺ m/z 218, 220, 222 frag1 [C₇H₅Cl₂O]⁺ m/z 161, 163 mol->frag1 - C₂H₃O frag2 [C₃H₅O]⁺ m/z 57 mol->frag2 - C₆H₃Cl₂O

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and purification. Direct infusion is also possible.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and create a characteristic pattern.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion cluster and analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow: A Holistic Approach

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. This holistic approach provides a self-validating confirmation of the molecular structure.

Mandatory Visualization: Characterization Workflow

The logical flow for confirming the structure is outlined below.

G cluster_0 Spectroscopic Analysis cluster_1 Validation MS MS Analysis (Molecular Weight & Formula) Confirm Structure Confirmed: 2-[(2,5-Dichlorophenoxy) methyl]oxirane MS->Confirm IR IR Spectroscopy (Functional Groups) IR->Confirm NMR NMR (¹H & ¹³C) (C-H Framework) NMR->Confirm

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the key spectroscopic data points. The ¹H and ¹³C NMR spectra will define the precise connectivity of the carbon-hydrogen backbone. IR spectroscopy will confirm the presence of the critical functional groups—aryl ether, epoxide, and chloro-aromatic ring. Finally, mass spectrometry will verify the molecular weight and elemental composition, with the characteristic chlorine isotopic pattern serving as a definitive marker. Adherence to the outlined protocols will ensure the generation of high-fidelity, trustworthy data essential for advancing research and development objectives.

References

  • Benchchem. (2025). Spectroscopic Analysis of 2-butyl-2-(2,4-dichlorophenyl)
  • The Royal Society of Chemistry. (2013).
  • Sigma-Aldrich. This compound.
  • ResearchGate. (2023). Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine.
  • NIST. Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. This compound.
  • Pharmaffiliates. CAS No : 5296-35-5 | Product Name : 2-(2-Ethoxyphenoxymethyl)oxirane.
  • NIST. Oxirane, [(2-methylphenoxy)methyl]-.
  • PubMed. (2004). X-ray Absorption Spectroscopic Analysis of Fe(II) and Cu(II)
  • Benchchem.
  • Oregon State University. (2020). CH 336: Epoxide Spectroscopy.
  • PMC - NIH. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • J&K Scientific. 2-((2-Ethoxyphenoxy)methyl)oxirane | 5296-35-5.
  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • ResearchGate. (2020). Spectrophotometric Determination of 2,4-Dichlorophenoxyacetic Acid Using Extraction with Astrafloxin.
  • ResearchG
  • PubChem. 2,5-Methano-2H-indeno[1,2-b]oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aalpha,1bbeta,2alpha,5alpha,5abeta,6beta,6aalpha)-.
  • RASĀYAN J. Chem. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A.
  • SpectraBase. 2,2-Dimethyloxirane - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
  • US EPA. Oxirane, 2-methyl-, polymer with oxirane, mono(hydrogen sulfate), dodecyl ether, sodium salt - Substance Details - SRS.
  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra.
  • PMC - NIH. Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design.
  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane.
  • ResearchGate. Determination of the Phenoxyacid Herbicides MCPA, Mecoprop and 2,4-D in Kidney Tissue Using Liquid Chromatography with Electrospray Tandem Mass Spectrometry.

Sources

Introduction: Contextualizing 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for In Vitro Studies with 2-[(2,5-Dichlorophenoxy)methyl]oxirane

This compound is an organic compound featuring two key structural motifs: a dichlorinated phenyl ring and a highly reactive epoxide (oxirane) ring. The presence of the epoxide, a strained three-membered cyclic ether, renders the molecule susceptible to nucleophilic attack and ring-opening reactions, a cornerstone of its potential biological activity and toxicity.[1][2][3] The dichlorophenoxy moiety, commonly found in herbicides and other xenobiotics, suggests the potential for interactions with metabolic enzyme systems.[4][5][6][7]

Understanding the biological fate of such a molecule is paramount for drug development professionals and toxicologists. In vitro methodologies provide a crucial, high-throughput, and ethical framework for initial characterization, allowing researchers to probe mechanistic questions without immediately resorting to complex in vivo models. This guide provides a strategic overview and detailed protocols for the foundational in vitro assessment of this compound, focusing on its interaction with key metabolic pathways and its potential for cellular toxicity. Our approach is designed not merely to present methods, but to instill a logical, self-validating experimental workflow.

Section 1: The Strategic Framework for In Vitro Xenobiotic Assessment

Before delving into specific protocols, it is essential to establish a logical workflow. The in vitro assessment of a novel xenobiotic like this compound should be viewed as a tiered approach. We begin with broad, high-impact questions regarding its metabolic stability and primary detoxification routes, followed by more specific inquiries into enzyme inhibition and, finally, an assessment of its ultimate effect on cell health. This workflow ensures that each experimental stage informs the next, creating a comprehensive and resource-efficient research plan.

G cluster_0 Phase 1: Metabolic & Detoxification Profiling cluster_1 Phase 2: Cellular Health Assessment cluster_2 Phase 3: Data Integration GST Glutathione S-Transferase (GST) Activity Assay Integ Integrated Risk Profile (Metabolic Stability vs. Toxicity) GST->Integ CYP Cytochrome P450 (CYP) Inhibition Profiling CYP->Integ EH Epoxide Hydrolase (EH) Activity (Conceptual) EH->Integ Cyto Cytotoxicity Assay (e.g., MTT, Neutral Red) Cyto->Integ TestCompound Test Compound: This compound TestCompound->GST Is it a substrate? TestCompound->CYP Is it an inhibitor? TestCompound->EH Is it a substrate? TestCompound->Cyto Does it impact cell viability? G Compound Epoxide Compound (Electrophile) GST GST Enzyme Compound->GST GSH Glutathione (GSH) (Nucleophile) GSH->GST Product Conjugated Product (Water-soluble, Excretable) GST->Product Catalysis G cluster_0 Assay Components cluster_1 Reaction & Detection HLM Human Liver Microsomes (Source of CYP Enzymes) Incubate Incubate at 37°C with NADPH (Cofactor) HLM->Incubate Substrate Fluorogenic CYP Substrate (Non-fluorescent) Substrate->Incubate Compound Test Compound (Potential Inhibitor) Compound->Incubate Competitive Binding Product Fluorescent Product Incubate->Product Enzymatic Conversion Measure Measure Fluorescence Product->Measure

Figure 3: Workflow for a fluorescence-based CYP450 inhibition assay.

Experimental Protocol: Multi-Isoform CYP Inhibition Screening

  • Reagent Preparation:

    • Obtain commercially available human liver microsomes (HLMs) and recombinant CYP enzymes (e.g., Baculosomes).

    • Prepare stock solutions of specific fluorogenic substrates and positive control inhibitors for each CYP isoform being tested (e.g., α-naphthoflavone for CYP1A2, ketoconazole for CYP3A4). [8] * Prepare a stock solution of the NADPH regenerating system (cofactor).

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (96- or 384-well black plate):

    • In each well, combine the HLM or recombinant CYP enzyme, assay buffer, and the test compound (or positive control inhibitor/vehicle).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

    • Initiate the reaction by adding the specific fluorogenic substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes, depending on the isoform).

    • Stop the reaction by adding a stop solution (e.g., acetonitrile or 0.1 M Tris-base).

    • Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no NADPH).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: CYP Inhibition Profile

CYP IsoformFluorogenic SubstrateIC₅₀ (µM)
CYP1A23-Cyano-7-ethoxycoumarin (CEC)> 100
CYP2C9Dibenzylfluorescein (DBF)45.7
CYP2D63-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)> 100
CYP3A47-Benzyloxy-4-trifluoromethylcoumarin (BFC)12.3

Section 3: Cytotoxicity Assessment

Scientific Rationale: While mechanistic assays reveal how a compound is processed, it is crucial to determine its overall effect on cell viability. A compound that is rapidly detoxified may exhibit low cytotoxicity, whereas one that overwhelms metabolic pathways or has off-target effects could be highly toxic. The MTT assay is a classic colorimetric method that measures metabolic activity as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HepG2, or a non-hepatic line like HEK293 for comparison) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin). 3[9]. MTT Incubation: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ for cytotoxicity.

Data Presentation: Cytotoxicity Profile

Cell LineExposure Time (h)IC₅₀ (µM)
HepG2 (Hepatic)4828.5
HEK293 (Non-hepatic)4889.1

Section 4: Integrated Data Analysis & Interpretation

Synthesizing the data from these core assays provides a powerful preliminary profile.

  • Scenario 1: Low CYP Inhibition, GST Induction, High Cytotoxicity IC₅₀: This profile suggests the compound is likely not a perpetrator of drug-drug interactions and is efficiently detoxified via glutathione conjugation. The high IC₅₀ indicates a favorable safety margin.

  • Scenario 2: Potent CYP3A4 Inhibition (Low IC₅₀), Low GST Induction, Low Cytotoxicity IC₅₀: This is a profile of concern. The compound strongly inhibits a major drug-metabolizing enzyme, indicating a high risk for drug-drug interactions. The low cytotoxicity IC₅₀, especially in hepatic cells, suggests intrinsic toxicity that is not effectively mitigated by the measured detoxification pathways.

This integrated view allows researchers to make informed decisions about whether to advance, modify, or terminate the investigation of a compound, grounding these decisions in robust, multi-faceted in vitro data.

Conclusion

The in vitro study of this compound requires a logical, multi-pronged approach. By systematically evaluating its interaction with primary detoxification enzymes like GST and key metabolic hubs like the CYP450 superfamily, alongside a direct measure of its impact on cellular health, researchers can build a comprehensive and predictive profile of its biological activity. The protocols and frameworks outlined in this guide provide the necessary tools to conduct these investigations with scientific rigor, ensuring that the generated data is both reliable and translatable to more complex biological systems.

References

  • GST Assay Protocol. (n.d.). Sandiego. Retrieved January 12, 2026, from [Link]

  • Park, J. Y., et al. (2015). Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. Archives of Toxicology, 89(7), 1015-1033. Available at: [Link]

  • Karim, F., et al. (2016). Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro. Iranian Journal of Parasitology, 11(3), 355-361. Available at: [Link]

  • Garcia-Alfonso, C., et al. (1995). Direct Determination of Glutathione S-transferase and Glucose-6-phosphate Dehydrogenase Activities in Cells Cultured in Microtitre Plates as Biomarkers for Oxidative Stress. ATLA Alternatives to Laboratory Animals, 23(3), 363-372. Available at: [Link]

  • 3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). Retrieved January 12, 2026, from [Link]

  • Le, T. H., et al. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Molecules, 23(10), 2519. Available at: [Link]

  • Moody, D. E., et al. (1986). The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation. Toxicology and Applied Pharmacology, 86(3), 361-369. Available at: [Link]

  • Kirchmair, J., et al. (2018). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1345. Available at: [Link]

  • Wei, Y., et al. (2024). In Silico Prediction Tools for Cytochrome P450 Isoform Specificity: A Comprehensive Review and Model Evaluation. Sciforum, mdpi-E3S2024-16231. Available at: [Link]

  • Park, J. Y., et al. (2015). Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. ResearchGate. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1-Methyl-5-nitro-1H-pyrazole. Retrieved January 12, 2026, from [Link]

  • de Oliveira, L. G., et al. (2024). 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. International Journal of Molecular Sciences, 25(3), 1845. Available at: [Link]

  • Uluisik, D., et al. (2005). Effect of 2,4-dichlorophenoxyacetic acid on the activities of some metabolic enzymes for generating pyridine nucleotide pool of cells from mouse liver. Toxicology and Industrial Health, 21(9), 231-237. Available at: [Link]

  • Deadman, J. J., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science, 5(4), 172235. Available at: [Link]

  • El-Damasy, D. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2561543. Available at: [Link]

  • Siddiqui, S. A., et al. (2022). Chemical Profiling and Biological Activity of Psydrax dicoccos Gaertn. Molecules, 27(2), 521. Available at: [Link]

  • Theodorou, E., et al. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(23), 7378. Available at: [Link]

  • Al-Zahrani, L. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. Available at: [Link]

  • Al-Wathnani, H. A., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Saudi Journal of Biological Sciences, 29(3), 1438-1447. Available at: [Link]

  • Kawashima, Y., et al. (1984). Effects of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid on peroxisomal enzymes in rat liver. Biochemical Pharmacology, 33(2), 241-245. Available at: [Link]

  • Gushchina, A. M., et al. (2022). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. International Journal of Molecular Sciences, 23(23), 14619. Available at: [Link]

  • Polido, L. G., et al. (2024). Effects of 2,4-dichlorophenoxyacetic acid (2,4-D), isolated and in a formulated product, on the functional parameters of isolated rat liver mitochondria. Toxicology in Vitro, 98, 105984. Available at: [Link]

  • Li, J., et al. (2023). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 8(2), 2262-2274. Available at: [Link]

  • Dar, A. A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(20), 14189-14227. Available at: [Link]

  • PubChem. (n.d.). ((o-Methoxyphenoxy)methyl)oxirane. Retrieved January 12, 2026, from [Link]

  • The Good Scents Company. (n.d.). polyglyceryl-2 diisostearate. Retrieved January 12, 2026, from [Link]

  • Dar, A. A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. ResearchGate. Available at: [Link]

  • Dar, A. A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing. Available at: [Link]

  • Khera, K. S., & McKinley, W. P. (1972). Pre- and postnatal studies on 2,4,5-trichlorophenoxyacetic acid, 2,4-dichlorophenoxyacetic acid and their derivatives in rats. Toxicology and Applied Pharmacology, 22(1), 14-28. Available at: [Link]

  • Gholivand, M. B., et al. (2023). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. Scientific Reports, 13(1), 15993. Available at: [Link]

  • Chen, Q., et al. (2021). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 69(1), 170-182. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-METHYLOXIRANE. Retrieved January 12, 2026, from [Link]

Sources

Title: A Chemocentric Approach to Identifying the Therapeutic Targets of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: 2-[(2,5-Dichlorophenoxy)methyl]oxirane is a chemical entity primarily documented as a synthetic intermediate, notably in the production of fungicides like triadimenol. Consequently, its direct therapeutic applications and specific biological targets are not well-established in public-domain literature. This guide, therefore, deviates from a declarative summary of known targets. Instead, it provides a chemocentric, predictive framework for identifying and validating potential therapeutic targets. By dissecting the molecule's constituent moieties—the reactive oxirane (epoxide) ring and the specificity-conferring 2,5-dichlorophenoxy group—we can infer plausible mechanisms of action and propose a robust experimental roadmap for target discovery. This document serves as a strategic whitepaper for researchers seeking to explore the therapeutic potential of this, and structurally related, covalent-acting compounds.

Introduction to this compound

This compound (CAS No. 6606-42-4) is an organic compound characterized by a central oxirane ring linked to a 2,5-dichlorophenoxy group via a methylene bridge. Its chemical structure is a classic template for a potential covalent inhibitor.

  • The Oxirane Ring: This three-membered heterocyclic ether, also known as an epoxide, is highly strained. This ring strain makes it susceptible to nucleophilic attack, leading to ring-opening. In a biological context, nucleophiles are abundant in the form of amino acid side chains (e.g., cysteine, histidine, serine, lysine), rendering the oxirane a potent electrophile capable of forming stable covalent bonds with proteins.

  • The 2,5-Dichlorophenoxy Moiety: This aromatic group dictates the molecule's physicochemical properties, such as lipophilicity, and provides steric and electronic features that guide its interaction with protein binding pockets. It acts as the "address" module that can confer specificity, directing the reactive "warhead" (the oxirane) towards a particular set of targets.

Given its established role as a precursor in fungicide synthesis, its biological activity is undeniable, though its specific targets in a therapeutic context remain to be elucidated.

The Chemical Basis for Bioactivity: Covalent Modification

The central hypothesis for the bioactivity of this compound is its function as an irreversible or slowly reversible covalent inhibitor. The oxirane ring is a classic electrophile that can be attacked by nucleophilic residues within a protein's active or allosteric site.

This mechanism offers distinct therapeutic advantages, including:

  • Prolonged Duration of Action: The covalent bond can lead to a biological effect that outlasts the compound's pharmacokinetic half-life.

  • High Potency: Stoichiometric, 1:1 inhibition can lead to high efficacy.

  • Overcoming Resistance: Covalent binding can be effective against targets where resistance has emerged to non-covalent inhibitors.

The primary candidates for nucleophilic attack on the epoxide are the side chains of key amino acids.

Table 1: Potential Nucleophilic Amino Acid Residues and Their Reactivity
Amino AcidNucleophilic GroupTypical pKaReactivity Notes
CysteineThiol (-SH)~8.3Highly nucleophilic in its thiolate (S⁻) form. A common target for electrophiles.
SerineHydroxyl (-OH)~13Requires activation (e.g., in a catalytic triad) to become a potent nucleophile.
LysineEpsilon-amino (-NH₂)~10.5Nucleophilic in its unprotonated state.
HistidineImidazole ring~6.0Can act as a potent nucleophile, particularly when unprotonated.

The local microenvironment within a protein binding pocket can significantly lower the pKa of these residues, increasing their nucleophilicity and making them susceptible to covalent modification by the oxirane.

Proposed Potential Therapeutic Target Classes

Based on the covalent mechanism, we can propose several classes of enzymes as high-probability targets. These enzymes often rely on an active site nucleophile for their catalytic activity.

  • Hydrolases: This large class of enzymes, which includes proteases, lipases, esterases, and epoxide hydrolases, frequently utilizes a nucleophilic residue (often serine or cysteine) for catalysis. The compound could act as a mechanism-based inactivator by forming a covalent adduct with this catalytic residue. For example, serine proteases, critical in coagulation and inflammation, are a well-established target class for covalent inhibitors.

  • Cysteine-Dependent Enzymes: Many critical cellular enzymes, including certain caspases (apoptosis), cathepsins (lysosomal proteolysis), and phosphatases, rely on a catalytic cysteine. The high reactivity of the cysteine thiol makes these enzymes prime candidates for targeting by electrophilic compounds like this compound.

  • Transferases and Kinases: While less common, covalent inhibitors have been developed for kinases, often targeting a cysteine residue near the ATP-binding pocket.

The 2,5-dichlorophenoxy group would be crucial for directing the molecule to a specific binding pocket within one of these enzyme classes, providing the necessary affinity and orientation for the covalent reaction to occur.

A Roadmap for Target Identification and Validation

A systematic, multi-step approach is required to identify and validate the specific protein targets of this compound.

Experimental Workflow: Target Discovery and Validation

The overall strategy involves using the compound as a probe in a complex biological system (e.g., cell lysate) to "fish" for its binding partners, followed by validation using orthogonal methods.

G cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation abpp Activity-Based Protein Profiling (ABPP) Treat cell lysate with the compound enrich Target Enrichment (e.g., via biotinylated probe) abpp->enrich Affinity Purification ms LC-MS/MS Proteomics Identify pulled-down proteins enrich->ms On-bead Digestion recombinant Recombinant Protein Expression of candidate targets ms->recombinant Prioritize Candidates enz_assay Enzymatic Assays (IC50 determination) recombinant->enz_assay bind_assay Biophysical Binding Assays (e.g., SPR, ITC) recombinant->bind_assay site_id Adduct Site Identification (Peptide mapping via MS/MS) enz_assay->site_id Confirm covalent modification

Caption: Workflow for covalent target discovery and validation.

Protocol: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy to identify the targets of covalent inhibitors in a native biological system.

Objective: To identify proteins that are covalently modified by this compound in a competitive manner.

Methodology:

  • Proteome Preparation: Harvest cells of interest (e.g., a cancer cell line) and prepare a native proteome by lysis in a suitable buffer without detergents that would denature proteins.

  • Competitive Inhibition:

    • Control Group: Treat a proteome aliquot with a vehicle control (e.g., DMSO).

    • Experimental Group: Treat a proteome aliquot with this compound at a suitable concentration (e.g., 1-10 µM) for 30-60 minutes.

  • Probe Labeling: Add a broad-spectrum, reactive probe that targets the same class of residues you hypothesize the compound hits (e.g., a cysteine-reactive iodoacetamide-alkyne probe). This probe will label all accessible sites not already blocked by the test compound.

  • Click Chemistry: Ligate a reporter tag (e.g., Biotin-Azide) to the alkyne-modified probe now attached to the proteins. This is achieved via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Enrichment: Use streptavidin beads to enrich for the biotinylated proteins. Proteins that were blocked by the test compound will not be labeled by the probe and will not be pulled down.

  • Analysis:

    • Digest the enriched proteins (on-bead digestion).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of proteins in the control vs. experimental groups. A protein whose abundance is significantly reduced in the experimental sample is a candidate target of this compound.

Protocol: In Vitro Enzymatic Assay for Target Validation

Objective: To confirm that the compound inhibits the activity of a purified candidate protein and determine its potency (IC₅₀).

Methodology (Example for a Serine Protease):

  • Reagents:

    • Purified, recombinant candidate protease.

    • Specific fluorogenic peptide substrate for the protease.

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • This compound, serially diluted in DMSO.

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control.

    • Add the recombinant enzyme to all wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

While this compound is not a recognized therapeutic agent, its chemical structure is archetypal of a covalent probe or inhibitor. Its potential lies in its ability to irreversibly bind to and modulate the function of specific protein targets. The lack of existing data presents a unique opportunity for discovery. By applying the principles of chemical biology and the robust experimental workflows outlined in this guide—particularly chemoproteomic approaches like ABPP followed by rigorous biochemical validation—researchers can systematically uncover its biological targets. This exploration could reveal novel druggable sites on known targets or identify entirely new proteins of therapeutic relevance, paving the way for future drug development programs.

References

  • Worthing, C. R., & Hance, R. J. (Eds.). (1991). The Pesticide Manual: A World Compendium (9th ed.). British Crop Protection Council.
  • U.S. Patent No. 4,990,523 A. (1991). Fungicidal alpha-(1,2,4-triazol-1-ylmethyl)-alpha-(beta-substituted-vinyl)-benzyl ethers.

An In-Depth Technical Guide to 2-[(2,5-Dichlorophenoxy)methyl]oxirane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-[(2,5-Dichlorophenoxy)methyl]oxirane, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, spectral characteristics, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Section 1: Chemical Identity and Properties

1.1 CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 21324-87-8 .[1][2][3] This unique identifier is crucial for unambiguous identification in chemical databases and scientific literature.

Common synonyms for this compound include:

  • 2,5-Dichlorophenyl Glycidyl Ether[1][3]

  • 1-(2,5-Dichlorophenoxy)-2,3-epoxypropane[3]

1.2 Molecular and Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. These properties are fundamental for its handling, reaction design, and application development.

PropertyValueSource
CAS Number 21324-87-8[1][2][3]
Molecular Formula C₉H₈Cl₂O₂ChemicalBook
Molecular Weight 219.06 g/mol [4]
Appearance White Solid[1]
IUPAC Name This compound

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of aryl glycidyl ethers, such as the title compound, is a well-established process in organic chemistry. The primary route involves the reaction of a corresponding phenol with an epihalohydrin, typically epichlorohydrin, in the presence of a base.

2.1 General Synthesis Pathway

The synthesis of this compound is achieved through the Williamson ether synthesis, where 2,5-dichlorophenol is reacted with epichlorohydrin. The reaction proceeds in two conceptual steps: nucleophilic attack of the phenoxide on epichlorohydrin, followed by an intramolecular cyclization to form the oxirane ring.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_5_Dichlorophenol 2,5-Dichlorophenol Reaction_Vessel Reaction 2_5_Dichlorophenol->Reaction_Vessel Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Solvent Optional Solvent Solvent->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Williamson Ether Synthesis

2.2 Detailed Experimental Protocol (Hypothetical)

The following is a representative, step-by-step protocol for the synthesis of this compound. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2,5-dichlorophenol (1 equivalent) in a suitable solvent (e.g., isopropanol or in an excess of epichlorohydrin).

  • Addition of Base: Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring vigorously. The formation of the sodium salt of 2,5-dichlorophenol will be observed.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound as a white solid.[1]

2.3 Spectroscopic Data Interpretation

The structural confirmation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the oxirane ring protons between δ 2.5 and 3.5 ppm.[5][6][7] The protons of the methylene group adjacent to the phenoxy moiety will appear further downfield, typically in the range of δ 3.5-4.5 ppm. The aromatic protons will be observed in the aromatic region (δ 7.0-7.5 ppm) with splitting patterns consistent with a 1,2,5-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the oxirane carbons in the range of δ 40-60 ppm.[8] The methylene carbon adjacent to the oxygen will resonate at approximately δ 60-80 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon atoms attached to chlorine showing characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C-O-C stretching vibration for the ether linkage in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5][6][9] The absence of a strong, broad O-H stretching band around 3300 cm⁻¹ confirms the consumption of the starting phenol.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the strained three-membered oxirane ring, making it susceptible to ring-opening reactions by a variety of nucleophiles.[10]

3.1 Nucleophilic Ring-Opening Reactions

The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic building block. The two chloro-substituents on the phenyl ring are electron-withdrawing, which can enhance the reactivity of the epoxide ring towards nucleophilic attack compared to non-halogenated analogues.[4]

Ring_Opening Start This compound Intermediate Alkoxide Intermediate Start->Intermediate SN2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Protonation

Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the oxirane ring in an Sₙ2-type reaction.[10] This regioselectivity is a key feature for the controlled synthesis of functionalized molecules.

Section 4: Applications in Research and Drug Development

Aryl glycidyl ethers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The dichlorophenyl moiety is a common structural motif in many pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.

4.1 Role as a Synthetic Intermediate

The primary application of this compound in drug development is as a chiral building block for the synthesis of more complex molecules. The ring-opening of the epoxide allows for the introduction of a 1,2-amino alcohol or a 1,2-diol functionality, which are common pharmacophores in many drug classes.

4.2 Potential Therapeutic Targets

While specific drugs derived from this exact intermediate are not widely documented in publicly available literature, its structural components suggest potential for the development of agents targeting:

  • Beta-adrenergic receptors: Many beta-blockers contain a 1,2-amino alcohol moiety attached to an aromatic ring system.

  • Serotonin and norepinephrine reuptake transporters: The dichlorophenyl group is a key feature of some selective serotonin reuptake inhibitors (SSRIs).

  • Kinases: The dichlorophenyl moiety is present in several kinase inhibitors used in oncology.

Section 5: Safety and Handling

As a reactive epoxide, this compound should be handled with appropriate safety precautions. Phenyl glycidyl ether, a related compound, is classified as a substance that may cause cancer and is known to cause skin and respiratory irritation, as well as skin sensitization.[11][12][13][14] It is prudent to assume that the chlorinated analogue shares some of these toxicological properties.

5.1 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[13] Keep the container tightly closed.

5.2 Toxicological Profile (Inferred)

While specific toxicological data for this compound is limited, data from related compounds suggest the following potential hazards:

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon direct contact.[11][12]

  • Sensitization: May cause an allergic skin reaction.[11][12]

  • Mutagenicity and Carcinogenicity: Suspected of causing genetic defects and potentially carcinogenic.[11][13][15]

A thorough risk assessment should be conducted before handling this compound.

References

  • SAFETY DATA SHEET - Dampney. (URL: [Link])

  • SAFETY DATA SHEET - Micro-Measurements. (URL: [Link])

  • Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (URL: [Link])

  • Phenyl Glycidyl Ether - OEHHA - CA.gov. (URL: [Link])

  • glycidyl ether suppliers USA. (URL: [Link])

  • PHENYL GLYCIDYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. (URL: [Link])

  • Phenyl glycidyl ether | C9H10O2 | CID 31217 - PubChem. (URL: [Link])

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])

  • 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. (URL: [Link])

  • 4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. (URL: [Link])

  • 13 C Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. (URL: [Link])

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(2,5-Dichlorophenoxy)methyl]oxirane is a molecule of significant interest within contemporary research and drug development landscapes. Its unique chemical architecture, featuring a reactive oxirane (epoxide) ring and a dichlorophenoxy moiety, presents both opportunities and challenges in its application. The inherent reactivity of the epoxide group makes it a valuable intermediate for synthesizing a diverse range of derivatives, while the dichlorophenoxy component can modulate its biological activity and physicochemical properties.

This guide provides a comprehensive technical overview of two critical parameters for the successful development of any new chemical entity: solubility and stability. Understanding these core characteristics is paramount for formulation development, predicting in vivo behavior, and ensuring product efficacy and safety over its shelf life. We will delve into the theoretical underpinnings and provide practical, field-proven methodologies for the precise evaluation of these properties.

I. Solubility Profile: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1][2] For this compound, a thorough understanding of its solubility in various solvent systems is the first step in developing a viable formulation.[1]

Theoretical Considerations

The solubility of this compound is governed by its molecular structure. The presence of two chlorine atoms on the phenyl ring increases its lipophilicity, suggesting a preference for non-polar, organic solvents. Conversely, the oxygen atoms in the ether linkage and the oxirane ring can participate in hydrogen bonding, potentially affording some solubility in polar protic and aprotic solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility provides the most accurate measure of a compound's solubility at equilibrium.[2] The saturation shake-flask method is the gold standard for this determination due to its reliability and straightforwardness.[3]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent system (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, acetonitrile). Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. For poorly soluble compounds, this time may need to be extended.[3]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Table 1: Illustrative Solubility Data for this compound

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Water25< 0.1
Phosphate Buffer (pH 7.4)37< 0.1
Ethanol25> 50
Methanol25> 50
Acetonitrile25> 50
Dimethyl Sulfoxide (DMSO)25> 100

Note: The data in this table is for illustrative purposes and should be experimentally determined.

II. Chemical Stability: Ensuring Integrity and Safety

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[4] For this compound, the strained epoxide ring is a primary site of potential degradation.[5][6] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][7][8]

Key Degradation Pathways
  • Hydrolysis: The epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis, leading to the formation of the corresponding 1,2-diol.[5][9][10][11] Under acidic conditions, the reaction is initiated by protonation of the epoxide oxygen, followed by nucleophilic attack of water.[12] In basic media, direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons occurs.[11]

  • Oxidation: While the dichlorophenoxy moiety is relatively stable, the ether linkage and the rest of the molecule could be susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems and molecules with heteroatoms can absorb UV light, leading to photochemical degradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[13][14][15][16][17]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[18][19][20]

Forced Degradation (Stress Testing) Workflow

A systematic approach to forced degradation is crucial for understanding the stability profile of this compound.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance This compound Control Control Sample (Protected from stress) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DS->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) DS->Thermal Expose to Photo Photostability (ICH Q1B conditions) DS->Photo Expose to HPLC Stability-Indicating HPLC Method Control->HPLC Analyze at time points Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points LCMS LC-MS for Impurity Identification HPLC->LCMS Characterize Degradants Purity Peak Purity Analysis HPLC->Purity Assess

Caption: Workflow for forced degradation studies of this compound.

Protocol 2: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the sample solution. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.[4]

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A dark control sample should be stored under the same conditions but protected from light.[13]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photostability, time points may be longer (e.g., days or weeks).

  • Sample Quenching: Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[8] Mass spectrometry (LC-MS) can be used to identify the mass of degradation products, aiding in structure elucidation.[21]

III. Analytical Methodologies

The reliability of solubility and stability data is contingent on the quality of the analytical methods used for quantification.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for these studies.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point for method development.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is beneficial for assessing peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

This guide has outlined the fundamental principles and practical methodologies for assessing the solubility and stability of this compound. A comprehensive understanding of these characteristics, obtained through robust experimental work, is a non-negotiable prerequisite for the successful advancement of this compound in any research or drug development program. The protocols described herein provide a solid framework for generating the high-quality data required to make informed decisions, de-risk development, and ultimately, ensure the quality and safety of the final product.

References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Pharma Stability. Photostability (ICH Q1B). [Link]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Lee, H., Shon, H. K., & Yoon, J. (2004). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H2O2 system. Journal of Hazardous Materials, 108(1-2), 125-131. [Link]

  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (2025). Mechanisms of Hydrolysis and Rearrangements of Epoxides. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Wikipedia. Epoxide. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. [Link]

  • Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. [Link]

  • Cai, J., et al. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. Chemosphere, 211, 103-111. [Link]

  • ResearchGate. (2025). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H2O2 system. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Royal Society of Chemistry. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. [Link]

  • Amanote Research. Degradation and Mechanism of 2,4-D. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]

  • McMurry, J. (2015). Organic Chemistry: A Tenth Edition. Cengage Learning.
  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Colosio, C., et al. (1996). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Journal of Chromatography B: Biomedical Sciences and Applications, 677(1), 135-142. [Link]

  • ChemWhat. 2-[(3,4-DICHLOROPHENOXY)METHYL]OXIRANE CAS#: 21320-30-9. [Link]

  • Cheméo. Chemical Properties of Oxirane, 2-ethyl-2-methyl- (CAS 30095-63-7). [Link]

  • Chemsrc. 2-[(3,4-dichlorophenoxy)methyl]oxirane | CAS#:21320-30-9. [Link]

  • National Center for Biotechnology Information. 2-(Chloromethyl)-2-methyloxirane. [Link]

  • U.S. Environmental Protection Agency. (2018). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • U.S. Food and Drug Administration. Analytical Methods (methods used to detect and measure each analyte). [Link]

  • Pharmaffiliates. CAS No : 5296-35-5 | Product Name : 2-(2-Ethoxyphenoxymethyl)oxirane. [Link]

  • ResearchGate. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. [Link]

  • National Center for Biotechnology Information. (2S)-2-((4-Chlorophenoxy)methyl)oxirane. [Link]

  • ResearchGate. (2025). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). [Link]

Sources

An In-Depth Technical Guide to Dichlorophenoxy Oxirane Compounds: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Core Concepts

Dichlorophenoxy oxirane compounds represent a specific subclass of glycidyl ethers, characterized by a dichlorophenoxy moiety linked via an ether bond to a propyl group bearing an epoxide ring. These molecules are notable not for their direct therapeutic effects, but as highly versatile chemical intermediates. Their significance in research and development stems from the inherent reactivity of the strained oxirane (epoxide) ring, which allows for precise and stereocontrolled introduction of functional groups. This guide provides a comprehensive overview of their synthesis, core chemical principles, biological reactivity, and strategic applications in the development of novel molecules for the pharmaceutical and agrochemical industries.

It is critical to distinguish dichlorophenoxy oxiranes from structurally related but functionally distinct compounds to ensure clarity in research and application:

  • Dichlorophenoxy Oxirane: Features a dichlorophenyl group attached through an ether linkage to a methyl-oxirane (glycidyl) group (e.g., 1-(2,4-dichlorophenoxy)-2,3-epoxypropane). Its chemistry is dominated by the reactions of the epoxide.

  • Dichlorophenyl Oxirane: Contains a dichlorophenyl group bonded directly to a carbon atom of the oxirane ring (e.g., 2-(3,5-dichlorophenyl)oxirane). The direct attachment influences the ring's electronic properties differently than an ether linkage.

  • Dichlorophenoxyacetic Acid (2,4-D): A widely known herbicide that contains a dichlorophenoxy group but lacks an oxirane ring entirely. Its biological activity as a synthetic auxin is unrelated to the alkylating potential of an epoxide[1][2].

This guide will focus exclusively on the synthesis, properties, and applications of true dichlorophenoxy oxirane compounds.

Part 2: Synthesis and Physicochemical Properties

The most common and efficient method for synthesizing dichlorophenoxy oxiranes is a variation of the Williamson ether synthesis. This process involves the reaction of a substituted phenol with epichlorohydrin in the presence of a base.

The fundamental reaction proceeds as follows: A dichlorophenol is deprotonated by a base (e.g., NaOH, K₂CO₃) to form a more nucleophilic dichlorophenoxide ion. This ion then attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion in an SN2 reaction to form the dichlorophenoxy oxirane product.

Experimental Protocol: Synthesis of 1-(2,4-dichlorophenoxy)-2,3-epoxypropane

This protocol describes a representative synthesis of a common dichlorophenoxy oxirane.

Materials:

  • 2,4-Dichlorophenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol (1.0 eq) in deionized water.

  • Base Addition: While stirring, add a solution of sodium hydroxide (1.1 eq) in water dropwise to the flask. Stir for 20 minutes at room temperature to ensure complete formation of the sodium 2,4-dichlorophenoxide salt.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification: The resulting oil or solid can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2,4-dichlorophenoxy)-2,3-epoxypropane.

Physicochemical Data Summary

The properties of the final compound are derived from its precursors.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
2,4-DichlorophenolC₆H₄Cl₂O163.00210Starting material; provides the dichlorophenoxy core.
EpichlorohydrinC₃H₅ClO92.52117Provides the reactive epoxypropane backbone.
1-(2,4-dichlorophenoxy)-2,3-epoxypropaneC₉H₈Cl₂O₂219.07~130 (at 5 mmHg)The target glycidyl ether product.
Visualization of Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Process cluster_product Product DCP 2,4-Dichlorophenol Reaction Williamson Ether Synthesis (Reflux, 3-4h) DCP->Reaction Epi Epichlorohydrin Epi->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Product 1-(2,4-dichlorophenoxy)- 2,3-epoxypropane Purify->Product

Caption: General workflow for the synthesis of a dichlorophenoxy oxirane.

Part 3: Chemical Reactivity and Mechanism of Action

The utility of dichlorophenoxy oxiranes as synthetic intermediates is entirely dependent on the chemical reactivity of the epoxide ring. The three-membered ring is highly strained, making the carbon atoms susceptible to nucleophilic attack, which relieves the ring strain. This reaction is known as nucleophilic ring-opening.

Causality of Reactivity:

  • Ring Strain: The C-C-O bond angles in the oxirane ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This strain makes the ring unstable and prone to opening.

  • Polarity: The oxygen atom is highly electronegative, polarizing the C-O bonds and imparting a partial positive charge on the carbon atoms, making them electrophilic.

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the two electrophilic carbons of the epoxide. For terminal epoxides like 1-(2,4-dichlorophenoxy)-2,3-epoxypropane, this attack occurs predominantly at the less sterically hindered terminal carbon atom. This regioselectivity is a key feature that allows for the predictable synthesis of specific isomers. The reaction results in an inversion of stereochemistry at the site of attack.

G cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Ring-Opened Products Start Dichlorophenoxy Oxirane Prod_Amino Amino Alcohol Start->Prod_Amino Sₙ2 Attack Prod_Thio Thioether Alcohol Start->Prod_Thio Sₙ2 Attack Prod_Azido Azido Alcohol Start->Prod_Azido Sₙ2 Attack Nuc_Amine Amine (R₂NH) Nuc_Amine->Prod_Amino Nuc_Thiol Thiol (RSH) Nuc_Thiol->Prod_Thio Nuc_Azide Azide (N₃⁻) Nuc_Azide->Prod_Azido

Caption: Nucleophilic ring-opening of the oxirane core.

Part 4: Biological Activity and Toxicology

The biological activity of dichlorophenoxy oxiranes is fundamentally different from that of the herbicide 2,4-D. Their effects are not mediated by auxin pathways but are instead a consequence of the high reactivity of the epoxide group, a common feature of all glycidyl ethers[3].

Mechanism of Toxicity: The epoxide moiety is a potent electrophile capable of reacting with biological nucleophiles, such as the amine and thiol groups found in amino acids (within proteins) and the nitrogenous bases of DNA. This covalent binding, or alkylation, can disrupt the normal function of these critical macromolecules.

  • Cytotoxicity and Mutagenicity: Alkylation of DNA can lead to the formation of DNA adducts, which can cause mutations during DNA replication if not repaired, potentially initiating carcinogenesis. Many simple glycidyl ethers are mutagenic in bacterial test systems[4].

  • Skin Sensitization: Glycidyl ethers are known to be primary skin and eye irritants and potential skin-sensitizing agents[3][5]. The reaction of the epoxide with skin proteins can form haptens, which are small molecules that elicit an immune response only when attached to a large carrier such as a protein. This can lead to allergic contact dermatitis[5].

Metabolic Detoxification: In mammals, the primary route of detoxification for epoxides is through enzymatic hydrolysis catalyzed by epoxide hydrolases (EH). These enzymes add a molecule of water across the epoxide ring to form the corresponding, and significantly less reactive, diol[6]. This process converts the dangerous electrophile into a more easily excretable compound. The herbicidal compound tridiphane, a dichlorophenyl oxirane, has been shown to affect hepatic epoxide-metabolizing enzymes in mice, demonstrating the biological relevance of this pathway for related structures[6].

G cluster_alkylation Toxic Pathway (Alkylation) cluster_detox Detoxification Pathway Oxirane Dichlorophenoxy Oxirane (Toxic, Electrophilic) Adducts Covalent Adducts (Mutagenesis, Cytotoxicity) Oxirane->Adducts Nucleophilic Attack EH Epoxide Hydrolase (EH) Oxirane->EH Metabolism DNA DNA DNA->Adducts Protein Protein Protein->Adducts Diol Diol Metabolite (Inactive, Excretable) EH->Diol

Caption: Competing metabolic pathways for dichlorophenoxy oxiranes.

Part 5: Applications in Drug Development and Research

While direct applications of dichlorophenoxy oxiranes in marketed drugs are not documented, their value lies in their role as versatile building blocks in medicinal chemistry. The dichlorophenyl moiety is a common feature in many therapeutic agents, where it contributes to binding affinity and pharmacokinetic properties[7]. For instance, the antidepressant sertraline features a 3,4-dichlorophenyl group crucial for its activity as a selective serotonin reuptake inhibitor (SSRI)[7].

Dichlorophenoxy oxiranes provide a robust platform for generating libraries of novel compounds for screening. The predictable, regioselective ring-opening reaction allows for the systematic introduction of a wide variety of functional groups to create derivatives with potential therapeutic activities, such as:

  • Antifungal Agents: The reaction with azoles can lead to compounds similar to known azole antifungals.

  • Beta-Blockers: Reaction with primary or secondary amines can generate amino alcohols, a core structure in many beta-adrenergic receptor antagonists.

  • Anticancer Agents: The oxirane can be used to introduce side chains that interact with specific binding pockets of kinases or other cancer-related targets[7].

Workflow for Library Synthesis and Screening

The following workflow outlines a logical progression for leveraging a dichlorophenoxy oxirane in an early-stage drug discovery program.

G Start Select Dichlorophenoxy Oxirane Scaffold Library Parallel Synthesis: React with Diverse Nucleophile Library Start->Library Purify High-Throughput Purification Library->Purify Screen Primary Biological Screening (HTS) Purify->Screen Hits Identify 'Hit' Compounds Screen->Hits SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Optimize Lead Optimization SAR->Optimize

Caption: Experimental workflow for drug discovery applications.

Part 6: Conclusion

Dichlorophenoxy oxiranes are a distinct class of glycidyl ethers whose chemical importance is defined by the reactive epoxide ring. While their structural similarity to the herbicide 2,4-D is noted, their biological and chemical profiles are fundamentally different and are governed by the electrophilic nature of the oxirane. This reactivity, which makes them cytotoxic and mutagenic, also renders them powerful and versatile intermediates for organic synthesis. For researchers in drug development and medicinal chemistry, these compounds serve as valuable scaffolds, enabling the systematic construction of novel and complex molecules through predictable nucleophilic ring-opening reactions. Understanding their synthesis, reactivity, and toxicological profile is essential for their safe handling and effective application in the pursuit of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for (2R)-2-(3,4-Dichlorophenyl)oxirane in Medicinal Chemistry.
  • NIOSH. (n.d.). GLYCIDYL ETHERS. CDC Stacks. Available from: [Link]

  • Oszczęda, Z., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. Available from: [Link]

  • Wikipedia. (n.d.). Diglycidyl ether. Available from: [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Amino-2',5'-dichlorobenzophenone Derivatives.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Some glycidyl ethers. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 60, 43-75. Available from: [Link]

  • Canter, D. A., et al. (1986). Mutagenicity of aliphatic epoxides. Journal of the National Cancer Institute, 76(1), 1-9. (Note: This is a representative study on the topic, specific URL may vary.
  • Purdue University. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

  • Moody, D. E., et al. (1986). The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation. Toxicology and Applied Pharmacology, 86(3), 341-354. Available from: [Link]

Sources

Methodological & Application

Synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane from epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-[(2,5-Dichlorophenoxy)methyl]oxirane is a valuable epoxide intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a dichlorinated aromatic ring coupled to a reactive oxirane moiety, makes it a versatile building block for introducing the 2,5-dichlorophenoxy group into larger molecules. The synthesis of such aryl glycidyl ethers is typically achieved by the reaction of a corresponding phenol with epichlorohydrin under basic conditions.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, emphasizing the critical role of phase-transfer catalysis (PTC) in achieving high yields and simplifying the reaction setup. The protocol is designed for researchers in both academic and industrial settings, providing a scalable and efficient method for producing this key intermediate.

Mechanistic Principles: A Two-Stage Reaction Pathway

The synthesis proceeds via a base-promoted Williamson ether synthesis followed by an intramolecular cyclization. The use of a phase-transfer catalyst is crucial for bridging the immiscible aqueous (base) and organic (reactants) phases.

Step 1: Phenoxide Formation The reaction is initiated by the deprotonation of 2,5-dichlorophenol using a strong base, typically sodium hydroxide (NaOH), to form the highly nucleophilic 2,5-dichlorophenoxide anion.

Step 2: Nucleophilic Attack and Ring Closure The reaction pathway involves two key nucleophilic substitution (SN2) steps:

  • The dichlorophenoxide ion attacks one of the carbon atoms of epichlorohydrin.

  • This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the desired oxirane ring and elimination of a chloride ion.[1]

The entire process is efficiently facilitated by a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB). The quaternary ammonium cation from the PTC pairs with the phenoxide anion, transporting it from the aqueous or solid phase into the organic phase where it can react with epichlorohydrin.[2][3][4] This catalytic cycle significantly enhances the reaction rate and allows for milder reaction conditions.[5]

Safety and Hazard Management

Extreme caution is mandatory when handling the reagents for this synthesis.

  • Epichlorohydrin: It is highly toxic if swallowed, inhaled, or in contact with skin.[6] It is also a flammable liquid and vapor, a suspected carcinogen, and may cause an allergic skin reaction.[7][8] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles with a face shield, must be worn.[6][7]

  • 2,5-Dichlorophenol: This compound is harmful if swallowed and can cause skin and eye irritation.[9] Inhalation should be avoided. Standard PPE is required.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care.

Ensure that an emergency eyewash station and safety shower are readily accessible.[9] All waste materials must be disposed of according to institutional and local regulations for hazardous chemical waste.

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,5-Dichlorophenol163.008.15 g1.0
Epichlorohydrin92.5246.26 g (39.2 mL)10.0
Sodium Hydroxide (NaOH)40.002.20 g1.1
Tetrabutylammonium Bromide (TBAB)322.370.81 g0.05
Deionized Water18.0220 mL-
Ethyl Acetate88.11As needed-
Brine (Saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate (MgSO4)120.37As needed-
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge_flask 1. Charge Flask - 2,5-Dichlorophenol - Epichlorohydrin - TBAB dissolve 2. Stir to Dissolve (Room Temp) charge_flask->dissolve add_naoh 4. Add NaOH Solution (Dropwise, 60°C) dissolve->add_naoh prep_naoh 3. Prepare NaOH Solution (2.2g in 20mL H2O) prep_naoh->add_naoh react 5. React for 3-4 hours (Monitor by TLC) cool 6. Cool to RT react->cool add_etoh 7. Add Ethyl Acetate & Water cool->add_etoh extract 8. Separate Layers add_etoh->extract wash 9. Wash Organic Layer (Water & Brine) extract->wash dry 10. Dry with MgSO4 wash->dry filter 11. Filter dry->filter concentrate 12. Concentrate in vacuo filter->concentrate purify 13. Purify by Vacuum Distillation or Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add 2,5-dichlorophenol (8.15 g, 50 mmol), epichlorohydrin (39.2 mL, 500 mmol), and tetrabutylammonium bromide (TBAB, 0.81 g, 2.5 mmol).[10] Using epichlorohydrin as both reactant and solvent eliminates the need for other organic solvents, which can simplify the process.[10]

  • Initial Stirring: Stir the mixture at room temperature until all the 2,5-dichlorophenol has dissolved.

  • Base Preparation: In a separate beaker, dissolve sodium hydroxide (2.20 g, 55 mmol) in 20 mL of deionized water. Allow the solution to cool to room temperature.

  • Addition of Base: Heat the reaction mixture to 60°C. Once the temperature is stable, add the aqueous NaOH solution dropwise via the dropping funnel over a period of 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature.

  • Reaction: After the addition is complete, continue stirring the mixture at 60°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,5-dichlorophenol spot has disappeared.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Phase Separation: Shake the funnel and allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess epichlorohydrin.

Purification

The crude product, a viscous oil, should be purified to remove unreacted starting materials and byproducts.

  • Vacuum Distillation: This is the preferred method for purification on a larger scale. The product is expected to have a high boiling point, and distillation under reduced pressure will prevent decomposition.

  • Column Chromatography: For smaller scales or to achieve very high purity, silica gel flash chromatography can be employed.[10] A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) is a suitable eluent system.

The purified product should be a colorless to pale yellow oil. The expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural confirmation by showing characteristic chemical shifts and coupling patterns for the aromatic, methylene, and oxirane protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the C-O-C ether linkage, the aromatic C-Cl bonds, and the epoxide ring vibrations.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C9H8Cl2O2, MW: 219.07 g/mol ). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product and identify any minor impurities.[11]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing phase-transfer catalysis, this method offers high yields, operational simplicity, and scalability. The detailed explanation of the mechanism, safety procedures, and characterization techniques provides researchers with the necessary tools to successfully synthesize and validate this important chemical intermediate.

References

  • Liu, Z., Chen, H., Cao, S., & Li, R. (n.d.). A Novel Method for Synthesis of Aryl Glycidyl Ethers. Synthetic Communications, 24(6), 833-838. Available from: [Link]

  • Halpern, M. (n.d.). PTC Etherification for Aryl Glycidyl Ether. PTC Organics, Inc. Retrieved from: [Link]

  • Yoon, M., & Rhee, J. S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429. Available from: [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from: [Link]

  • Yoon, M. J., & Rhee, J. S. (2002). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. U.S. Patent No. 6,392,064 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Rival, Y., Gratia, E., & Avérous, L. (2015). Biobased diglycidyl ethers from methoxy-hydroquinone and vanillin: a new approach. Green Chemistry, 17(4), 2209-2217. Available from: [Link]

  • Andersson, M. (2013). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology. Retrieved from: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Epichlorohydrin. Retrieved from: [Link]

  • Özgül, E. (1994). The synthesis of 2-substituted epichlorohydrins and their reactions. Middle East Technical University. Retrieved from: [Link]

  • Barbieri, A., et al. (1995). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 259-266. Available from: [Link]

  • Webb, D., & Jamison, T. F. (2012). A modular, reagent- and solvent-free flow synthesis of a library of vicinal amino alcohols. Chemical Communications, 48(80), 9965-9967. Available from: [Link]

  • Santacesaria, E., Tesser, R., Di Serio, M., & D'Angelo, R. (2011). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. Industrial & Engineering Chemistry Research, 50(15), 9071-9077. Available from: [Link]

  • Cossar, P., Baker, J., & McCluskey, A. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science, 5(4), 172288. Available from: [Link]

  • Westphal, M. V., et al. (2001). Purification and characterization of two enantioselective alpha-ketoglutarate-dependent dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 67(10), 4843–4850. Available from: [Link]

  • U.S. Environmental Protection Agency. (2018, September 12). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products in water. Retrieved from: [Link]

  • Wu, D., & Zhou, S. (2016). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. Available from: [Link]

  • U.S. Food & Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte). Retrieved from: [Link]

  • Gholami, M., et al. (2020). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. Scientific Reports, 10(1), 1-15. Available from: [Link]

  • Neumann, H., & Gierlich, J. (2016). Process for Purifying 2,5-Dichlorophenol. U.S. Patent Application No. 15/100,239.
  • Neumann, H., & Gierlich, J. (2019). Process for purifying 2,5-dichlorophenol. EP 3077353 B1. European Patent Office. Available from: [Link]

  • Westphal, M. V., et al. (2001). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 67(10), 4843–4850. Available from: [Link]

  • Eurochem Engineering. (n.d.). Dehydrochlorination of chlorohydrins to epichlorohydrin. Retrieved from: [Link]

  • Cossar, P., Baker, J., & McCluskey, A. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Semantic Scholar. Retrieved from: [Link]

  • Murray, R. W., & Jeyaraman, R. (1985). Dioxirane, dimethyl-. Organic Syntheses, 64, 97. Available from: [Link]

Sources

Asymmetric synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Asymmetric Synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane Enantiomers: A High-Fidelity Guide

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of the (R)- and (S)-enantiomers of this compound. These chiral epoxides are valuable building blocks in medicinal chemistry and drug development, where stereochemistry critically dictates pharmacological activity.[1][2][3] The protocols herein are grounded in the principles of the Sharpless Asymmetric Epoxidation (SAE), a robust and highly predictable method for the enantioselective oxidation of prochiral allylic alcohols.[4] We present a complete workflow, from the synthesis of the requisite allylic alcohol precursor to the catalytic asymmetric epoxidation and final enantiomeric purity analysis. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to ensure reproducibility and success.

Strategic Overview & Rationale

The synthesis of single-enantiomer drugs is paramount, as different enantiomers can exhibit varied pharmacological, metabolic, and toxicological profiles.[5] The target oxiranes are synthesized via a two-stage process that ensures high enantiopurity.

Stage 1: Precursor Synthesis. The prochiral substrate, (E)-3-(2,5-dichlorophenoxy)prop-2-en-1-ol, is prepared. This allylic alcohol is the critical starting point for introducing chirality.

Stage 2: Asymmetric Epoxidation. The core chiral transformation is achieved using the Sharpless Asymmetric Epoxidation (SAE). This reaction is renowned for its reliability and high enantioselectivity across a wide range of allylic alcohols.[6][7] The choice of chiral tartrate ligand, either (+)-diethyl tartrate (DET) or (-)-DET, directly controls the facial selectivity of the epoxidation, allowing for the deterministic synthesis of either the (R)- or (S)-epoxide.[7]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Epoxidation 2,5-Dichlorophenol 2,5-Dichlorophenol Propargyl Ether Intermediate Propargyl Ether Intermediate 2,5-Dichlorophenol->Propargyl Ether Intermediate Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Propargyl Ether Intermediate Allylic Alcohol Precursor Allylic Alcohol Precursor Propargyl Ether Intermediate->Allylic Alcohol Precursor Stereoselective Reduction Catalyst System Catalyst System Allylic Alcohol Precursor->Catalyst System (R)-Oxirane (R)-Oxirane Catalyst System->(R)-Oxirane using (+)-DET (S)-Oxirane (S)-Oxirane Catalyst System->(S)-Oxirane using (-)-DET

Figure 1: High-level workflow for the synthesis of target enantiomers.

Experimental Protocols: Precursor Synthesis

Protocol 2.1: Synthesis of 1-(2,5-Dichlorophenoxy)prop-2-yn-1-ol

This step involves a Williamson ether synthesis to couple 2,5-dichlorophenol with propargyl alcohol.

  • Reagents & Materials:

    • 2,5-Dichlorophenol

    • Propargyl bromide (80 wt. % in toluene)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous acetone.

    • Stir the suspension under an inert atmosphere at room temperature for 30 minutes.

    • Add propargyl bromide (1.1 eq) dropwise via a syringe.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure propargyl ether intermediate.

Protocol 2.2: Synthesis of (E)-3-(2,5-Dichlorophenoxy)prop-2-en-1-ol

A stereoselective reduction of the alkyne is performed to yield the trans-allylic alcohol, which is the required substrate for the SAE.

  • Reagents & Materials:

    • 1-(2,5-Dichlorophenoxy)prop-2-yn-1-ol (from Protocol 2.1)

    • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), ~65 wt. % in toluene

    • Toluene, anhydrous

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Dissolve the propargyl ether (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Red-Al® (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding a saturated solution of Rochelle's salt (sodium potassium tartrate) at 0 °C.

    • Stir vigorously for 1 hour until two clear layers form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pure (E)-allylic alcohol precursor.

Experimental Protocols: Asymmetric Epoxidation

Principle of the Sharpless Asymmetric Epoxidation (SAE)

The SAE reaction relies on a chiral catalyst formed in situ from titanium(IV) isopropoxide and an enantiomerically pure dialkyl tartrate.[7] This complex coordinates with the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP), creating a rigid transition state. The chirality of the tartrate ligand dictates which face of the double bond is presented for oxidation, resulting in predictable and high enantioselectivity.

  • Using L-(+)-Diethyl Tartrate ((+)-DET): Oxygen is delivered to the top face of the allylic alcohol when viewed with the hydroxyl group at the bottom right. This yields the (R)-epoxide for our substrate.

  • Using D-(-)-Diethyl Tartrate ((-)-DET): Oxygen is delivered to the bottom face, yielding the (S)-epoxide.

G cluster_catalyst Catalyst Formation & Substrate Binding cluster_epoxidation Stereoselective Oxygen Transfer Ti_isopropoxide Ti(O-iPr)4 Chiral_Ti_Complex Active Chiral Titanium Complex Ti_isopropoxide->Chiral_Ti_Complex DET Chiral DET DET->Chiral_Ti_Complex Allylic_Alcohol Allylic Alcohol Substrate Allylic_Alcohol->Chiral_Ti_Complex TBHP TBHP (Oxidant) TBHP->Chiral_Ti_Complex R_Epoxide (R)-Epoxide Chiral_Ti_Complex->R_Epoxide (+)-DET directs top-face attack S_Epoxide (S)-Epoxide Chiral_Ti_Complex->S_Epoxide (-)-DET directs bottom-face attack

Figure 2: Conceptual workflow of the Sharpless Asymmetric Epoxidation.

Protocol 3.2: Synthesis of (R)-2-[(2,5-Dichlorophenoxy)methyl]oxirane
  • Reagents & Materials:

    • (E)-3-(2,5-Dichlorophenoxy)prop-2-en-1-ol (1.0 eq)

    • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 eq)

    • L-(+)-Diethyl tartrate ((+)-DET) (0.12 eq)

    • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Powdered 4 Å molecular sieves

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Add powdered 4 Å molecular sieves to a flame-dried Schlenk flask and heat under vacuum, then cool under an inert atmosphere.

    • Add anhydrous DCM to the flask. Cool to -20 °C (an acetone/dry ice bath is recommended).

    • Add Ti(OiPr)₄ (0.1 eq) via syringe, followed by (+)-DET (0.12 eq). Stir the mixture for 30 minutes at -20 °C.

    • Add a solution of the allylic alcohol precursor (1.0 eq) in anhydrous DCM dropwise. Stir for another 30 minutes.

    • Add TBHP (2.0 eq) dropwise, ensuring the internal temperature does not rise above -15 °C.

    • Seal the flask and store it in a -20 °C freezer for 24-48 hours. Monitor the reaction by TLC.

    • To quench, add 1 mL of water per 10 mL of DCM and stir vigorously while allowing the mixture to warm to room temperature for 1 hour.

    • Add a 30% aqueous solution of NaOH saturated with NaCl. Stir for another hour until a clear separation of layers is observed.

    • Filter the mixture through a pad of Celite®, washing with DCM.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography to yield the pure (R)-epoxide.

Protocol 3.3: Synthesis of (S)-2-[(2,5-Dichlorophenoxy)methyl]oxirane
  • Procedure:

    • This protocol is identical to Protocol 3.2, with the critical exception of using D-(-)-Diethyl tartrate ((-)-DET) in place of L-(+)-DET. All other reagents, quantities, and conditions remain the same.

Analysis and Quality Control

Protocol 4.1: Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the final product is a critical parameter and is best determined by Chiral High-Performance Liquid Chromatography (Chiral HPLC).[8][9]

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Chiral Stationary Phase Column: Polysaccharide-based column (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ). Column selection may require screening.

  • Typical Method:

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Sample Preparation: Dissolve a small amount of the purified epoxide in the mobile phase.

    • Injection: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.

    • Calculation: Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak).

Expected Results & Data Summary

The described protocols are expected to deliver the target oxirane enantiomers with high yield and excellent enantioselectivity.

Target ProductChiral LigandTypical Yield (%)Expected Enantiomeric Excess (ee) (%)
(R)-2-[(2,5-Dichlorophenoxy)methyl]oxiraneL-(+)-DET80 - 90%> 95%
(S)-2-[(2,5-Dichlorophenoxy)methyl]oxiraneD-(-)-DET80 - 90%> 95%

Troubleshooting & Field-Proven Insights

  • Issue: Low Enantioselectivity (<90% ee).

    • Cause: The titanium-tartrate complex is highly sensitive to water, which leads to the formation of an achiral catalytic species.[10]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and reagents. The inclusion of activated molecular sieves in the reaction is a critical, field-proven step to scavenge trace amounts of water.

  • Issue: Low or Variable Yields.

    • Cause: Incomplete reaction or catalyst deactivation. The temperature control during TBHP addition is crucial.

    • Solution: Maintain the reaction temperature strictly at or below -20 °C during reagent addition. Ensure the TBHP is of high quality and its concentration is accurately known. For some substrates, using cumene hydroperoxide can improve results.[10]

  • Issue: Difficult Purification.

    • Cause: Residual titanium salts can complicate chromatographic purification.

    • Solution: The workup procedure with NaOH/brine solution is designed to precipitate titanium salts as filterable solids. Ensure vigorous stirring during this step for at least one hour to maximize precipitation. A Celite® filtration is essential for removing these fine solids before extraction.

References

  • Sharpless Epoxidation - JoVE. (2023). This video protocol details the reagents and principles of the Sharpless asymmetric epoxidation, including the role of the chiral catalyst in lowering activation energy for the formation of one enantiomer.
  • Asymmetric epoxidation of allylic alcohols catalyzed by new chiral vanadium(V) complexes - ElectronicsAndBooks. This article highlights the importance of chiral epoxides as building blocks in organic synthesis.
  • Asymmetric epoxidation - Wikipedia. This encyclopedia entry provides an overview of asymmetric epoxidation methods, specifically mentioning the Sharpless epoxidation for allylic alcohols. Available at: [Link]

  • Epoxidation of Allylic Alcohols - Chemistry LibreTexts. This resource details titanium-catalyzed epoxidation (Sharpless epoxidation) as a powerful tool for synthesizing optically active epoxy alcohols. Available at: [Link]

  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC - NIH. This review discusses the reliability, chemoselectivity, and predictability of the Sharpless asymmetric epoxidation. Available at: [Link]

  • Jacobsen epoxidation - Wikipedia. This entry describes the Jacobsen epoxidation for unfunctionalized alkenes, distinguishing it from the Sharpless method. Available at: [Link]

  • Jacobsen epoxidation - OpenOChem Learn. This resource provides details on the Jacobsen-Katsuki epoxidation and its applications. Available at: [Link]

  • Jacobsen-Katsuki Epoxidations - Wipf Group. This document discusses mechanistic considerations of the Jacobsen-Katsuki epoxidation. Available at: [Link]

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. This portal entry details the substrate scope and mechanism of the Jacobsen epoxidation. Available at: [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. This article discusses the differing pharmacological activities and pharmacokinetic profiles of drug enantiomers. Available at: [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - NIH. This paper notes that the Sharpless Asymmetric Epoxidation can suffer from poor enantiomeric excess due to water and that cumene hydroperoxide can provide significant improvements. Available at: [Link]

  • Chiral Drug Separation. This article discusses various methods for separating chiral drugs, including HPLC. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. This review emphasizes the importance of chirality in drug design and the evolution of asymmetric synthesis. Available at: [Link]

  • Stereochemistry in Drug Action - PMC - NIH. This article reviews the importance of stereochemistry in drug action and the potential for single-enantiomer drugs to have improved therapeutic indices. Available at: [Link]

  • Chiral Drugs: An Overview - PMC - PubMed Central. This review covers the marked differences in biological activities between enantiomers of racemic drugs. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. This book chapter provides an overview of chiral separation techniques, highlighting their importance in assessing isomeric purity. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Investigation of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Reactive Epoxide

2-[(2,5-Dichlorophenoxy)methyl]oxirane is an organic compound characterized by two key structural features: a dichlorinated phenyl ring linked via an ether bond to a methyl-oxirane (epoxide) group. While specific biological applications for this compound are not yet extensively documented in peer-reviewed literature, its structure suggests significant potential as a tool for cellular research. The high reactivity of the epoxide ring, a strained three-membered ether, makes it susceptible to nucleophilic attack from biological macromolecules.[1] This inherent reactivity is the basis for the biological activity of many epoxide-containing compounds, which can function as alkylating agents, forming covalent bonds with proteins and nucleic acids.[2]

Furthermore, the 2,5-dichlorophenoxy moiety is structurally related to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[3] Studies have shown that 2,4-D can induce cytotoxicity, apoptosis, and cell cycle alterations in various cell lines, including human hepatoma (HepG2) cells, potentially through a direct effect on mitochondrial membrane potential.[4] This suggests that the dichlorophenoxy portion of this compound may confer specificity for certain cellular targets, while the epoxide group acts as the reactive, covalent-binding element.

These application notes provide a comprehensive guide for researchers initiating studies with this compound. We present a hypothesized mechanism of action to guide experimental design, detailed protocols for safe handling, and a systematic workflow for determining its cytotoxic profile and effective concentration range in cell culture.

Hypothesized Mechanism of Action

We propose that this compound acts as a covalent modifier of cellular nucleophiles. The epoxide ring is highly electrophilic and can undergo a ring-opening reaction when attacked by nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins or sites on DNA. This covalent modification can lead to enzyme inhibition, disruption of protein function, or induction of DNA damage, ultimately triggering cellular stress pathways, cell cycle arrest, and/or apoptosis.

Hypothesized_Mechanism cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Downstream Cellular Effects Compound This compound Cell Cell Membrane Penetration Compound->Cell Passive Diffusion Target Nucleophilic Target (Protein, DNA) Cell->Target Intracellular Trafficking Reaction Covalent Adduct Formation (Alkylation via Epoxide Ring) Target->Reaction Nucleophilic Attack Disruption Loss of Protein Function / DNA Damage Reaction->Disruption Stress Cellular Stress Response Disruption->Stress Apoptosis Apoptosis Stress->Apoptosis CellCycle Cell Cycle Arrest Stress->CellCycle

Caption: Hypothesized mechanism of this compound in cells.

PART 1: Safety, Handling, and Stock Solution Preparation

Critical Safety Precautions

As with any novel research chemical, this compound must be handled with care. Safety Data Sheets (SDS) for this and structurally similar compounds indicate the following hazards and necessary precautions[5][6][7]:

Hazard ClassPrecautionary MeasuresFirst Aid
Skin Irritation Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated. Wash skin thoroughly after handling.[5]IF ON SKIN: Wash with plenty of soap and water. If irritation persists, get medical advice.[5]
May Cause Allergic Skin Reaction Avoid breathing vapors or mist. Contaminated work clothing should not be allowed out of the workplace.[5]If a skin rash occurs, seek medical attention.[5]
Potential Eye Irritant Wear safety glasses or goggles.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Harmful if Swallowed/Inhaled Use only in a well-ventilated area or under a chemical fume hood.[8]IF SWALLOWED: Immediately make the victim drink water (two glasses at most). Consult a physician.[5] IF INHALED: Move person to fresh air.[8]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Protocol for Stock Solution Preparation
  • Objective: To prepare a high-concentration, sterile stock solution for use in cell culture experiments.

  • Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for cell culture use. A high concentration stock (e.g., 10-50 mM) allows for small volumes to be added to culture media, minimizing solvent effects on cells. The final DMSO concentration in the culture medium should ideally be ≤ 0.1%.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile 1.5 mL microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. The molecular weight of this compound (C₉H₈Cl₂O₂) is 219.07 g/mol .

    • Example for 1 mL of a 10 mM stock:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 219.07 g/mol = 0.00219 g = 2.19 mg

  • Weighing: Under a chemical fume hood, carefully weigh the required amount of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is critical for long-term experiments.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

PART 2: Experimental Workflow for Cellular Characterization

The following workflow provides a systematic approach to characterizing the effects of this compound on a new cell line.

Experimental_Workflow cluster_assays Downstream Mechanistic Assays Start Prepare 10 mM Stock in DMSO DoseResponse Step 1: Dose-Response Cytotoxicity Assay (e.g., MTT, 24-72h) Start->DoseResponse IC50 Step 2: Calculate IC50 Value DoseResponse->IC50 Concentration Step 3: Select Concentrations for Downstream Assays (e.g., 0.5x, 1x, 2x IC50) IC50->Concentration Apoptosis Apoptosis Assay (Annexin V / PI) Concentration->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Concentration->CellCycle Western Western Blot (e.g., PARP cleavage, γH2AX) Concentration->Western

Caption: Workflow for the initial characterization of the compound in cell culture.

Protocol: Dose-Response Cytotoxicity Assay (MTT Method)
  • Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀). This is essential for selecting appropriate concentrations for all future experiments.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals, which can be dissolved and quantified by spectrophotometry.

Materials:

  • Cell line of interest (e.g., HepG2, HeLa, A549)

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • Compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • Multi-channel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Dilution Series:

    • Prepare a series of 2x working concentrations of the compound in complete culture medium. For a broad initial screen, use a wide log-scale range (e.g., from 200 µM down to 0.1 µM).

    • Crucially, prepare a "vehicle control" containing the same amount of DMSO as the highest concentration treatment, but without the compound.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the 2x compound dilutions to the appropriate wells (in triplicate). Add 100 µL of the vehicle control medium to the control wells.

    • The final volume is 200 µL, and the compound concentrations are now 1x.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing cytotoxicity.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from all wells.

    • Add 150 µL of DMSO to each well.

    • Place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Average the absorbance values for the triplicate wells.

    • Normalize the data by expressing viability as a percentage of the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.

Treatment Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Viability
Vehicle Control (0 µM)1.2541.2881.2651.269100.0%
0.1Record DataRecord DataRecord Data
1.0Record DataRecord DataRecord Data
10Record DataRecord DataRecord Data
50Record DataRecord DataRecord Data
100Record DataRecord DataRecord Data
Downstream Application: Apoptosis Detection by Annexin V/PI Staining
  • Rationale: Based on the known effects of the related compound 2,4-D, it is plausible that this compound induces apoptosis.[4] This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Procedure Outline:

  • Treatment: Seed cells in 6-well plates and treat with the compound at concentrations based on the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

This compound is a compound with significant, yet largely unexplored, potential for cell biology research. Its reactive epoxide group and dichlorophenoxy moiety suggest a mechanism involving covalent modification of cellular targets, potentially leading to cytotoxicity via apoptosis. The protocols outlined in these notes provide a robust framework for the initial characterization of this compound's effects in any cell line. By first establishing a safe handling procedure and then systematically determining the IC₅₀ value, researchers can confidently design and execute downstream experiments to elucidate its specific mechanism of action. Future studies could focus on identifying the specific protein targets of alkylation using proteomics approaches or investigating its potential to induce DNA damage and activate relevant repair pathways.

References

  • Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Epoxy Particles. [Link]

  • Bio-Rad. (n.d.). Profinity™ Epoxide Resin Instruction Manual. [Link]

  • Teixeira, M. C., et al. (2004). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Toxicology Letters, 152(3), 253-261. [Link]

  • Moody, D. E., et al. (1987). The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation. Toxicology and Applied Pharmacology, 89(1), 35-44. [Link]

  • Suwalsky, M., et al. (1998). Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes. Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 120(2), 29-37. [Link]

  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 10(11), 705. [Link]

  • Popova, E., et al. (2021). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. International Journal of Molecular Sciences, 22(16), 8879. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(2,5-Dichlorophenoxy)methyl]oxirane is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final product. Therefore, a robust and reliable analytical method for its quantification is essential for process monitoring, quality control, and stability studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of this compound. The method is designed to be specific, accurate, precise, and linear over a practical concentration range, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The fundamental principle of this method relies on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A C18 stationary phase is employed, which provides excellent retention for non-polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve efficient elution and good peak shape. UV detection is utilized for quantification, leveraging the chromophoric nature of the dichlorophenoxy group.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Formula C₉H₈Cl₂O₂[3]
Molecular Weight 219.07 g/mol [3]
Appearance White to off-white powderInferred from general knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water.Inferred from the structure and data on similar dichlorophenoxy compounds.
Chirality Contains one chiral centerStructural analysis

HPLC Method Parameters

The following chromatographic conditions have been optimized for the quantification of this compound. The selection of these parameters is based on the chemical nature of the analyte and empirical method development.

Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient elution and UV detection.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentA C18 column provides the necessary hydrophobicity for retaining the analyte. The chosen dimensions offer a good balance between resolution and analysis time.
Mobile Phase A AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Mobile Phase B Water, 0.1% Formic AcidThe aqueous component of the mobile phase. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of any potential acidic impurities.
Gradient Elution 0-10 min: 60% A, 40% B10-12 min: Ramp to 80% A, 20% B12-15 min: 80% A, 20% B15-16 min: Ramp to 60% A, 40% B16-20 min: 60% A, 40% BA gradient elution is chosen to ensure the elution of the analyte with a good peak shape and to remove any more hydrophobic impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmBased on the UV spectra of the closely related compound 2,4-dichlorophenoxyacetic acid, which shows a significant absorbance maximum around this wavelength.[4] This wavelength is expected to provide good sensitivity for the dichlorophenoxy chromophore.
Injection Volume 10 µLA suitable injection volume to achieve good sensitivity without overloading the column.
Run Time 20 minutesSufficient time to elute the analyte and any potential impurities, followed by column re-equilibration.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Acetonitrile A->B C Prepare Calibration Curve B->C E Equilibrate HPLC System C->E Inject Standards D Prepare Sample Solution F Inject Standard/Sample D->F Inject Sample E->F G Acquire Chromatogram F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: A streamlined workflow for the quantification of this compound using HPLC.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A recommended calibration curve would include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Sample Preparation
  • Accurately weigh a sample containing an expected amount of this compound into a suitable volumetric flask.

  • Add a volume of acetonitrile to dissolve the sample, ensuring the final concentration will fall within the calibration range.

  • Sonicate the solution for 10 minutes to ensure complete extraction of the analyte.

  • Dilute to the mark with acetonitrile and mix well.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis
  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the initial mobile phase composition (60% Acetonitrile, 40% Water with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions. It is recommended to inject a blank (mobile phase) before the first standard and between sample sets to ensure no carryover.

  • Record the chromatograms and integrate the peak area of the analyte.

Method Validation

This HPLC method has been validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] The validation parameters assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Validation Parameters and Acceptance Criteria
ParameterTestAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% concentration.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD Determined based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration that can be detected but not necessarily quantified.
LOQ Determined based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Method Validation Workflow

Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Optional) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Application Note: LC-MS/MS Analysis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane Metabolites in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: This document provides a comprehensive framework for the identification and quantification of metabolites derived from 2-[(2,5-Dichlorophenoxy)methyl]oxirane. The core of this methodology lies in leveraging the unparalleled sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS). The protocol is designed around an in vitro model using human liver microsomes (HLMs), a well-established and cost-effective system for predictive metabolism studies. The inclusion of the epoxide moiety in the parent compound necessitates a focus on detecting products of epoxide hydrolase and glutathione S-transferase activity, which represent critical detoxification pathways for such reactive electrophiles. This guide is structured to provide not just a procedural checklist, but a causal understanding of each step, ensuring methodological robustness and data integrity in alignment with global regulatory expectations.

Introduction

This compound is a compound of interest in drug development and chemical safety assessment due to its structural features, notably the dichlorinated aromatic ring and a reactive epoxide (oxirane) ring. The epoxide moiety is a known structural alert, as it can be electrophilic and potentially react with cellular nucleophiles like DNA and proteins. Therefore, understanding its metabolic fate is crucial for evaluating its safety and pharmacokinetic profile.

The primary routes of metabolism for xenobiotics containing an epoxide ring involve enzymatic detoxification. Two key enzyme families are responsible for this process:

  • Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of the epoxide ring to form a less reactive vicinal diol[1][2]. Microsomal EH (mEH) is particularly relevant in this context[1].

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the epoxide with the endogenous antioxidant glutathione (GSH), leading to the formation of a more water-soluble and readily excretable conjugate[1][3].

This application note details a robust and sensitive LC-MS/MS method for the simultaneous detection and quantification of this compound and its primary predicted metabolites following incubation with human liver microsomes (HLMs). HLMs provide an excellent in vitro system as they are enriched with key drug-metabolizing enzymes, including cytochrome P450s (CYPs) and epoxide hydrolases[4]. This protocol is intended for researchers in drug metabolism, pharmacokinetics, and toxicology.

Predicted Metabolic Pathway

Based on the chemical structure and established biochemical pathways for epoxides, the primary metabolic transformations of this compound are predicted to be hydrolysis and glutathione conjugation.

Metabolic Pathway parent This compound (Parent Compound) MW: 218.0 Da diol 1-(2,5-Dichlorophenoxy)-2,3-propanediol (Diol Metabolite) MW: 236.0 Da parent->diol Epoxide Hydrolase (EH) + H₂O gsh_conjugate Glutathione Conjugate MW: 525.1 Da parent->gsh_conjugate Glutathione S-Transferase (GST) + Glutathione

Caption: Predicted metabolic pathways of the parent compound.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to international bioanalytical method validation guidelines, such as those from the FDA and EMA, is recommended for regulatory submissions[5][6].

3.1 Materials and Reagents
  • Test Compound: this compound (Purity >98%)

  • Microsomes: Pooled Human Liver Microsomes (HLMs), stored at -80°C

  • Cofactors: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffers: Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile (LC-MS grade) containing a suitable internal standard (IS). A structurally similar compound not expected to be present in the sample, or a stable isotope-labeled version of the analyte, is ideal.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)

  • Other: 96-well plates, centrifuge, LC-MS/MS system.

3.2 In Vitro Metabolism in Human Liver Microsomes

Rationale: This procedure simulates the metabolic environment of the human liver to generate metabolites in vitro. The concentration of HLM protein and incubation time should be optimized to ensure linear reaction kinetics (typically <20% substrate turnover)[7].

  • Prepare HLM Suspension: Thaw pooled HLMs on ice. Dilute the microsomes with 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 2 mg/mL. Keep the suspension on ice.

  • Prepare Incubation Plates: In a 96-well plate, add the required components. Prepare reactions in triplicate. Include a negative control without the NADPH regenerating system to check for non-enzymatic degradation.

    • 50 µL of 100 mM Phosphate Buffer

    • 25 µL of HLM suspension (for a final concentration of 1 mg/mL)

    • 1 µL of Test Compound (dissolved in DMSO, final concentration 1 µM; final DMSO concentration ≤0.5%)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding 24 µL of the NADPH regenerating system solution to each well (except the negative controls, to which 24 µL of buffer is added).

  • Incubation: Incubate the plate at 37°C with gentle shaking. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells. This step simultaneously stops enzymatic activity and precipitates proteins[8][9].

  • Post-Termination: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3.3 LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic method is designed to separate the relatively nonpolar parent compound from its more polar metabolites. A C18 column provides good reversed-phase separation. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring specific precursor-to-product ion transitions for each analyte.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
System UPLC/UHPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min)

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Analytes

Analyte (M)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Parent Compound 219.0 [M+H]⁺141.015Loss of oxirane-methyl
219.0 [M+H]⁺175.012Loss of C₂H₄O
Diol Metabolite 237.0 [M+H]⁺141.018Loss of propanediol
237.0 [M+H]⁺161.015Loss of C₃H₆O₂
GSH Conjugate 526.1 [M+H]⁺397.120Loss of pyroglutamate
526.1 [M+H]⁺272.125Glutathione fragment
Note: Product ions and collision energies are hypothetical and must be optimized empirically on the specific instrument used.
Method Validation and Data Analysis

A full method validation should be conducted according to established guidelines[5][6][10]. Key parameters include:

  • Selectivity: Assessed by analyzing blank matrix from at least six different sources to ensure no significant interferences are present at the retention times of the analytes[5].

  • Calibration Curve: A curve should be prepared in the same biological matrix with at least six non-zero concentration levels, covering the expected range of metabolite concentrations[10].

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[10].

  • Matrix Effect: Evaluated to ensure that components in the matrix do not suppress or enhance the ionization of the analytes[5].

  • Stability: Analyte stability should be assessed under various conditions (e.g., freeze-thaw cycles, short-term benchtop, post-preparative).

Data is processed using the instrument's software. Metabolite identification is confirmed by matching retention times and MRM transitions with those of authentic standards, if available. Quantification is achieved by integrating the peak area of each analyte, normalizing it to the internal standard's peak area, and calculating the concentration using the calibration curve.

Workflow Visualization

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 1. Incubate Compound with HLMs + Cofactors prep2 2. Terminate Reaction & Precipitate Proteins (ACN + IS) prep1->prep2 prep3 3. Centrifuge to Pellet Proteins prep2->prep3 prep4 4. Collect Supernatant prep3->prep4 lc 5. UPLC Separation (C18 Column) prep4->lc ms 6. MS/MS Detection (MRM Mode) lc->ms data1 7. Peak Integration & Quantification ms->data1 data2 8. Metabolite ID & Reporting data1->data2

Caption: Overall experimental workflow for metabolite analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound and its primary metabolites using in vitro incubation with human liver microsomes followed by LC-MS/MS analysis. The method is sensitive, specific, and designed for high-throughput applications. By explaining the rationale behind key steps and grounding the protocol in established validation principles, this guide serves as a comprehensive resource for researchers aiming to generate reliable metabolic profiling data for drug discovery and chemical safety assessment.

References
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. Retrieved from [Link]

  • van Bladeren, P. J. (2000). The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 443(1-2), 245-260. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Retrieved from [Link]

  • Kakhniashvili, D. (n.d.). Sample Preparation Basics SOP. UAB. Retrieved from [Link]

  • Waters, C. D., & Nix, C. E. (1987). Patterns of epoxide metabolism by epoxide hydrolase and glutathione S-transferase associated with age and genotype in Drosophila melanogaster. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 177(2), 247-254. Retrieved from [Link]

  • van Bladeren, P. J. (2000). The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics. ClinPGx. Retrieved from [Link]

  • Korfmacher, W. A. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1183-1197. Retrieved from [Link]

  • ICH. (2019). ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2824. Retrieved from [Link]

  • Guengerich, F. P. (1998). Involvement of cytochrome P450, glutathione S-transferase, and epoxide hydrolase in the metabolism of aflatoxin B1 and relevance to risk of human liver cancer. Cancer Research, 58(4), 661-667. Retrieved from [Link]

  • James, M. O., & Bend, J. R. (1980). Epoxide hydrase and glutathione S-transferase activities with selected alkene and arene oxides in several marine species. Toxicology and Applied Pharmacology, 54(1), 115-131. Retrieved from [Link]

  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Drug Metabolite Profiling in Drug Discovery. Methods in Molecular Biology, vol 273. Humana Press. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Tolleson, W. H. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8175. Retrieved from [Link]

  • Frigerio, A., et al. (1977). Epoxide-diol metabolic pathway of cytenamide in the rat. Journal of Chromatography A, 134(2), 299-305. Retrieved from [Link]

  • Fitzloff, J. F., & Portig, J. (1981). Epoxidation of the lindane metabolite, beta-PCCH, by human- and rat-liver microsomes. Xenobiotica, 11(3), 163-167. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Identification of an Epoxide Metabolite of Amitriptyline In Vitro and In Vivo. Chemical Research in Toxicology, 37(6), 935-943. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95220, 2-(Chloromethyl)-2-methyloxirane. Retrieved from [Link]

  • KR-80QL Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Metabolites, 13(6), 701. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxirane, 2-ethyl-2-methyl- (CAS 30095-63-7). Retrieved from [Link]

  • Decker, M., et al. (2021). Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. International Journal of Molecular Sciences, 22(9), 4983. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Characterizing 2-[(2,5-Dichlorophenoxy)methyl]oxirane as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the investigation and characterization of 2-[(2,5-Dichlorophenoxy)methyl]oxirane, a compound with significant potential as a chemical probe. Given the limited specific literature on this molecule, this guide is structured as an investigative roadmap. It leverages established principles of chemical biology and draws parallels from structurally related compounds to propose a logical framework for its validation. The core hypothesis presented herein is the compound's function as a covalent inhibitor of epoxide hydrolases, a class of enzymes implicated in detoxification and signaling. We provide detailed, field-tested protocols for assessing its biochemical potency, confirming its mechanism of action, and evaluating its effects in a cellular context.

Introduction: Rationale for Investigation

The chemical structure of this compound presents two key features that suggest its utility as a chemical probe:

  • An Electrophilic Oxirane (Epoxide) Ring: This strained three-membered ring is a potent electrophile, susceptible to nucleophilic attack from amino acid residues in a protein's active site (e.g., Cys, Asp, His, Tyr). This reactivity is the basis for its potential as a covalent, and therefore often irreversible, inhibitor. The stability and reactivity of such rings are well-documented in medicinal chemistry.[1][2]

  • A Dichlorophenoxy Moiety: The dichlorinated phenyl ring provides a rigid scaffold that can confer specificity through defined interactions (hydrophobic, van der Waals, halogen bonding) within a target's binding pocket. Furthermore, related dichlorophenyl structures have been shown to possess biological activity. For instance, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) functions as a synthetic auxin, and the compound tridiphane, which also contains a dichlorophenyl group and an oxirane ring, affects epoxide-metabolizing enzymes in mammals.[3][4]

Based on this structural analysis, we propose this compound as a candidate probe for studying enzymes that recognize and metabolize epoxides, most notably the epoxide hydrolases (EHs) . This document outlines the necessary steps to validate this hypothesis.

Safety and Handling

As with any reactive chemical, proper safety precautions are paramount. The information below is synthesized from safety data sheets for structurally analogous compounds, as a specific SDS for the title compound is not widely available.

Hazard CategoryPrecautionary Measures & PPEFirst Aid
Skin Irritation & Sensitization Wear nitrile gloves, a lab coat, and change gloves immediately upon contamination. Avoid all skin contact.[5]IF ON SKIN: Wash with plenty of soap and water. If irritation or rash occurs, seek medical attention.[5]
Inhalation Handle exclusively within a certified chemical fume hood to avoid breathing vapors or aerosols.[6][7]IF INHALED: Move person to fresh air. If breathing is difficult, seek immediate medical attention.
Eye Contact Wear chemical safety goggles or a face shield.[8]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.
Reactivity Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.[6]In case of fire, use foam, carbon dioxide, or dry powder. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[5]

Proposed Mechanism of Action: Covalent Inhibition

We hypothesize that this compound acts as a mechanism-based inhibitor. The target enzyme, such as a soluble or microsomal epoxide hydrolase, would recognize the oxirane moiety. A nucleophilic residue within the enzyme's catalytic site would then attack one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a stable, covalent bond between the enzyme and the probe.

G probe This compound (Probe) complex Non-Covalent Enzyme-Probe Complex probe->complex Binding enzyme Enzyme Active Site (e.g., Epoxide Hydrolase with Nu:) enzyme->complex adduct Covalent Enzyme-Probe Adduct (Inactivated Enzyme) complex->adduct Nucleophilic Attack (Ring Opening)

Caption: Proposed mechanism of covalent inhibition by the oxirane probe.

Experimental Validation Workflow

A multi-stage approach is required to validate a new chemical probe. The workflow begins with biochemical characterization, proceeds to mechanistic confirmation, and finishes with evaluation in a biological system.

G biochem Step 1: Biochemical Assay (In Vitro Inhibition) ic50 Determine IC₅₀ & Time-Dependence biochem->ic50 mass_spec Step 2: Covalent Binding Confirmation (Mass Spectrometry) ic50->mass_spec Proceed if potent target_id Identify Target Protein & Modification Site mass_spec->target_id cell_assay Step 3: Cellular Activity Assay (Phenotypic Response) target_id->cell_assay Proceed if covalent phenotype Measure Downstream Biological Effects cell_assay->phenotype

Caption: High-level workflow for the characterization of a novel probe.

Detailed Protocols

Protocol 5.1: In Vitro Epoxide Hydrolase Inhibition Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of the probe against a purified epoxide hydrolase enzyme using a fluorogenic substrate.

A. Materials & Reagents

  • Enzyme: Recombinant human soluble Epoxide Hydrolase (sEH) or microsomal Epoxide Hydrolase (mEH).

  • Probe: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), a common fluorogenic substrate for sEH.

  • Assay Buffer: Tris-HCl (25 mM, pH 7.4), with 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Equipment: 384-well black, flat-bottom plates; plate reader with fluorescence capabilities (Ex/Em = 330/465 nm).

B. Procedure

  • Probe Dilution: Prepare a serial dilution of the probe stock in DMSO. Then, dilute these concentrations 1:50 into Assay Buffer. This will create a 2X working solution series (e.g., from 200 µM to 1 nM).

  • Enzyme Preparation: Dilute the recombinant EH enzyme in cold Assay Buffer to a 2X working concentration (e.g., 2 nM).

  • Assay Plate Setup:

    • Add 10 µL of 2X probe working solution or vehicle (DMSO in Assay Buffer) to the appropriate wells.

    • Add 10 µL of 2X enzyme working solution to all wells except the "no enzyme" controls. Add 10 µL of Assay Buffer to these control wells.

    • Incubate the plate at room temperature for 30 minutes to allow for probe-enzyme interaction. Rationale: This pre-incubation step is critical for covalent inhibitors, as the inhibitory action is often time-dependent.

  • Reaction Initiation: Prepare a 2X substrate working solution (e.g., 10 µM PHOME in Assay Buffer). Add 20 µL to all wells to initiate the reaction. The final volume will be 40 µL.

  • Kinetic Measurement: Immediately place the plate in the plate reader, pre-warmed to 37°C. Measure fluorescence every 60 seconds for 30-60 minutes.

C. Data Analysis

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the rates by subtracting the average rate of the "no enzyme" controls and setting the "vehicle" control as 100% activity.

  • Plot the normalized percent activity against the logarithm of the probe concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: Confirmation of Covalent Modification by Mass Spectrometry

This protocol confirms that the probe forms a covalent bond with the target protein.

A. Materials & Reagents

  • Enzyme & Probe: As described in Protocol 5.1.

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction/Alkylation: Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Digestion: Sequencing-grade Trypsin.

  • Equipment: LC-MS/MS system (e.g., Orbitrap).

B. Procedure

  • Incubation: Incubate the target EH protein (e.g., 5 µM) with a 5-fold molar excess of the probe (25 µM) and a vehicle control (DMSO) in Assay Buffer for 2 hours at 37°C.

  • Denaturation & Digestion:

    • Denature the protein by adding Denaturation Buffer.

    • Reduce disulfide bonds with DTT (10 mM) for 1 hour at 37°C.

    • Alkylate free cysteines with IAA (55 mM) for 45 minutes in the dark.

    • Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture via LC-MS/MS. Set the instrument to perform data-dependent acquisition.

  • Data Analysis:

    • Search the MS/MS spectra against the protein sequence using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Include a variable modification corresponding to the mass of the probe (218.06 Da) on potential nucleophilic residues (Asp, Cys, His, Tyr, Ser, Thr, Lys).

    • Compare the results from the probe-treated sample and the vehicle control to identify the specific peptide(s) modified by the probe. The mass shift will confirm covalent adduction.

Cellular Characterization & Potential Pathway

Based on the finding that a related compound, tridiphane, induces peroxisome proliferation, a potential cellular effect of EH inhibition could be the modulation of lipid metabolism pathways.[3] Inhibition of epoxide hydrolases can lead to an accumulation of endogenous epoxides of fatty acids (e.g., epoxyeicosatrienoic acids or EETs), which are known signaling molecules.

G probe 2-[(2,5-Dichlorophenoxy) methyl]oxirane eh Epoxide Hydrolase (sEH / mEH) probe->eh Inhibition diols Diol Metabolites (Inactive) eh->diols eets Epoxy-Fatty Acids (e.g., EETs) eets->eh Metabolism ppar PPARα Activation eets->ppar Signaling p_prolif Peroxisome Proliferation & Changes in Lipid Metabolism ppar->p_prolif Gene Expression

Caption: Hypothetical pathway linking EH inhibition to cellular effects.

Protocol 5.3: Assessing Peroxisome Proliferation in Cell Culture

This protocol uses a human hepatocyte cell line (e.g., HepG2) to test if the probe induces peroxisome proliferation, a known effect of some EH modulators.

A. Materials & Reagents

  • Cells: HepG2 cells.

  • Probe: this compound, 10 mM stock in DMSO.

  • Positive Control: Clofibrate (a known peroxisome proliferator).

  • Antibodies: Primary antibody against a peroxisomal marker (e.g., PMP70 or Catalase).

  • Equipment: Fluorescence microscope, Western blot apparatus.

B. Procedure

  • Cell Treatment: Seed HepG2 cells in 6-well plates (for Western blot) or on glass coverslips in 24-well plates (for immunofluorescence).

  • Allow cells to adhere overnight. Treat cells with varying concentrations of the probe (e.g., 1 µM, 5 µM, 25 µM), a positive control (e.g., 500 µM Clofibrate), and a vehicle control (DMSO) for 48-72 hours.

  • Analysis Method 1: Immunofluorescence

    • Fix cells on coverslips with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 3% BSA.

    • Incubate with primary antibody against PMP70, followed by a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Image cells using a fluorescence microscope. An increase in the number and intensity of peroxisomal puncta indicates proliferation.

  • Analysis Method 2: Western Blot

    • Lyse cells from the 6-well plates and quantify total protein.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against PMP70 or Catalase, followed by an HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate. An increase in band intensity relative to a loading control (e.g., GAPDH) indicates upregulation of the peroxisomal marker.

References

  • Arctom. (n.d.). 2-(2,5-dichlorophenyl)oxirane. [Link]

  • ChemWhat. (n.d.). 2-[(3,4-DICHLOROPHENOXY)METHYL]OXIRANE CAS#: 21320-30-9. [Link]

  • Molport. (n.d.). (2S)-2-(2,5-dichlorophenyl)oxirane. [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Ethoxyphenoxymethyl)oxirane. [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). 2-Methyloxirane;oxirane;2-(prop-2-enoxymethyl)oxirane. [Link]

  • Moody, D. E., & Hammock, B. D. (1987). The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation. Toxicology and Applied Pharmacology, 89(1), 37–48. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

Sources

Experimental design for high-throughput screening with this compound

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for High-Throughput Screening

Title: A Scientist's Guide to Robust High-Throughput Screening (HTS): From Assay Design to Validated Hits

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Design in High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of vast compound libraries to identify modulators of biological targets.[1][2][3] The power of HTS lies not just in its scale but in its precision. A poorly designed screen can generate a deluge of misleading data, wasting invaluable time and resources chasing false positives or missing true hits. Conversely, a meticulously designed experiment acts as a high-fidelity filter, delivering reliable, reproducible, and actionable results.

This guide provides a comprehensive framework for designing and executing a successful HTS campaign. We move beyond simplistic protocols to explore the causality behind critical experimental choices, empowering you to build a self-validating system that ensures the scientific integrity of your findings. From the fundamental principles of assay development to the nuances of data analysis and hit confirmation, this document serves as a practical manual for navigating the complexities of HTS.

Section 1: Foundational Principles of HTS Assay Design

The success of any HTS campaign is predicated on the quality of the underlying assay. The assay is the core analytical tool, and its development requires a deep understanding of the biological target and the technology used for detection.[4][5]

Selecting the Appropriate Assay Modality

The first critical decision is the choice between a biochemical and a cell-based assay format. This choice is governed by the nature of the target and the desired biological information.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in an in vitro system.[2] They are ideal for studying direct molecular interactions, such as enzyme inhibition or receptor-ligand binding.

    • Advantages: High precision, lower variability, and a clear, direct measure of target engagement.

    • Disadvantages: Lack of biological context; they do not account for cell permeability, off-target effects, or cellular toxicity.

  • Cell-Based Assays: These assays use living cells to measure a biological response, such as changes in gene expression, protein phosphorylation, or cell viability.[6]

    • Advantages: Provide a more physiologically relevant context, simultaneously assessing compound permeability, target engagement, and potential cytotoxicity.

    • Disadvantages: Higher intrinsic biological variability, more complex signal transduction pathways can make data interpretation challenging.

Scientist's Note: The choice is not always mutually exclusive. A common and powerful strategy is to use a biochemical assay for the primary screen to identify direct binders and then use a cell-based assay as a secondary or orthogonal screen to confirm activity in a biological context.[7]

The Target and Its Signaling Pathway

A clear understanding of the target's function is paramount. For this guide, we will use the example of a generic kinase signaling pathway, a frequent target in drug discovery.[2][8] Kinases are enzymes that transfer phosphate groups to substrates, often triggering a downstream cascade of events.[2] An HTS assay could be designed to find inhibitors of this kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Target Kinase (Active) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Gene Transcription) pSubstrate->Response Leads to ATP ATP Compound Test Compound (Inhibitor) Compound->Kinase Inhibits

Caption: A generic kinase signaling pathway targeted for inhibition.

Key Statistical Metrics for Assay Quality

Before committing to a large-scale screen, the assay's performance must be statistically validated. The Z-factor (or Z-prime, Z') is the gold standard for this purpose.[9][10] It provides a measure of the separation between the distributions of the positive and negative controls, accounting for both the dynamic range and data variability.[11]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-factor ValueAssay ClassificationInterpretation
> 0.5 ExcellentA clear separation between positive and negative controls. This is the goal for HTS.[9][12]
0 to 0.5 MarginalThe assay may be usable, but hit identification will be challenging due to overlapping control signals.[12]
< 0 UnacceptableNo separation between controls; the assay is not suitable for screening.[10]

Section 2: Pre-Screening Assay Validation Protocol

Rigorous pre-screen validation ensures that the assay is robust, reproducible, and suitable for automation.[13] This phase is critical for establishing the assay's standard operating procedure (SOP).

Protocol 2.1: DMSO Tolerance and Reagent Stability

Objective: To determine the maximum concentration of dimethyl sulfoxide (DMSO), the standard solvent for compound libraries, that the assay can tolerate without compromising performance, and to confirm reagent stability over the expected duration of the screen.

Methodology:

  • Prepare a DMSO Dilution Series: Prepare a series of assay buffers containing DMSO concentrations ranging from 0.1% to 5%.

  • Run Controls: In a 384-well plate, run both positive and negative controls in each DMSO concentration. Dedicate at least 16 wells for each control type at each concentration.

  • Incubate and Read: Incubate the plate under standard assay conditions and read the signal.

  • Analyze Data: Calculate the Z'-factor for each DMSO concentration. The highest concentration that maintains a Z' > 0.5 is the maximum tolerable limit.[14]

  • Reagent Stability: Prepare a batch of assay reagents. Run a control plate (as in step 2) at T=0. Store the reagents under assay conditions and run subsequent control plates at regular intervals (e.g., 2, 4, 8, 24 hours). The Z'-factor should remain stable (>0.5) for a period longer than the time required to process a single batch of screen plates.

Scientist's Note: Most cell-based assays are sensitive to DMSO concentrations above 0.5%, while biochemical assays can often tolerate up to 1%.[14] Exceeding this limit can lead to false results due to solvent effects rather than compound activity.

Protocol 2.2: Formal Z'-Factor Validation

Objective: To formally assess the assay's quality and reproducibility before commencing the full screen. This is typically done over multiple days.[13]

Methodology:

  • Plate Layout: Prepare three identical 384-well plates. In each plate, arrange the wells in a checkerboard pattern, alternating between positive and negative controls (192 wells of each).

  • Execution: Run one plate per day for three consecutive days using the same reagent batches to assess inter-day variability.

  • Data Analysis:

    • For each plate, calculate the mean (μ), standard deviation (σ), and percent coefficient of variation (%CV) for both positive and negative controls. The %CV should ideally be below 20%.[13]

    • Calculate the Z'-factor for each plate.

    • Assess any systematic patterns on the plates (e.g., "edge effects" where outer wells behave differently).

  • Acceptance Criteria: The assay is considered validated for HTS if the Z'-factor is consistently > 0.5 across all plates and all days.[13][14]

Section 3: Designing the HTS Plate Layout

The physical arrangement of samples and controls on a microtiter plate is a critical component of experimental design. A well-designed layout helps to identify and correct for systematic errors, such as those caused by temperature gradients or liquid handling inaccuracies.[15][16]

G cluster_bad Poor Design: Edge Controls cluster_good Good Design: Scattered Controls a1 P a2 b1 N a3 a4 a5 a6 P b2 c1 N b3 b4 b5 b6 N c2 d1 P c3 c4 c5 c6 N d2 d3 d4 d5 d6 P g_a1 g_a2 N g_b1 g_a3 g_a4 g_a5 P g_a6 g_b2 g_c1 P g_b3 P g_b4 g_b5 g_b6 N g_c2 g_d1 g_c3 g_c4 N g_c5 g_c6 g_d2 N g_d3 g_d4 g_d5 P g_d6

Caption: Comparison of plate control layout strategies.

The Role of Controls
  • Negative Controls (e.g., DMSO only): Represent baseline activity (0% effect). These are essential for calculating the Z'-factor and for data normalization.[14][17]

  • Positive Controls (e.g., a known inhibitor): Represent the maximum expected response (100% effect). Also essential for the Z'-factor and for gauging the assay window.[14][17]

  • Neutral Controls (Optional but Recommended): Some wells can be left empty or contain only buffer to assess background signal from the plate reader and reagents.

Control Placement Strategy

Placing controls only on the edges of a plate is a common but flawed practice, as it cannot account for within-plate positional effects. A superior strategy is to scatter the controls across the entire plate.[15][18][19]

  • Why Scatter Controls? A scattered layout allows for the creation of a "correction surface" using computational methods (e.g., Loess, B-score normalization).[15][18] This surface models systematic errors (row, column, or gradient effects) across the plate, and the values of the test compound wells can be adjusted accordingly, leading to more accurate data.

Example 384-Well Plate Layout
Well TypeCountLocationPurpose
Test Compounds 320Main body of the plateTo be screened
Negative Controls 32Scattered across all rows/columnsBaseline signal, normalization, Z'
Positive Controls 32Scattered across all rows/columnsMax signal, assay window, Z'

Section 4: The Primary Screening Protocol

This section outlines a generalized protocol for executing the primary screen. Automation and liquid handling robotics are central to HTS.[1]

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Source Plate Thawing & Centrifugation B Compound Plating (Acoustic Dispensing) A->B C Assay Plate QC B->C D Reagent 1 Addition (e.g., Cells, Enzyme) C->D E Incubation D->E F Reagent 2 Addition (e.g., Substrate, Detection Buffer) E->F G Signal Reading (Plate Reader) F->G H Data Normalization & Quality Control G->H I Hit Identification H->I

Caption: A typical automated HTS workflow.

Methodology:

  • Compound Library Management: Thaw compound source plates. Centrifuge briefly to collect contents at the bottom of the wells. An efficient compound management system is essential for tracking samples.[20][21][22]

  • Compound Plating: Using a non-contact dispenser (e.g., acoustic technology), transfer nanoliter volumes of each compound from the source plates to the 384-well assay plates according to the defined layout.

  • Reagent Addition (Cell-based example): Add cell suspension to all wells of the assay plates.

  • Incubation: Incubate the plates for a predetermined time to allow the compound to interact with the cells.

  • Detection Reagent Addition: Add the detection reagent that will generate a signal (e.g., a luminescent reagent that measures ATP levels for cell viability).

  • Final Incubation: A short incubation may be required for signal development.

  • Signal Detection: Read the plates using a plate reader compatible with the signal type (e.g., luminescence, fluorescence, absorbance).

Section 5: Data Analysis and Hit Identification

Raw data from the plate reader must be processed to correct for systematic errors and to identify statistically significant "hits."[23][24]

Data Normalization

Normalization makes data comparable across different plates by scaling the raw values relative to the on-plate controls.[25][26] A common method is Percent of Control (or Percent Inhibition) :

% Inhibition = 100 * (1 - (Signal_sample - μ_positive) / (μ_negative - μ_positive))

This formula normalizes the signal of each test compound relative to the mean of the positive and negative controls on the same plate.

Quality Control and Hit Selection
  • Per-Plate QC: For each plate, calculate the Z'-factor. Any plate with a Z' < 0.5 should be flagged for review and potentially repeated.

  • Hit Threshold Definition: A "hit" is a compound that produces a response exceeding a defined statistical threshold. A common method is to use the mean (μ) and standard deviation (σ) of the negative control (DMSO) wells.

    • Hit Threshold = μ_DMSO ± (3 * σ_DMSO)

    • Any compound with a % Inhibition value greater than this threshold is considered a primary hit.

Scientist's Note: The "3-sigma" threshold is a standard starting point, but it may be adjusted based on the desired hit rate and the stringency of the screen. A more robust method uses the median and median absolute deviation (MAD) instead of the mean and standard deviation, as these are less sensitive to outliers.[9][25]

Section 6: Hit Confirmation and Secondary Assays

A primary hit is not a validated lead. A rigorous process of confirmation and follow-up is required to eliminate false positives and characterize true hits.

Protocol 6.1: Hit Re-testing and Orthogonal Validation

Objective: To confirm the activity of primary hits and rule out artifacts from the primary assay format.

Methodology:

  • Cherry-Pick Hits: From the original library, pick the primary hit compounds.

  • Primary Assay Re-test: Re-test the selected compounds in the primary assay, this time in triplicate, to confirm their activity.

  • Orthogonal Assay: Test the confirmed hits in a different assay that measures the same biological endpoint but uses a different technology. For example, if the primary screen used a luminescence readout, the orthogonal assay might use fluorescence resonance energy transfer (FRET). This helps to eliminate compounds that interfere with the primary assay's detection method.

  • Dose-Response Curves: For compounds that are active in both the primary and orthogonal assays, perform a dose-response analysis. Test the compound over a range of concentrations (typically an 8- to 10-point serial dilution) to determine its potency (IC50 or EC50). This is a critical step in prioritizing hits for further development.[27]

Conclusion

A successful high-throughput screening campaign is a fusion of biology, engineering, and statistics. By investing in rigorous assay validation, thoughtful plate design, and robust data analysis, researchers can significantly enhance the quality and reliability of their screening results. The principles and protocols outlined in this guide provide a framework for a self-validating experimental design, ensuring that the hits identified are not artifacts of the process but are instead the foundation for the next phase of discovery.

References

  • Vertex AI Search. (2014). Data analysis approaches in high throughput screening.
  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(23), 3825–3831. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167–175. [Link]

  • On HTS. (2023). Z-factor.
  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. PubMed. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 12, 2026, from [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 21(10), 2234–2242. [Link]

  • Zhang, X. D. (2010). Statistical considerations for high throughput screening data.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • University of Waterloo. (n.d.).
  • Zhang, X. D. (2012). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 28(14), 1851–1856. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Semantic Scholar. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Semantic Scholar. [Link]

  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. [Link]

  • Delinassios, J. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 12, 2026, from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Sun, W., et al. (2017).
  • eCampusOntario Pressbooks. (n.d.). 4.2 – High-Throughput Screening. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery, 21(6), 687–696. [Link]

  • Zhang, X. D. (2011). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
  • Sun, W., et al. (2019). Optimal design for high-throughput screening via false discovery rate control. Statistics in Medicine, 38(15), 2816–2827. [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • Gosnell, P. A., et al. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99–104. [Link]

  • Gribbon, P., & Sewing, A. (2005). Design and implementation of high throughput screening assays. Drug Discovery Today, 10(1), 17–22. [Link]

  • Laflin, P., et al. (2017). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 22(7), 805–814. [Link]

  • Akiyama, T., & Tago, K. (2015). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current Medicinal Chemistry, 22(18), 2154–2163. [Link]

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • BD Biosciences. (2006). Tutorial: HTS Option for BD LSR II.
  • Dana-Farber Flow Cytometry Core. (n.d.). BD High Throughput Sampler User's Guide.
  • YouTube. (2025). High Throughput Screening Explained Simply (5 Minutes). [Link]

  • YouTube. (2024). High throughput screening techniques in the pharmaceutical industry. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. [Link]

  • Dragiev, M., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 293–308. [Link]

  • Sieradzka, U., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 12(12), 9336–9351. [Link]

  • BD Biosciences. (n.d.).
  • Pulak, R., et al. (2012). HTS platform layout. ResearchGate. [Link]

  • Schürer, S. C., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Proceedings of the ...
  • BD Biosciences. (n.d.). BD FACSDiva Software Quick Reference Guide for BD FACSCanto Systems with HTS Option.
  • YouTube. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-[(2,5-Dichlorophenoxy)methyl]oxirane and Subsequent Bio-Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, derivatization, and biological evaluation of novel compounds derived from 2-[(2,5-dichlorophenoxy)methyl]oxirane. The core of this work lies in the strategic nucleophilic ring-opening of the oxirane, a versatile synthon, to generate a library of 1,2-amino alcohols and related structures. The rationale for this synthetic direction is anchored in the well-established pharmacological importance of the 1-aryloxy-3-aminopropan-2-ol scaffold, which is the cornerstone of many β-adrenergic receptor blockers (beta-blockers)[1][2][3]. Furthermore, related structures have demonstrated a range of other biological activities, including antimicrobial and enzyme-inhibiting properties[4][5][6]. This document furnishes detailed, field-tested protocols for the synthesis of the parent oxirane, its derivatization with various nucleophiles, and subsequent screening in a panel of relevant bioassays to identify and characterize potential lead compounds.

Introduction: The Scientific Rationale

The this compound molecule serves as an ideal starting point for the generation of a focused library of potential bioactive agents. Its structure combines two key features: a dichlorinated phenol moiety and a reactive epoxide ring. The dichlorophenoxy group imparts specific physicochemical properties, such as lipophilicity, and provides a rigid scaffold for molecular interactions. The epoxide, a strained three-membered heterocycle, is a potent electrophile, susceptible to ring-opening by a wide array of nucleophiles under controlled conditions.

The primary motivation for the derivatization of this oxirane is the creation of compounds with the general structure of 1-(2,5-dichlorophenoxy)-3-(substituted)-propan-2-ol. This scaffold is a classic pharmacophore associated with a broad spectrum of biological activities[1]. Most notably, it is the defining feature of aryloxypropanolamine beta-blockers, a class of drugs widely used to manage hypertension and other cardiovascular diseases[2][3][7]. The structure-activity relationship (SAR) studies of beta-blockers reveal that the nature of the substituent on the amino group is critical for potency and receptor selectivity[2][3][8].

Beyond cardiovascular targets, the resulting 1,2-amino alcohol and thio-analog structures are of significant interest in the discovery of novel antimicrobial agents and enzyme inhibitors[4][5][6]. By systematically reacting the parent oxirane with different classes of nucleophiles—such as primary/secondary amines, thiols, and azide—we can generate a diverse set of molecules for comprehensive biological screening.

Synthesis of Starting Material: this compound

The foundational step is the synthesis of the glycidyl ether from 2,5-dichlorophenol and an excess of epichlorohydrin. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the least sterically hindered carbon of epichlorohydrin. A subsequent intramolecular SN2 reaction, facilitated by a base, forms the epoxide ring. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended to facilitate the reaction between the aqueous base and the organic reactants.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dichlorophenol

  • Epichlorohydrin (used in excess, also acts as a solvent)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorophenol (1.0 eq) and epichlorohydrin (5.0-10.0 eq).

  • Catalyst Addition: Add tetrabutylammonium bromide (0.05 eq) to the mixture.

  • Heating: Begin stirring and heat the mixture to 60-70 °C.

  • Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (1.5 eq) dropwise over a period of 30-60 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts from the hydrolysis of epichlorohydrin.

  • Reaction: After the addition is complete, continue stirring vigorously at 60-70 °C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate to dilute the mixture.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess epichlorohydrin and ethyl acetate.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Derivatization via Oxirane Ring-Opening

The synthesized oxirane is now the substrate for a series of nucleophilic ring-opening reactions. These reactions are typically performed under basic or neutral conditions and follow an SN2 mechanism. The nucleophile will preferentially attack the sterically least hindered terminal carbon of the epoxide ring, leading to the formation of a single major regioisomer.

Logical Workflow for Derivatization

Derivatization_Workflow cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Derivative Library Start 2-[(2,5-Dichlorophenoxy) methyl]oxirane Amine R¹R²NH (e.g., Isopropylamine) Start->Amine Ring-Opening (Aminolysis) Thiol R³SH (e.g., Thiophenol) Start->Thiol Ring-Opening (Thiolysis) Azide NaN₃ Start->Azide Ring-Opening (Azidolysis) Amino_Alcohol 1-(2,5-Dichlorophenoxy)-3-(R¹R²-amino)propan-2-ol Amine->Amino_Alcohol Thio_Alcohol 1-(2,5-Dichlorophenoxy)-3-(R³-thio)propan-2-ol Thiol->Thio_Alcohol Azido_Alcohol 1-Azido-3-(2,5-dichlorophenoxy)propan-2-ol Azide->Azido_Alcohol

Caption: General workflow for the derivatization of the parent oxirane.

Protocol 3.1: Derivatization with an Amine (e.g., Isopropylamine)

This protocol generates an amino alcohol derivative, a classic structure for beta-blockers.

Materials:

  • This compound

  • Isopropylamine

  • Ethanol or Isopropanol (solvent)

  • Reflux apparatus

Procedure:

  • Dissolve the oxirane (1.0 eq) in ethanol in a round-bottom flask.

  • Add isopropylamine (2.0-3.0 eq). Causality Note: An excess of the amine is used to ensure complete reaction with the epoxide and to minimize the formation of dialkylated byproducts.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent and excess amine under reduced pressure.

  • The crude product, 1-(2,5-dichlorophenoxy)-3-(isopropylamino)propan-2-ol, can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Protocol 3.2: Derivatization with a Thiol (e.g., Thiophenol)

This reaction yields a β-hydroxy thioether, a structure of interest for various biological activities.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Methanol or Ethanol

Procedure:

  • In a flask, dissolve thiophenol (1.1 eq) in methanol.

  • Add a base such as powdered K₂CO₃ (1.5 eq) or a solution of NaOH (1.1 eq) to generate the thiolate anion. Causality Note: The thiolate is a much stronger nucleophile than the neutral thiol, leading to a faster and more efficient reaction.

  • Add the oxirane (1.0 eq) to the thiolate solution.

  • Stir the reaction at room temperature for 6-12 hours until TLC indicates the consumption of the starting material.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to obtain the crude product, 1-(2,5-dichlorophenoxy)-3-(phenylthio)propan-2-ol. Purify by column chromatography.

Protocol 3.3: Derivatization with Sodium Azide

This protocol introduces an azide group, which can serve as a precursor for other functionalities (e.g., amines via reduction) or be evaluated for its own intrinsic activity, as azido compounds have been shown to possess mutagenic properties[9][10].

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF) or a mixture of Ethanol/Water

Procedure:

  • Dissolve the oxirane (1.0 eq) and sodium azide (1.5 eq) in a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.2 eq) as a mild proton source to facilitate the reaction.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • After cooling, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the resulting 1-azido-3-(2,5-dichlorophenoxy)propan-2-ol by column chromatography. Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate care.

Application Bioassays: Screening for Biological Activity

Following successful synthesis and purification, the library of derivatives should be subjected to a tiered screening approach to identify potential biological activities. The choice of assays is guided by the structural similarity of the derivatives to known bioactive molecules.

Bioassay Screening Cascade

Bioassay_Workflow cluster_library Synthesized Derivatives cluster_primary Primary Screening cluster_secondary Secondary / Targeted Screening Deriv_Lib Derivative Library (Amino, Thio, Azido Alcohols) Antimicrobial Antimicrobial Assay (MIC Determination) Deriv_Lib->Antimicrobial Test for Antibacterial/ Antifungal Cytotoxicity Cytotoxicity Assay (MTT on Cell Lines) Deriv_Lib->Cytotoxicity Assess General Toxicity Receptor_Binding Receptor Binding Assay (β-Adrenergic Receptor) Deriv_Lib->Receptor_Binding Based on Structural Analogy (Amino Alcohols) Enzyme_Inhibition Enzyme Inhibition Assay (e.g., NAT, COX) Antimicrobial->Enzyme_Inhibition If Active Cytotoxicity->Enzyme_Inhibition If Selectively Active

Caption: Tiered workflow for the biological evaluation of derivatives.

Protocol 4.1: Antimicrobial Susceptibility Testing (MIC Assay)

Given that many propanolamine derivatives exhibit antimicrobial properties[4][11], a primary screen for this activity is warranted. The Minimum Inhibitory Concentration (MIC) assay is a standard method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically performed in a 96-well plate format using a broth microdilution method.

Procedure:

  • Preparation: Prepare a stock solution of each derivative in DMSO. Prepare a two-fold serial dilution of each compound in a 96-well plate using an appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Controls: Include a positive control (microorganism in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed. A viability indicator like resazurin can be added to aid visualization.

Protocol 4.2: Cytotoxicity Screening (MTT Assay)

This assay assesses the general toxicity of the compounds against mammalian cell lines, which is crucial for identifying compounds with selective antimicrobial activity versus broad cytotoxicity.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed human cell lines (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.3: Enzyme Inhibition Assay

For derivatives showing interesting activity profiles, targeted enzyme inhibition assays can elucidate the mechanism of action. Given the structure, enzymes like mycobacterial N-acetyltransferase (for antitubercular potential) or cyclooxygenases (COX-1/COX-2, for anti-inflammatory potential) could be relevant targets[5].

Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity indicates inhibition. The assay can be designed to be colorimetric, fluorometric, or luminescent.

Example (Generic Fluorometric Assay):

  • Reaction Mixture: In a 96-well plate, add buffer, the specific enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding a non-fluorescent substrate that the enzyme converts into a fluorescent product.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the velocity against the compound concentration to determine the IC₅₀ value.

Derivative Class Potential Biological Activity Suggested Primary Bioassay Suggested Secondary/Targeted Bioassay
Amino Alcohols β-Adrenergic Blockade, AntimicrobialCytotoxicity (MTT), Antimicrobial (MIC)β-Adrenergic Receptor Binding Assay, Enzyme Inhibition
Thio Alcohols Antimicrobial, Enzyme InhibitionCytotoxicity (MTT), Antimicrobial (MIC)Specific Enzyme Inhibition Assays
Azido Alcohols Mutagenic, Antimicrobial, Synthetic PrecursorCytotoxicity (MTT), Mutagenicity (Ames Test)Antimicrobial (MIC)

Conclusion

This application note details a robust and logical pathway for the synthesis and biological evaluation of novel derivatives based on this compound. By leveraging the predictable reactivity of the epoxide ring, a diverse chemical library can be efficiently generated. The provided protocols for synthesis and derivatization are based on established chemical principles, ensuring a high probability of success. The subsequent tiered bioassay cascade allows for the systematic screening of these derivatives, beginning with broad assessments of antimicrobial activity and cytotoxicity, and progressing to more specific, target-based assays. This structured approach provides researchers with a clear and scientifically grounded methodology to explore the therapeutic potential of this versatile chemical scaffold, with a particular focus on discovering new antimicrobial agents or modulators of cellular signaling pathways.

References

  • Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-biological activity relationship of compounds of aryloxyaminopropanol type. (2006). ResearchGate. [Link]

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). PubMed. [Link]

  • Structure-Activity Relationship - How beta blockers became what they are! (2022). Reddit. [Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (1989). Oxford Academic. [Link]

  • SAR of Beta blockers || SAR of Sympatholytics. (2022). YouTube. [Link]

  • Video: Structure-Activity Relationships and Drug Design. (2024). JoVE. [Link]

  • Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. (2010). PubMed. [Link]

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2018). National Center for Biotechnology Information. [Link]

  • Potent mutagenicity of an azide, 3-azido-1,2-propanediol, in human TK6 cells. (2022). PubMed. [Link]

  • Mutagenicity of 3-azido-1,2-propanediol and 9-(3-azido-2-hydroxypropyl)-adenine in repair deficient strains of Escherichia coli. (1993). PubMed. [Link]

  • Synthesis of Potential Biologically Active Compounds Based on Aryloxy- and Arylaminopropanehydrazides. (2020). ResearchGate. [Link]

  • Synthesis and Anti-microbial Activity of Novel Phosphatidylethanolamine-N-amino Acid Derivatives. (2013). PubMed. [Link]

  • THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL: SYNTHESIS, in-vitro AND in-silico ANALYSIS OF BIOACTIVITY. (2023). ResearchGate. [Link]

  • Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. (2022). MDPI. [Link]

  • Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. (2024). ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • Amino Alcohols and Enzyme Inhibitors. (n.d.). ResearchGate. [Link]

  • Amino alcohol derivatives and their activity as renin inhibitors. (n.d.).
  • Synthesis, antimicrobial activity, molecular docking and pharmacophore analysis of new propionyl mannopyranosides. (2022). ResearchGate. [Link]

  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (2017). PubMed Central. [Link]

  • Allyl Alcohol. (n.d.). PubChem. [Link]

  • 1-(Allyloxy)-3-aminopropan-2-ol. (n.d.). PubChem. [Link]

  • (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride. (n.d.). PubChem. [Link]

  • 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for the Investigation of 2-[(2,5-Dichlorophenoxy)methyl]oxirane in Herbicide Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Frontier in Herbicide Research

The continuous evolution of weed resistance to existing herbicides necessitates the exploration of novel chemical entities with potentially new mechanisms of action or improved efficacy and selectivity. Phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been a cornerstone of broadleaf weed control for decades, functioning as synthetic auxins that induce uncontrolled growth in susceptible plants.[1][2][3] The introduction of an oxirane (epoxide) moiety to a dichlorophenoxy backbone, as in the case of 2-[(2,5-Dichlorophenoxy)methyl]oxirane, presents an intriguing scaffold for herbicide research. This molecule combines the structural features of a known herbicidal class with a reactive epoxide ring, which could impart unique biological activities, alter its metabolic fate in plants, or even confer herbicide safener properties.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound as a novel herbicide or herbicide safener. The protocols outlined herein are based on established methodologies for herbicide discovery and development and are designed to be self-validating. While direct research on this specific molecule is not extensively published, the principles and techniques described are grounded in the extensive body of literature on phenoxy herbicides and other oxirane-containing bioactive molecules.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to exhibit biological activity in plants through one or more of the following mechanisms:

  • Synthetic Auxin Activity: The 2,5-dichlorophenoxy group is structurally similar to the active moiety of phenoxy herbicides.[7][8] It is plausible that this compound could mimic the natural plant hormone auxin, leading to uncontrolled cell division and elongation, epinasty, and ultimately, death in susceptible broadleaf weeds.[1][3]

  • Novel Target Interaction via the Oxirane Ring: The highly reactive epoxide ring could potentially interact with and covalently modify essential plant enzymes or proteins that are not targeted by traditional phenoxy herbicides. This could lead to a novel mode of action.[4]

  • Herbicide Safener Activity: Herbicide safeners are compounds that protect crop plants from herbicide injury without compromising weed control efficacy.[6][9] It is conceivable that the oxirane moiety could be selectively metabolized in crop plants, leading to the induction of detoxification pathways, such as the enhancement of glutathione S-transferases or cytochrome P450 monooxygenases, which are known to be involved in safener action.[10]

The following experimental protocols are designed to systematically investigate these possibilities.

Synthesis Protocol: this compound

A plausible and established method for the synthesis of this compound is via the Williamson ether synthesis, reacting 2,5-dichlorophenol with epichlorohydrin in the presence of a base.

Materials and Reagents:
  • 2,5-Dichlorophenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • A suitable solvent (e.g., acetone, acetonitrile, or N,N-dimethylformamide)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Step-by-Step Synthesis Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenol (1.0 equivalent) in the chosen solvent.

  • Base Addition: Add the base (e.g., NaOH, 1.1 equivalents, or K₂CO₃, 1.5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 2_5_Dichlorophenol 2,5-Dichlorophenol Reaction Williamson Ether Synthesis (Reflux in Solvent) 2_5_Dichlorophenol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Characterization NMR, MS Analysis Final_Product->Characterization

Caption: Workflow for the synthesis of this compound.

Protocol 1: Evaluation of Herbicidal Activity

This protocol outlines a whole-plant bioassay to determine the pre-emergence and post-emergence herbicidal efficacy of this compound.

Plant Species Selection:
  • Broadleaf Weeds (Dicots): Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Brassica juncea (Indian mustard).

  • Grassy Weeds (Monocots): Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail).

  • Crop Species (for selectivity): Zea mays (corn), Triticum aestivum (wheat), Glycine max (soybean).

Experimental Design:
  • Growth Conditions: Greenhouse with a 16:8 hour light:dark cycle, 25/20°C day/night temperature, and 60-70% relative humidity.

  • Replicates: 4-6 replicates per treatment.

  • Controls: Negative control (solvent only) and positive control (a commercial standard, e.g., 2,4-D for broadleaf weeds).

Step-by-Step Protocol:

A. Pre-emergence Application:

  • Planting: Fill pots with a standard potting mix. Sow seeds of the selected species at an appropriate depth.

  • Treatment Application: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant). Create a dilution series to achieve application rates from 10 to 2000 g ai/ha (grams of active ingredient per hectare). Apply the treatments evenly to the soil surface using a laboratory sprayer.

  • Incubation: Place the treated pots in the greenhouse and water as needed.

  • Assessment: After 14-21 days, assess the percentage of weed control by visual estimation of biomass reduction compared to the untreated control. Record any phytotoxicity symptoms on crop species.

B. Post-emergence Application:

  • Plant Growth: Grow the selected plant species in pots until they reach the 2-4 leaf stage.

  • Treatment Application: Apply the same range of concentrations of the test compound as in the pre-emergence assay directly to the foliage of the plants until runoff.

  • Incubation: Return the plants to the greenhouse.

  • Assessment: After 14-21 days, visually assess the percentage of weed control and crop injury. Record symptoms such as epinasty, chlorosis, and necrosis.

Data Analysis:

Calculate the effective concentration required to cause 50% growth inhibition (EC₅₀) for each weed species and the concentration that causes 20% injury to crop species (IC₂₀) using dose-response curve analysis (e.g., log-logistic regression).

ParameterBroadleaf Weeds (EC₅₀, g ai/ha)Grassy Weeds (EC₅₀, g ai/ha)Corn (IC₂₀, g ai/ha)Wheat (IC₂₀, g ai/ha)Soybean (IC₂₀, g ai/ha)
Pre-emergence Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Post-emergence Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Table 1: Example data table for summarizing herbicidal efficacy and crop selectivity.

Protocol 2: Evaluation of Herbicide Safener Activity

This protocol is designed to assess the potential of this compound to protect a susceptible crop (e.g., wheat) from injury caused by a standard herbicide.

Materials and Design:
  • Crop Species: Triticum aestivum (wheat)

  • Herbicide: A standard grass herbicide known to cause some injury to wheat (e.g., fenoxaprop-p-ethyl).

  • Treatments:

    • Untreated control

    • Herbicide alone

    • Safener candidate alone

    • Herbicide + Safener candidate (tank-mixed)

  • Application: Post-emergence, when wheat plants are at the 2-3 leaf stage.

  • Replicates: 4-6 replicates per treatment.

Step-by-Step Protocol:
  • Plant Growth: Grow wheat plants in pots under controlled greenhouse conditions.

  • Treatment Preparation: Prepare solutions of the herbicide at its recommended field rate (1x) and a higher rate (2x). Prepare solutions of the safener candidate at various ratios to the herbicide (e.g., 1:1, 1:2, 1:4 herbicide:safener).

  • Application: Apply the treatments to the respective sets of plants.

  • Assessment: After 14-21 days, visually assess the percentage of crop injury (phytotoxicity) for each treatment compared to the untreated control. Also, measure plant height and fresh/dry weight.

Safener_Evaluation_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_assessment Assessment (14-21 DAT) cluster_analysis Data Analysis Planting Grow Wheat to 2-3 Leaf Stage Control Untreated Control Planting->Control Herbicide Herbicide Alone (1x and 2x rates) Planting->Herbicide Safener Safener Alone Planting->Safener Combination Herbicide + Safener (Various Ratios) Planting->Combination Visual Visual Injury Rating (%) Analysis Statistical Analysis (ANOVA, Means Separation) Visual->Analysis Biomass Fresh/Dry Weight Biomass->Analysis Height Plant Height Height->Analysis

Caption: Workflow for evaluating the herbicide safener potential of the test compound.

Data Analysis:

Statistically compare the injury levels and biomass of plants treated with the herbicide alone versus the herbicide-safener combination. A significant reduction in injury and an increase in biomass in the combination treatment indicate safening activity.

TreatmentVisual Injury (%)Plant Height (cm)Dry Weight (g)
Untreated Control 0Data to be determinedData to be determined
Herbicide (1x) Data to be determinedData to be determinedData to be determined
Herbicide (2x) Data to be determinedData to be determinedData to be determined
Safener Alone Data to be determinedData to be determinedData to be determined
Herbicide (1x) + Safener Data to be determinedData to be determinedData to be determined
Herbicide (2x) + Safener Data to be determinedData to be determinedData to be determined
Table 2: Example data table for summarizing safener efficacy.

Conclusion and Future Directions

The application of this compound in herbicide research represents a promising, yet underexplored, avenue. The protocols detailed in this guide provide a robust framework for the initial synthesis and biological characterization of this novel compound. Based on the results of these preliminary studies, further research could delve into the specific molecular targets of the compound, its metabolic fate in different plant species, and structure-activity relationship studies to optimize its herbicidal or safening properties. The unique combination of a phenoxy herbicide scaffold with a reactive oxirane ring warrants a thorough investigation to unlock its full potential in the development of next-generation weed management solutions.

References

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. Available at: [Link]

  • Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). (n.d.). ResearchGate. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). MDPI. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). ResearchGate. Available at: [Link]

  • Synthesis, Herbicidal Activity and Thermal Stability of N -(2-Phenyloxiran-2-ylmethyl) benzenesulfonamide Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. (2015). ResearchGate. Available at: [Link]

  • GLVCIDYL ETHERS. (n.d.). CDC Stacks. Available at: [Link]

  • A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. (2022). National Institutes of Health. Available at: [Link]

  • 2,4-D Herbicide. (2024). Minnesota Department of Agriculture. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Pubs.rsc.org. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Available at: [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2014). PubMed. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Dioxirane, dimethyl-. (n.d.). Organic Syntheses. Available at: [Link]

  • Herbicide Safeners, Additives and Formulants. (n.d.). BCPC. Available at: [Link]

  • Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). (2017). National Institutes of Health. Available at: [Link]

  • Overview of herbicide mechanisms of action. (1991). National Institutes of Health. Available at: [Link]

  • Safener for insecticide-herbicide compositions. (n.d.). Google Patents.
  • Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (n.d.). inchem.org. Available at: [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2023). MDPI. Available at: [Link]

  • Some glycidyl ethers. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (n.d.). Google Patents.
  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). Dublin City University. Available at: [Link]

  • A Systematic Review of Herbicide Safener Toxicity. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis method of 2, 5-dichlorophenol. (n.d.). Google Patents.
  • Enzymatic hydrolysis of glycidyl ethers. (n.d.). ResearchGate. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Centers for Disease Control and Prevention. Available at: [Link]

  • Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. (n.d.). Gutenberg Open Science. Available at: [Link]

  • Diclofop-methyl. (n.d.). PubChem. Available at: [Link]

  • Process for Purifying 2,5-Dichlorophenol. (n.d.). Google Patents.
  • 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. (2023). ResearchGate. Available at: [Link]

Sources

Navigating the Reactivity of 2-[(2,5-Dichlorophenoxy)methyl]oxirane: A Guide to Nucleophilic Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strained three-membered ring of epoxides makes them valuable synthetic intermediates, susceptible to ring-opening by a variety of nucleophiles. This guide provides a detailed exploration of the ring-opening reactions of a specific, pharmaceutically relevant epoxide, 2-[(2,5-Dichlorophenoxy)methyl]oxirane. We will delve into the mechanistic dichotomy of acid- and base-catalyzed reactions, discuss the critical concept of regioselectivity, and provide actionable protocols for conducting these transformations with representative nucleophiles. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, particularly those engaged in the development of aryloxypropanolamine-based therapeutics, such as β-blockers.

Introduction: The Synthetic Utility of Aryloxy Oxiranes

This compound belongs to the class of aryloxy oxiranes, which are key building blocks in the synthesis of a wide range of biologically active molecules. The combination of the dichlorophenoxy moiety and the reactive oxirane ring provides a versatile scaffold for introducing diverse functionalities. The ring-opening of this epoxide is a fundamental transformation that allows for the construction of 1-aryloxy-3-substituted-propan-2-ol derivatives, a core structure in many pharmaceutical agents, most notably β-adrenergic blocking agents (β-blockers).[1][2] The therapeutic efficacy of these drugs in treating cardiovascular conditions like hypertension, angina pectoris, and arrhythmias underscores the importance of understanding and controlling the chemistry of their parent oxiranes.[1][3]

The reactivity of the epoxide is dominated by the significant ring strain of the three-membered ether, which provides a strong thermodynamic driving force for ring-opening reactions.[4][5] Unlike other ethers, epoxides can be readily cleaved under both acidic and basic conditions, a feature that will be explored in detail.[4][6]

Mechanistic Principles: A Tale of Two Pathways

The regiochemical outcome of the nucleophilic attack on the asymmetric this compound is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.

Base-Catalyzed Ring-Opening: The SN2 Pathway

Under basic or neutral conditions, with strong nucleophiles, the ring-opening of epoxides proceeds via a classic SN2 mechanism.[7][8] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. In the case of this compound, the two carbons of the oxirane ring are sterically distinct. The terminal methylene carbon (C3) is significantly less sterically hindered than the internal methine carbon (C2).

Consequently, the nucleophile will preferentially attack the less substituted carbon atom.[8][9] This steric control leads to a high degree of regioselectivity, favoring the formation of a single constitutional isomer. The reaction results in the inversion of stereochemistry at the center of attack, a hallmark of the SN2 reaction.[9]

Diagram: Base-Catalyzed Ring-Opening Mechanism

G cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_product Product Oxirane This compound TS [Nu---C---O]⁻ Oxirane->TS Ring Opening Nucleophile Nu⁻ (Strong Nucleophile) Nucleophile->Oxirane Attacks less hindered carbon Product 1-Aryloxy-3-(nucleophil)-propan-2-ol TS->Product Protonation (Workup)

Caption: SN2 attack of a strong nucleophile on the less hindered carbon of the oxirane.

Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Pathway

In the presence of an acid catalyst, the reaction mechanism shifts significantly.[7] The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol).[6] This protonation activates the epoxide towards attack by even weak nucleophiles.

The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 reactions.[7] The C-O bonds of the protonated epoxide are weakened, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon.[7][9] While there is significant SN1 character in the transition state, the reaction still proceeds with backside attack, leading to inversion of configuration.[5]

Diagram: Acid-Catalyzed Ring-Opening Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Oxirane This compound Protonated_Oxirane Protonated Epoxide Oxirane->Protonated_Oxirane Protonation Acid H⁺ (Catalyst) Nucleophile Nu-H (Weak Nucleophile) Nucleophile->Protonated_Oxirane Attacks more substituted carbon Product 2-Aryloxy-1-(nucleophil)-propan-2-ol Protonated_Oxirane->Product Ring Opening & Deprotonation

Caption: Attack of a weak nucleophile on the more substituted carbon of the protonated oxirane.

Application Notes: Choosing the Right Conditions

The choice between acid- and base-catalyzed conditions is dictated by the desired regiochemical outcome and the nature of the nucleophile.

ConditionNucleophile TypeSite of AttackProduct
Basic/Neutral Strong (e.g., RNH₂, RO⁻, RS⁻)Less substituted carbon (C3)1-Aryloxy-3-(nucleophil)-propan-2-ol
Acidic Weak (e.g., H₂O, ROH, RSH)More substituted carbon (C2)2-Aryloxy-1-(nucleophil)-propan-2-ol

Table 1: Regioselectivity in the Ring-Opening of this compound.

It is crucial to consider the stability of both the starting materials and products under the chosen reaction conditions. For instance, acid-sensitive functional groups on the nucleophile may necessitate the use of basic conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the ring-opening of this compound with representative nucleophiles.

Synthesis of the Starting Material: this compound

The starting epoxide is typically synthesized via the reaction of 2,5-dichlorophenol with epichlorohydrin under basic conditions.[2]

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product Phenol 2,5-Dichlorophenol Product This compound Phenol->Product Epichlorohydrin Epichlorohydrin Epichlorohydrin->Product Base Base (e.g., NaOH) Base->Product Deprotonation & Nucleophilic Substitution

Caption: Williamson ether synthesis followed by intramolecular cyclization.

Protocol 1: Base-Catalyzed Reaction with an Amine (e.g., Isopropylamine)

This reaction is a key step in the synthesis of many β-blockers.[1]

Materials:

  • This compound

  • Isopropylamine

  • Methanol (or other suitable solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add isopropylamine (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 1-(2,5-dichlorophenoxy)-3-(isopropylamino)propan-2-ol.

Protocol 2: Acid-Catalyzed Reaction with an Alcohol (e.g., Methanol)

This protocol illustrates the acid-catalyzed pathway leading to the alternative regioisomer.

Materials:

  • This compound

  • Methanol (serves as both solvent and nucleophile)

  • Sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(2,5-dichlorophenoxy)-3-methoxypropan-2-ol.

Analytical Characterization

The successful synthesis and purification of the ring-opened products should be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous determination of the product's constitution and regiochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups in the products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to monitor reaction progress and assess the purity of the final product.[10][11]

Conclusion

The ring-opening reactions of this compound are a powerful tool in synthetic organic and medicinal chemistry. A thorough understanding of the underlying mechanistic principles of acid- and base-catalyzed pathways is essential for controlling the regioselectivity of these transformations. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this versatile building block in the synthesis of novel compounds with potential therapeutic applications. Careful execution of these reactions, coupled with rigorous analytical characterization, will ensure the reliable and reproducible synthesis of the desired 1-aryloxy-3-substituted-propan-2-ol derivatives.

References

  • McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2023, March 15). Epoxide Ring Opening with Acid. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2022, August 11). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. In Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2022, August 11). 15.8: Opening of Epoxides. In Chemistry LibreTexts. Retrieved from [Link]

  • Soderberg, T. (n.d.). Chapter 16: SN1 type reactions of epoxides. University of Calgary. Retrieved from [Link]

  • Mauleón, D., Pujol, M. D., & Rosell, G. (1988). Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 31(11), 2122–2126. [Link]

  • Various Authors. (2022, August 11). 18.6: Reactions of Epoxides - Ring-opening. In Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Discovery and development of beta-blockers. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Carretero, J. C., García Ruano, J. L., & Vicioso, M. (1995). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Journal of Medicinal Chemistry, 38(14), 2625–2633. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2007). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Letters in Organic Chemistry, 4(3), 193-196. [Link]

  • Reddit user. (2021, April 25). Base vs. Acid catalyed epoxide ring openings. r/chemhelp. Retrieved from [Link]

  • Various Authors. (2022, August 11). 15.8: Opening of Epoxides. In Chemistry LibreTexts. Retrieved from [Link]

  • Muir, B., Wilson, M., Rowley, L., Smith, F. J., & Hursthouse, A. (2002). Potential of electrophilic epoxide reactions for the monitoring of acid gases in the environment. Journal of Chromatography A, 977(2), 251–256. [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(6), 2157–2164. [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • E. I. Du Pont de Nemours and Co. (1987). Synthesis of aryloxypropanolamines and arylethanolamines. (Publication No. WO1987003583A1). World Intellectual Property Organization.
  • Muir, B., Wilson, M., Rowley, L., Smith, F. J., & Hursthouse, A. (2002). Potential of electrophilic epoxide reactions for the monitoring of acid gases in the environment. The UWS Academic Portal. Retrieved from [Link]

  • Aggarwal, V. K., & Winn, C. L. (2003). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 8(12), 834–859. [Link]

  • O'Donovan, R. (2004). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University.
  • Ashenhurst, J. (2023, March 15). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Retrieved from [Link]

  • Murray, R. W., & Singh, M. (1998). Dioxirane, dimethyl-. Organic Syntheses, 74, 91. [Link]

  • O'Brien, A. G., Horváth, Z., Miller, P. W., & Ley, S. V. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science, 5(4), 172202. [Link]

  • Chen, C., & Stephan, D. W. (2016). Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. Chemistry – A European Journal, 22(45), 16064–16068. [Link]

  • van der Hulst, M., de Groot, T., van der Ham, L., & van der Zwan, F. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Retrieved from [Link]

  • Visual Learners. (2021, July 10). Ring opening reactions of epoxide with strong and weak nucleophile. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-[(3,4-dichlorophenoxy)methyl]oxirane. Retrieved from [Link]

  • Mary, Y. S., Fathima, A., & Balachandran, V. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Rojkiewicz, M., Kwiecień, A., & Kuś, P. (2019). Identification and structural characterization of four novel synthetic cathinones: α-methylaminohexanophenone (hexedrone, HEX), 4-bromoethcathinone (4-BEC), 4-chloro-α-pyrrolidinopropiophenone (4-Cl-PPP), and 4-bromo-α-pyrrolidinopentiophenone (4-Br-PVP) after their seizures. Forensic Toxicology, 37(2), 405–417. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory.

The synthesis of this compound, a valuable epoxide intermediate, is most commonly achieved via the Williamson ether synthesis. This process involves the reaction of 2,5-Dichlorophenol with an excess of epichlorohydrin in the presence of a base. To overcome the challenge of reacting a solid or aqueous phenoxide with an organic epoxide, phase-transfer catalysis (PTC) is a highly effective and widely adopted method.[1][2][3] This approach not only accelerates the reaction rate but also allows for milder conditions and often leads to higher yields and purity.[1]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may face.

Troubleshooting Guide: Common Synthesis Issues

Q1: My reaction yield is very low, or the reaction seems to have stalled. What are the likely causes and how can I resolve this?

Low yield or incomplete conversion is the most frequent issue. The root cause often lies in one of several key reaction parameters. Let's diagnose the possibilities.

  • Ineffective Phase-Transfer System: The reaction involves two immiscible phases (aqueous/solid base and organic epichlorohydrin). A phase-transfer catalyst (PTC) is essential to transport the deprotonated phenoxide from its phase to the organic phase to react with epichlorohydrin.[1][2]

    • Check Your Catalyst: Are you using a PTC like Tetrabutylammonium Bromide (TBAB) or a similar quaternary ammonium salt?[1] Without it, the reaction rate will be extremely slow.

    • Catalyst Loading: Insufficient catalyst loading (typically 1-5 mol% relative to the phenol) will result in a slow reaction.

    • Vigorous Stirring: Is your stirring rate high enough? Efficient mixing is critical to maximize the interfacial area between the phases, which is crucial for the PTC to function effectively.

  • Base and Water Content: The base deprotonates the phenol, a critical first step.

    • Choice of Base: Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    • Anhydrous Conditions: While the reaction can be run in a biphasic aqueous system, a "solvent-free" approach using solid, powdered NaOH can be very effective and simplifies work-up by allowing the solid byproducts (NaCl) to be filtered off.[3] Excess water can promote the hydrolysis of epichlorohydrin into unwanted byproducts like 3-chloro-1,2-propanediol.

  • Sub-optimal Temperature:

    • Too Low: The reaction rate will be kinetically limited. A typical temperature range is 40-80°C.[4][5]

    • Too High: Elevated temperatures can accelerate side reactions, including the polymerization of epichlorohydrin or the formation of other byproducts, leading to a dark, crosslinked product.[5] Careful temperature control is mandatory.[5]

  • Incorrect Stoichiometry:

    • Epichlorohydrin Excess: Epichlorohydrin is typically used in large excess (3 to 15 molar equivalents) to serve as both a reactant and the organic solvent.[5][6] This high concentration drives the reaction towards the desired product and minimizes the formation of dimers where a second phenoxide molecule attacks the newly formed epoxide.

Q2: My final product is impure. What are the common byproducts and how can I prevent their formation?

Impurity formation is a direct consequence of side reactions. Identifying the likely structures is key to mitigating their formation.

  • Primary Byproduct: 1-(2,5-Dichlorophenoxy)-3-chloropropan-2-ol: This is the intermediate halohydrin formed from the initial ring-opening of epichlorohydrin by the phenoxide. Its presence indicates incomplete cyclization (dehydrohalogenation).

    • Cause: Insufficient base or reaction time for the final ring-closing step.

    • Solution: Ensure at least a stoichiometric amount of base is used relative to the phenol. Adding the aqueous base after the initial coupling reaction can sometimes improve the efficiency of this final step.[7]

  • Secondary Byproduct: Glycidol and its Polymers: Formed from the hydrolysis of epichlorohydrin by the hydroxide base.

    • Cause: Presence of excessive water and/or high reaction temperatures.

    • Solution: Use powdered solid base instead of a concentrated aqueous solution.[2][3] Maintain strict temperature control.

  • Dimer Impurity: 1,3-Bis(2,5-dichlorophenoxy)propan-2-ol: This forms when a second molecule of 2,5-dichlorophenoxide attacks the desired product, this compound.

    • Cause: High concentration of the phenoxide relative to epichlorohydrin.

    • Solution: Use a significant excess of epichlorohydrin.[6] Consider a slow addition of the phenol/base mixture to the heated epichlorohydrin to maintain a low steady-state concentration of the phenoxide.

The general mechanism and potential side reactions are illustrated below.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Common Side Reactions DCP 2,5-Dichlorophenol Phenoxide 2,5-Dichlorophenoxide Ion DCP->Phenoxide + NaOH - H₂O PTC_Complex [Q⁺⁻OAr] Ion Pair Phenoxide->PTC_Complex + Q⁺X⁻ (PTC) Epi Epichlorohydrin Epi_Side Epichlorohydrin Intermediate Halohydrin Intermediate 1-(2,5-Dichlorophenoxy)-3-chloropropan-2-ol PTC_Complex->Intermediate + Epichlorohydrin (SN2 Ring Opening) Product This compound Intermediate->Product + NaOH (Intramolecular SN2) - NaCl, - H₂O Product_Side Product Hydrolysis_Product Glycerol Derivatives Epi_Side->Hydrolysis_Product + H₂O, OH⁻ Dimer Dimer Impurity 1,3-Bis(2,5-dichlorophenoxy)propan-2-ol Product_Side->Dimer + Phenoxide Ion

Caption: Main synthesis pathway and common side reactions.
Q3: What is the most effective method for purifying the crude this compound?

Purification is critical to obtaining a high-quality final product. A multi-step approach is typically required.

  • Initial Work-up: After the reaction is complete, cool the mixture. If a solid base was used, it can be filtered off along with the NaCl byproduct.[3] If an aqueous base was used, separate the organic layer.

  • Aqueous Wash: Wash the organic layer (the excess epichlorohydrin containing the product) several times with water to remove the catalyst, any remaining base, and water-soluble impurities.

  • Removal of Excess Epichlorohydrin: This is the most critical purification step. Due to its high boiling point, epichlorohydrin must be removed under reduced pressure. A rotary evaporator followed by high-vacuum distillation is effective.[7][8]

  • Final Purification:

    • Vacuum Distillation: The product itself can be purified by vacuum distillation. This is the most common industrial method for separating the product from oligomeric byproducts.[3]

    • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an excellent method for achieving high purity.[8]

    • Silica Gel Chromatography: For small-scale synthesis where very high purity is required, flash chromatography can be employed.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reagents? A significant excess of epichlorohydrin is recommended, typically between 5 and 10 molar equivalents relative to 2,5-Dichlorophenol.[5] The base (e.g., NaOH) should be used in a slight excess, around 1.1 to 1.5 molar equivalents, to ensure complete deprotonation and subsequent ring-closure.

Q2: Which phase-transfer catalyst is best and what is the typical loading? Tetrabutylammonium bromide (TBAB) is a robust and commonly used PTC for this type of reaction.[1] Other quaternary ammonium salts like tetraethylammonium bromide (TEBAC) are also effective.[5] A catalyst loading of 1-5 mol% with respect to the limiting reagent (2,5-Dichlorophenol) is generally sufficient.

Q3: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., hexane:ethyl acetate mixtures) to resolve the starting phenol from the product. The disappearance of the 2,5-Dichlorophenol spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of reactants and products over time.

Q4: What are the primary safety concerns for this synthesis?

  • Epichlorohydrin: It is a carcinogen and is highly toxic and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2,5-Dichlorophenol: It is toxic and an irritant. Avoid inhalation and skin contact.

  • Caustic Bases: Solid NaOH and KOH are highly corrosive. Handle with care to avoid severe skin and eye burns.

  • Exothermic Reaction: The reaction can be exothermic.[5] Monitor the temperature closely, especially during the initial phase, and have a cooling bath ready.

Optimized Experimental Protocol

This protocol describes a lab-scale synthesis using a solvent-free phase-transfer catalysis method.

Materials:

  • 2,5-Dichlorophenol (1.0 eq)

  • Epichlorohydrin (10.0 eq)

  • Sodium Hydroxide (NaOH), finely powdered (1.2 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.02 eq)

Procedure:

  • Setup: Equip a round-bottomed flask with a magnetic stirrer, reflux condenser, and a temperature probe.

  • Charge Reactants: To the flask, add 2,5-Dichlorophenol, epichlorohydrin, and TBAB.

  • Heating: Begin vigorous stirring and heat the mixture to 60-70°C.

  • Base Addition: Once the temperature is stable, add the powdered sodium hydroxide in small portions over 30-60 minutes. Monitor the temperature closely, as the reaction is exothermic.

  • Reaction: Maintain the reaction mixture at 60-70°C with vigorous stirring for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting phenol.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid sodium chloride byproduct and any unreacted NaOH. Wash the solid cake with a small amount of fresh epichlorohydrin or another suitable solvent (e.g., ethyl acetate) to recover any trapped product.

  • Solvent Removal: Combine the filtrate and washings. Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil can be further purified by vacuum distillation to yield the pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start_node Problem: Low Yield / Impurities d_conversion d_conversion start_node->d_conversion Check Conversion decision_node decision_node action_node action_node result_node result_node d_phenol Starting Phenol Present? (TLC/GC) d_conversion->d_phenol Incomplete d_impurities Significant Byproducts Present? d_conversion->d_impurities Complete d_phenol->d_impurities No a_check_ptc Verify PTC & Base: 1. Is PTC present (1-5 mol%)? 2. Is base active & sufficient? 3. Is stirring vigorous? d_phenol->a_check_ptc Yes a_identify_byproducts Identify Byproducts: - Halohydrin? -> Increase base/time - Dimer? -> Increase Epi excess - Hydrolysis? -> Use dry conditions d_impurities->a_identify_byproducts Yes result_purify Proceed to Enhanced Purification d_impurities->result_purify No a_check_temp Check Reaction Temp: Is it within 40-80°C? a_check_ptc->a_check_temp Parameters OK result_optimize Re-run with Optimized Parameters a_check_temp->result_optimize Optimize Conditions a_identify_byproducts->result_optimize

Caption: A decision tree for troubleshooting common synthesis issues.

Summary of Key Parameters and Effects

ParameterRecommended ConditionEffect of DeviationReference
Stoichiometry 5-10 eq. EpichlorohydrinLow: Dimer formation, lower yield. High: Wasteful.[5][6]
Base 1.1-1.5 eq. solid NaOH/KOHLow: Incomplete reaction. Aqueous: Hydrolysis byproducts.[2][3]
Catalyst (PTC) 1-5 mol% TBAB or similarNone/Low: Very slow reaction. High: No benefit, increased cost.[1]
Temperature 40-80 °CLow: Slow rate. High: Side reactions, polymerization.[4][5]
Stirring Vigorous / High RPMLow: Poor phase mixing, slow PTC action, low yield.N/A

References

  • Benchchem. Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis. 1

  • Chalmers ODR. Solvent-Free Synthesis of Glycidyl Ethers. 2

  • Journal of the American Oil Chemists' Society. Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. 3

  • IAGI. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. 4

  • PTC Organics. PTC Etherification for Aryl Glycidyl Ether. 9

  • Royal Society of Chemistry. Green Chemistry. 5

  • Google Patents. US4284573A - Preparation of glycidyl ethers.

  • Forest Products Laboratory. Epichlorohydrin coupling reactions with wood. 8

  • Google Patents. US6087513A - Epoxidation process for aryl allyl ethers.

  • Google Patents. US3766221A - Process for the manufacture of glycidyl ethers.

Sources

Technical Support Center: Purification of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.

I. Understanding the Core Purification Challenges

The purification of this compound is frequently complicated by the presence of structurally similar impurities and the inherent reactivity of the oxirane ring. A successful purification strategy must address the following potential contaminants:

  • Unreacted Starting Materials: Primarily 2,5-dichlorophenol and epichlorohydrin (or its equivalent).

  • Positional Isomers: Impurities arising from isomeric dichlorophenols in the starting material (e.g., 2,4- or 3,4-dichlorophenol).

  • Hydrolysis Byproducts: The oxirane ring is susceptible to opening, forming the corresponding diol, particularly in the presence of moisture and acid or base.

  • Polymeric Impurities: Oxiranes can undergo ring-opening polymerization.

  • Residual Solvents: Solvents used in the synthesis or initial work-up.

This guide will provide a systematic approach to identifying and resolving these purification hurdles.

II. Frequently Asked Questions (FAQs)

Q1: My final product of this compound shows a persistent phenolic impurity by HPLC and a broad peak in the NMR. What is the likely cause and how can I remove it?

A1: This is a classic issue of residual 2,5-dichlorophenol. Its acidity can cause peak tailing in chromatography and its protons can complicate NMR interpretation. The most effective removal strategies are:

  • Aqueous Base Wash: During your work-up, a wash with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) will deprotonate the phenol, making it highly water-soluble and partitioning it into the aqueous layer. Be cautious, as prolonged exposure to strong base can promote oxirane ring opening.

  • Silica Gel Chromatography: While effective, 2,5-dichlorophenol can streak on silica gel. To mitigate this, consider using a less polar eluent system to increase the separation factor between your product and the more polar phenol. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often successful.

Q2: I've observed an impurity with a mass corresponding to the addition of water to my product. How can I avoid this?

A2: This indicates hydrolysis of the oxirane to form 1-(2,5-dichlorophenoxy)propane-2,3-diol. This can occur during the reaction or work-up. To prevent this:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents throughout your synthesis.

  • Neutralize Promptly: During the work-up, if the reaction is performed under basic or acidic conditions, neutralize the mixture to a pH of ~7 as quickly as possible before extraction.

  • Avoid Protic Acids: Use aprotic drying agents like anhydrous sodium sulfate or magnesium sulfate.

Q3: After purification by column chromatography, I notice a significant loss of material, and the recovered product seems viscous or oily, even though it should be a solid. What's happening?

A3: This could be due to polymerization of the oxirane on the silica gel. Silica gel can have acidic sites that catalyze the ring-opening polymerization of epoxides. To address this:

  • Deactivate the Silica Gel: Pre-treat your silica gel with a small amount of a non-nucleophilic base like triethylamine. This can be done by preparing your slurry in a solvent system containing ~0.5-1% triethylamine.

  • Use an Alternative Stationary Phase: Consider using neutral alumina for your chromatography, which is less acidic than silica gel.

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing resolution.

Q4: Can I purify this compound by distillation?

A4: While distillation is a potential method for purification, it presents challenges. The boiling point of the compound is relatively high, and prolonged heating can lead to decomposition or polymerization. If you choose this method, it is crucial to use a high-vacuum distillation apparatus to lower the boiling point and minimize thermal stress on the compound.

Q5: What is the best method for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting minor impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1][2]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient concentration (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up 1. Incomplete reaction. 2. Hydrolysis of the oxirane ring. 3. Emulsion formation during extraction.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Maintain anhydrous conditions and neutral pH during work-up. 3. Add brine to the aqueous layer to break up emulsions.
Multiple Spots on TLC/Peaks in HPLC Close to the Product 1. Presence of positional isomers. 2. Incomplete separation during chromatography.1. Use highly pure 2,5-dichlorophenol as the starting material. 2. Optimize the mobile phase for chromatography; a less polar solvent system may improve separation. Consider a different stationary phase like alumina.[3]
Product is an Oil Instead of a Solid 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Re-purify by column chromatography or attempt crystallization from a suitable solvent system (e.g., hexane/isopropanol). 2. Dry the product under high vacuum for an extended period.
Broad Peaks in NMR Spectrum 1. Presence of paramagnetic impurities. 2. Sample viscosity is too high. 3. Chemical exchange (e.g., with residual acid or base).1. Filter the NMR sample through a small plug of silica or celite. 2. Ensure the sample is fully dissolved at an appropriate concentration. 3. Ensure the sample is neutral. A D₂O shake can sometimes resolve issues with exchangeable protons.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a standard method for purifying this compound on a laboratory scale.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Expert Tip: To prevent potential acid-catalyzed decomposition, add 0.5% triethylamine to the mobile phase.
  • Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Adsorb the sample onto a small amount of silica gel, remove the solvent under reduced pressure, and dry-load the resulting powder onto the top of the column. This technique often leads to better resolution.

3. Elution:

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Collect fractions and monitor by TLC (Thin Layer Chromatography), staining with a suitable agent (e.g., potassium permanganate).
  • If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the product.

4. Product Isolation:

  • Combine the pure fractions as identified by TLC.
  • Remove the solvent using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization

For products that are semi-pure after chromatography or for achieving very high purity, recrystallization can be effective.

1. Solvent Selection:

  • The ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
  • A common solvent system for similar compounds is a mixture of a non-polar solvent and a more polar one, such as Hexane/Isopropanol or Heptane/Ethyl Acetate.[4]

2. Procedure:

  • Dissolve the semi-pure compound in a minimal amount of the hot solvent (or solvent mixture).
  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Cool the solution further in an ice bath or refrigerator to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

V. Visualization of Workflows

Purification Workflow

G crude Crude Product workup Aqueous Work-up (Dilute Base Wash) crude->workup Remove Phenol chromatography Column Chromatography (Silica Gel or Alumina) workup->chromatography Separate Isomers & Byproducts recrystallization Recrystallization (e.g., Hexane/IPA) chromatography->recrystallization Final Polishing pure_product Pure Product (>99%) chromatography->pure_product If sufficiently pure recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, GC-MS) pure_product->analysis Quality Control

Caption: General purification workflow for this compound.

Troubleshooting Logic for Impurities

G start Impurity Detected? phenolic Phenolic Impurity (e.g., 2,5-Dichlorophenol) start->phenolic Yes diol Diol Impurity (Hydrolysis Product) start->diol Yes isomer Isomeric Impurity start->isomer Yes polymer Polymeric Impurity start->polymer Yes sol_base Solution: Aqueous Base Wash phenolic->sol_base sol_chrom Solution: Optimized Chromatography phenolic->sol_chrom sol_anhydrous Solution: Anhydrous Conditions diol->sol_anhydrous isomer->sol_chrom sol_starting_material Solution: High Purity Starting Material isomer->sol_starting_material sol_neutral_chrom Solution: Neutral Chromatography (e.g., deactivated silica) polymer->sol_neutral_chrom

Caption: Decision tree for troubleshooting common impurities.

VI. References

  • U.S. Patent US20160304425A1, "Process for Purifying 2,5-Dichlorophenol," Google Patents.

  • Murray, R. W., & Singh, M. (n.d.). Dioxirane, dimethyl-. Organic Syntheses Procedure. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • O'Donovan, R. (n.d.). Development of a synthetic route to the active ingredient of an agricultural herbicide. [Link]

  • Müller, R. H., et al. (2002). Purification and characterization of two enantioselective alpha-ketoglutarate-dependent dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 68(10), 4857-4865. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Müller, R. H., et al. (2002). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 68(10), 4857–4865. [Link]

  • Clonfero, E., et al. (1993). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. The Science of the Total Environment, 132(2-3), 269-282. [Link]

  • Technical Disclosure Commons. (2023). An isolated dimer impurity of Viloxazine. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (n.d.). Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. [Link]

  • Reddy, G. J., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697–709. [Link]

  • Chinese Patent CN103274925B, "Preparation method of 2,4,-dichlorphenoxyacetic acid," Google Patents.

  • Gholipour, M., et al. (2023). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. Scientific Reports, 13(1), 13358. [Link]

  • U.S. Patent US11634392B2, "Purification of sulfentrazone herbicide using selective pH adjusted extractions," Google Patents.

  • Chinese Patent CN109776301B, "Synthesis method of 2, 4-dichlorophenoxyacetic acid compound," Google Patents.

Sources

Technical Support Center: Synthesis of Dichlorophenoxy Oxiranes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichlorophenoxy oxiranes. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical class of chemical intermediates. The synthesis, while seemingly straightforward, is often plagued by side reactions that can significantly impact yield, purity, and the scalability of your process.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. We will explore the mechanisms of problematic side reactions and offer robust, validated troubleshooting strategies to ensure the integrity of your synthesis.

Core Synthesis Pathway: An Overview

The synthesis of dichlorophenoxy oxiranes is typically achieved via a nucleophilic substitution reaction between a dichlorophenol and an epoxide precursor, most commonly epichlorohydrin. This reaction is a variant of the Williamson ether synthesis. The process generally involves two key steps: the deprotonation of the phenol to form a potent nucleophile (phenoxide), followed by its reaction with epichlorohydrin and subsequent intramolecular cyclization to form the oxirane ring.

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#E8F0FE", fontcolor="#202124", style="filled,rounded"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Nodes DCP [label="Dichlorophenol", class="reactant"]; ECH [label="Epichlorohydrin", class="reactant"]; Base [label="Base (e.g., NaOH)", class="reagent"]; Phenoxide [label="Dichlorophenoxide\nAnion", class="intermediate"]; Intermediate [label="Chlorohydrin Ether\nIntermediate", class="intermediate"]; Product [label="Dichlorophenoxy\nOxirane", class="product"]; Salt [label="Salt (e.g., NaCl)", shape=plaintext, fontcolor="#5F6368"]; Water [label="H₂O", shape=plaintext, fontcolor="#5F6368"];

// Edges DCP -> Phenoxide [label=" Deprotonation"]; Base -> Phenoxide; Phenoxide -> Intermediate [label=" Nucleophilic Attack"]; ECH -> Intermediate; Intermediate -> Product [label=" Intramolecular\n Cyclization\n(Dehydrochlorination)"]; Intermediate -> Salt; Intermediate -> Water; } caption [label="Figure 1. The desired reaction pathway for dichlorophenoxy oxirane synthesis.", shape=plaintext, fontsize=10];

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis. Each answer explains the underlying chemical mechanism and provides actionable solutions.

Q1: My yield is critically low, and I'm recovering a large amount of unreacted dichlorophenol. What is the likely cause?

A1: Cause & Troubleshooting

This issue almost always points to inefficient deprotonation of the dichlorophenol. The phenoxide anion is the active nucleophile in this reaction; if it is not formed in sufficient quantity, the reaction will not proceed.

  • Insufficient Base: The stoichiometry of the base is critical. While a 1:1 molar ratio of base to phenol is theoretically sufficient for deprotonation, side reactions can consume the base. It is common to use a slight to moderate excess of base to drive the reaction to completion[1].

  • Base Strength & Solubility: The pKa of dichlorophenols is lower than phenol itself, but a sufficiently strong base is still required. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. If using a two-phase system (e.g., an organic solvent and aqueous NaOH), the deprotonation occurs at the interface. Poor mixing or low solubility can severely limit the reaction rate.

  • Solution - Phase-Transfer Catalysis (PTC): This is the most robust solution for two-phase systems. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the hydroxide anion (OH⁻) into the organic phase and the resulting phenoxide anion back to the interface or into the organic phase to react with epichlorohydrin.[2][3][4][5] This dramatically accelerates the reaction and improves yields.[6]

// Node styles start_node [label="Low Yield of Oxirane &\nHigh Recovery of Starting Phenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", width=3, height=1.5]; process_node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];

// Nodes start [class="start_node"]; check_base [label="Is Base Stoichiometry\nAdequate?", class="decision_node"]; check_mixing [label="Is Reaction\nHomogeneous or\nWell-Mixed?", class="decision_node"]; check_ptc [label="Using a Phase\nTransfer Catalyst?", class="decision_node"];

increase_base [label="Increase base to\n1.1 - 1.5 equivalents.", class="process_node"]; improve_mixing [label="Increase stirring speed.\nConsider mechanical stirring.", class="process_node"]; add_ptc [label="Add 1-5 mol% of a\nPTC like TBAB.", class="solution_node"];

// Edges start -> check_base; check_base -> check_mixing [label=" Yes "]; check_base -> increase_base [label="No"]; increase_base -> check_base [style=dashed];

check_mixing -> check_ptc [label=" Yes "]; check_mixing -> improve_mixing [label="No"]; improve_mixing -> check_mixing [style=dashed];

check_ptc -> solution_node [label=" Yes, but still low yield.\n(Check other FAQs) ", style=invis]; check_ptc -> add_ptc [label="No"]; add_ptc -> solution_node [label="Re-run reaction", style=invis]; } caption [label="Figure 2. Troubleshooting workflow for low reaction conversion.", shape=plaintext, fontsize=10];

Q2: My reaction consumes epichlorohydrin rapidly, but the yield of the desired oxirane is low. I have a significant amount of a polar, water-soluble byproduct. What's happening?

A2: Cause & Troubleshooting

This is a classic case of epichlorohydrin hydrolysis . The epoxide ring of epichlorohydrin is susceptible to nucleophilic attack by water and hydroxide ions, especially at elevated temperatures.[7] This side reaction is highly competitive with the desired reaction pathway and is a primary cause of reduced yields and wasted reagents.

  • Mechanism: In the presence of aqueous base, epichlorohydrin can be hydrolyzed to 2,3-dichloro-1-propanol, glycidol, and ultimately glycerol.[8] This process consumes both the base and epichlorohydrin.

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; byproduct [fillcolor="#FCE8E6", fontcolor="#202124", style="filled,rounded"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Nodes ECH [label="Epichlorohydrin", class="reactant"]; OH [label="OH⁻ / H₂O", class="reagent"]; Glycidol [label="Glycidol", class="byproduct"]; Glycerol [label="Glycerol", class="byproduct"]; DCP_byproduct [label="Dichloropropanols", class="byproduct"];

// Edges ECH -> DCP_byproduct [label=" Ring Opening"]; OH -> DCP_byproduct; DCP_byproduct -> Glycidol [label=" Cyclization"]; Glycidol -> Glycerol [label=" Hydrolysis"]; OH -> Glycerol; } caption [label="Figure 3. Primary hydrolysis pathways for epichlorohydrin.", shape=plaintext, fontsize=10];

  • Solutions:

    • Use Solid Base: Employing a solid, powdered base like NaOH or KOH in a non-aqueous solvent or under solvent-free conditions can drastically reduce hydrolysis.[2][3]

    • Control Temperature: The rate of hydrolysis increases significantly with temperature. Running the reaction at the lowest effective temperature (e.g., 40-70°C) can favor the desired phenoxide attack over hydrolysis.[9][10]

    • Controlled Addition: Instead of adding all the aqueous base at once, a slow, controlled addition can maintain a lower instantaneous concentration of hydroxide ions in the reaction mixture, giving the phenoxide a better chance to react.

Q3: My product is a viscous oil or semi-solid, and analytical data (NMR, GPC, MS) suggests the presence of higher molecular weight species. What is causing this polymerization?

A3: Cause & Troubleshooting

This issue arises from the nucleophilic attack of the dichlorophenoxide anion on the newly formed dichlorophenoxy oxirane product. The product's epoxide ring is still reactive and can be opened by another phenoxide molecule, leading to the formation of dimers, trimers, and higher-order oligomers.

  • Mechanism: This is a step-growth polymerization process. It is most prevalent when the concentration of the dichlorophenoxide is high relative to the concentration of epichlorohydrin.

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#E8F0FE", fontcolor="#202124", style="filled,rounded"]; byproduct [fillcolor="#FCE8E6", fontcolor="#202124", style="filled,rounded"];

// Nodes Phenoxide [label="Dichlorophenoxide\nAnion", class="intermediate"]; Product [label="Dichlorophenoxy\nOxirane (Monomer)", class="product"]; Dimer [label="Dimer", class="byproduct"]; Trimer [label="Trimer / Oligomer", class="byproduct"];

// Edges Phenoxide -> Dimer [label=" Nucleophilic Attack\non Product Epoxide"]; Product -> Dimer; Phenoxide -> Trimer [label=" Further Attack"]; Dimer -> Trimer; } caption [label="Figure 4. Polymerization side reaction pathway.", shape=plaintext, fontsize=10];

  • Solutions:

    • Use Excess Epichlorohydrin: The most effective way to suppress polymerization is to maintain a molar excess of epichlorohydrin throughout the reaction.[1] A ratio of 1.5 to 3 equivalents of epichlorohydrin to 1 equivalent of dichlorophenol is common. This ensures that the phenoxide is more likely to encounter an epichlorohydrin molecule than a product molecule.

    • Reverse Addition: Add the dichlorophenol/base mixture slowly to the epichlorohydrin. This technique keeps the concentration of the phenoxide nucleophile low at all times, minimizing its attack on the product.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis Using Phase-Transfer Catalysis

This protocol is designed to maximize the yield of 2,4-dichlorophenoxy oxirane while minimizing common side reactions.

  • Setup: To a 500 mL, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,4-dichlorophenol (16.3 g, 0.1 mol) and toluene (200 mL).

  • Reagent Addition: Add epichlorohydrin (27.8 g, 0.3 mol, 3.0 eq) and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).

  • Reaction Initiation: Begin vigorous stirring. Slowly add powdered sodium hydroxide (6.0 g, 0.15 mol, 1.5 eq) portion-wise over 30 minutes. An exotherm may be observed.

  • Reaction Conditions: Heat the mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the sodium chloride salt and any unreacted NaOH.[3] Wash the organic layer with water (3 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the toluene and excess epichlorohydrin. The crude product can be further purified by vacuum distillation or column chromatography.

Table 1: Effect of Key Parameters on Synthesis Outcome
ParameterConditionExpected YieldPurityPrimary Side Product(s)
Base Aqueous NaOH (50%)40-60%ModerateGlycerol, Glycidol
Powdered NaOH80-90%HighOligomers (if ECH is not in excess)
Catalyst None (two-phase)<30%LowUnreacted starting material
5 mol% TBAB>85%HighMinimal
ECH equiv. 1.1 eq65-75%ModerateOligomers, Polymers
3.0 eq>85%HighMinimal (requires removal of excess ECH)
Temperature 90°C70-80%ModerateIncreased hydrolysis and polymerization
60°C>85%HighOptimal balance of rate and selectivity

References

  • Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. [Link]

  • Wang, C. T. (1981). Preparation of glycidyl ethers. U.S. Patent No. 4,284,573.
  • Wikipedia. (n.d.). Allyl glycidyl ether. [Link]

  • Lee, S. B., et al. (2002). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. U.S. Patent No. 6,392,064B2.
  • Yadav, V. G., & Sharma, M. M. (2005). Synthesis of 2,4-dichlorophenoxyacetic acid: Novelties of kinetics of inverse phase transfer catalysis. ResearchGate. [Link]

  • Sik-Kaczmarek, K., et al. (2016). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. Growing Science. [Link]

  • De Bont, P. W., et al. (2016). Process for preparing epichlorohydrin from dichlorohydrin. U.S. Patent No. 9,447,061B2.
  • Anonymous. (2024). Phase transfer catalyst in organic synthesis. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

  • Yadav, G. D. (2006). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Santacesaria, E., et al. (2012). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. ResearchGate. [Link]

  • Li, J., et al. (2012). The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. AIDIC. [Link]

  • Wu, D., & Zhou, S. (2016). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. [Link]

  • Rahman, H., et al. (2018). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. ResearchGate. [Link]

  • Ashenhurst, J. (2015). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(2,5-Dichlorophenoxy)methyl]oxirane. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: Physicochemical Properties

This compound (CAS No: 21324-87-8) is a hydrophobic molecule, a characteristic primarily responsible for its limited solubility in aqueous solutions like buffers and cell culture media.[1][2] Its molecular structure, featuring a dichlorinated phenyl ring, contributes significantly to its lipophilicity. While exact experimental solubility data in water is not widely published, its chemical structure suggests it belongs to a class of compounds that are practically insoluble in water.[3]

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.07 g/mol [2]
Appearance Powder[2]
Predicted LogP ~2.77[4]

The predicted LogP value (a measure of lipophilicity) is greater than 2, indicating a strong preference for non-polar environments over aqueous ones.

Troubleshooting Guide: Diagnosing & Solving Solubility Issues

Use this guide to diagnose the nature of your solubility problem and identify the most appropriate solution. The strategies are presented in order of increasing complexity.

Logical Troubleshooting Workflow

This flowchart outlines a step-by-step process for addressing solubility challenges.

Solubility Troubleshooting Workflow start Start: Compound Precipitation or Incomplete Dissolution stock_prep Step 1: Prepare a High-Concentration Stock Solution in an Organic Solvent start->stock_prep check_stock Is the stock solution clear? stock_prep->check_stock reweigh Re-weigh compound. Use fresh, anhydrous solvent. Consider gentle warming/sonication. check_stock->reweigh No dilution Step 2: Dilute Stock into Aqueous Buffer/Media check_stock->dilution Yes reweigh->stock_prep check_dilution Does precipitation occur upon dilution? dilution->check_dilution success Success: Homogeneous Solution Achieved. Proceed with Experiment. check_dilution->success No method_select Step 3: Choose a Solubility Enhancement Method check_dilution->method_select Yes cosolvent Method A: Co-Solvent System method_select->cosolvent cyclodextrin Method B: Cyclodextrin Complexation method_select->cyclodextrin surfactant Method C: Surfactant Micelles method_select->surfactant

Caption: Troubleshooting workflow for solubility issues.

Step 1: The Stock Solution - Your First and Most Critical Step

The standard starting point for any hydrophobic compound is to create a concentrated stock solution in a water-miscible organic solvent.[5]

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial solubilization.[6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Bring the vial of this compound and a bottle of anhydrous (or low-water content) DMSO to room temperature to prevent moisture condensation.[7]

  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound. For 1 mL of a 10 mM stock, you would need 0.219 mg. It is often more practical to weigh a larger mass (e.g., 2.19 mg) and dissolve it in a larger volume (e.g., 1 mL to make a 10mM solution from 2.19mg/mL).

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the compound. Cap the vial tightly.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[8]

  • Verification: Inspect the solution against a light source. It should be completely clear, with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protecting vials.[9]

Step 2: Dilution into Aqueous Media - The "Crash Out" Problem

A common failure point occurs when the organic stock solution is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity causes the hydrophobic compound to precipitate or "crash out" of the solution.[10]

Expert Insight: The key is to add the stock solution to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized over-saturation and precipitation. Also, ensure the final concentration of the organic solvent is kept to a minimum.[8] For cell-based assays, the final DMSO concentration should ideally be below 0.5%, as higher concentrations can cause cytotoxicity.[6][11]

Step 3: Advanced Solubility Enhancement Techniques

If simple dilution fails, more advanced formulation strategies are required. These methods modify the aqueous environment to make it more hospitable for the hydrophobic compound.

Method A: Co-Solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[12][13][14] This technique is effective and straightforward to implement.[15]

  • Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it easier to solvate the hydrophobic compound.[12]

  • Common Co-solvents: Polyethylene glycol 300 (PEG 300), propylene glycol, and ethanol.[13]

  • Considerations: Co-solvents can have biological effects, so their concentration must be carefully controlled and tested in vehicle-only controls in your experiment.[12]

Method B: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate hydrophobic "guest" molecules, forming a water-soluble inclusion complex.[16][18][19][20]

  • Mechanism: The non-polar dichlorophenoxy moiety of your compound fits into the hydrophobic core of the cyclodextrin, while the water-soluble exterior of the cyclodextrin allows the entire complex to dissolve in water.[16]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low toxicity compared to native β-cyclodextrin.[20]

Cyclodextrin Encapsulation cluster_0 Aqueous Environment cd Cyclodextrin (Hydrophilic Exterior) complex complex drug Hydrophobic Compound drug->cd Encapsulation

Caption: Mechanism of cyclodextrin inclusion complex formation.

Method C: Surfactant-Based Micelles

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[21][22][23]

  • Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into the core, effectively being solubilized within the aqueous solution.[24]

  • Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL are commonly used in pharmaceutical formulations.[10][22]

  • Considerations: Surfactants can interfere with certain biological assays or affect cell membrane integrity. Always run a vehicle control with the surfactant alone.[25]

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What should I do?

This is a classic sign of a "crash-out" due to poor aqueous solubility.

  • First, try again: Pre-warm your medium to 37°C. Add your DMSO stock drop-wise into the medium while it is being vortexed or rapidly stirred. This rapid dispersion can sometimes overcome the precipitation issue.[8]

  • If that fails: Your compound requires a solubility enhancer. Refer to the advanced techniques above. The cyclodextrin method (Method B) is often a good starting point for cell-based work due to its generally low cytotoxicity.[17]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

This is cell-line dependent.

  • General Rule: Most robust cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity.[6][26] Some may tolerate 1%.[6]

  • Sensitive Cells: Primary cells or other sensitive lines may show stress at concentrations as low as 0.1%.[6]

  • Best Practice: Always run a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) to account for any solvent effects.[9] It is also advisable to perform a dose-response curve for DMSO on your specific cell line to determine its tolerance threshold.[11]

Q3: Can I dissolve the compound directly in ethanol instead of DMSO?

Yes, ethanol is a viable co-solvent.[13] However, DMSO is generally a stronger solvent for highly hydrophobic compounds. If using ethanol for a stock solution, be aware that it is typically more cytotoxic to cells than DMSO, and the final concentration in your assay should be kept even lower, often below 0.1%.

Q4: How do I prepare a formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)?

Here is a starting protocol:

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer or water. Warming may be required to fully dissolve the cyclodextrin.

  • Prepare a high-concentration stock of your compound in a minimal amount of a suitable organic solvent (like ethanol or DMSO).

  • Slowly add the compound stock solution to the stirring cyclodextrin solution.

  • Allow the mixture to stir at room temperature for several hours (or overnight) to allow for complex formation.

  • Sterile-filter the final solution through a 0.22 µm filter to remove any un-complexed precipitate. The resulting clear solution can then be diluted into your final assay medium.

Q5: Will these solubilization techniques affect the activity of my compound?

It is possible. Encapsulation within a cyclodextrin or micelle can alter the free concentration of the compound available to interact with its target. This is why empirical testing is crucial. You must validate that your compound retains its expected biological activity in the new formulation. Always compare the results to historical data or a control formulation if possible.

References
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Pharma Excipients. (2020-12-26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Unknown Source. (2024-10-30). Co-solvency and anti-solvent method for the solubility enhancement.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Unknown Source. (2025-04-07). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes.
  • International Journal of Pharmaceutical Sciences. Solubility Enchantment Of Poorly Soluble Drug.
  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Unknown Source. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • NIH. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
  • WuXi AppTec DMPK. (2024-03-15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ScienceAsia. (2020-06-20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • LifeTein. (2023-02-01). DMSO usage in cell culture.
  • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Unknown Source. (2025-12-23). Co-solvent: Significance and symbolism.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Benchchem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • PMC - NIH. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Google Patents. Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs.
  • Asian Journal of Pharmaceutics. (2016-04-30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • ChemicalBook. This compound.
  • PMC - NIH. (2017-09-20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • PhytoTech Labs. Preparing Stock Solutions.
  • MCE. Compound Handling Instructions.
  • Emulate Organ-Chips. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • ResearchGate. (2015-12-07). How can I dissolve hydrophobic compounds in DMEM media?.
  • Cheméo. Chemical Properties of Oxirane, 2-ethyl-2-methyl- (CAS 30095-63-7).
  • Sigma-Aldrich. This compound | 21324-87-8.
  • Chemsrc. 2-[(3,4-dichlorophenoxy)methyl]oxirane | CAS#:21320-30-9.
  • ChemWhat. 2-[(3,4-DICHLOROPHENOXY)METHYL]OXIRANE CAS#: 21320-30-9.
  • PubChem - NIH. 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220.
  • BLDpharm. 1546183-31-6|2-[(2,5-Dichlorophenyl)methyl]oxirane.
  • Pharmaffiliates. CAS No : 5296-35-5 | Product Name : 2-(2-Ethoxyphenoxymethyl)oxirane.

Sources

Technical Support Center: Storage and Handling of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-[(2,5-Dichlorophenoxy)methyl]oxirane. This molecule is a valuable intermediate in pharmaceutical development and chemical synthesis. However, its utility is matched by its chemical sensitivity, primarily due to the strained oxirane (epoxide) ring. Improper storage can lead to degradation, compromising sample integrity, and impacting experimental reproducibility and yield. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to ensure the long-term stability of your material.

Section 1: Frequently Asked Questions (FAQs): The Essentials

This section addresses the most common questions our team receives regarding the stability and handling of this compound.

Q1: What is the primary cause of degradation for this compound during storage?

The principal degradation pathway is the hydrolysis of the epoxide ring.[1][2][3] The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions when attacked by nucleophiles. Water, even atmospheric moisture, can act as a nucleophile, leading to the formation of the corresponding 1,2-diol, rendering the compound inactive for most subsequent reactions. This reaction can be accelerated by acidic or basic contaminants.[1][4][5]

Q2: What are the ideal storage conditions to maximize shelf-life?

To mitigate degradation, strict control of the storage environment is critical. The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation reactions, including hydrolysis and potential polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway.[6][7]
Container Amber Glass Vial with PTFE-lined CapPrevents photo-degradation and ensures an inert, non-reactive contact surface with a tight seal to exclude moisture.
Light Protect from Light (Store in the dark)Minimizes the risk of light-induced decomposition.[8]
Form Neat (as supplied) or in Anhydrous Aprotic SolventAvoids introducing nucleophiles (like water or alcohol) that can initiate degradation.

Q3: How can I visually or analytically detect if my sample has degraded?

  • Visual Inspection: While not definitive, visual cues can be indicative. Degradation may manifest as a change in viscosity (thickening due to polymerization), the appearance of crystalline precipitate (the resulting diol may have different solubility), or a change in color.

  • Analytical Confirmation: For a definitive assessment, analytical methods are required. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent for assessing purity by comparing the peak area of the parent compound to any new impurity peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm structural changes, such as the disappearance of epoxide protons and the appearance of hydroxyl (-OH) protons characteristic of the diol degradant.

Section 2: Troubleshooting Guide: Common Storage Scenarios

This guide provides solutions to specific issues researchers may encounter during their experiments.

Scenario 1: My reaction yield is lower than expected, and my results are inconsistent.

  • Possible Cause: This is a classic symptom of reactant degradation. If your this compound has partially hydrolyzed to the diol, the effective molar quantity of the active starting material is reduced, leading to lower yields and poor reproducibility.

  • Troubleshooting Steps:

    • Review Storage History: Was the vial left open on the bench? Was it stored in a standard freezer prone to moisture condensation? Was a fresh, dry syringe/needle used for every aliquot?

    • Perform a Quality Control (QC) Check: Analyze a small aliquot of your stored material using HPLC or ¹H NMR to determine its purity. A pure sample should show a single major peak (or set of peaks corresponding to the structure). The presence of significant new signals indicates degradation.

    • Isolate the Variable: If degradation is confirmed, discard the suspect vial. Open a fresh, unopened vial of the compound and immediately aliquot it under an inert atmosphere into smaller, single-use vials. Rerun the experiment with this new, validated material.

Scenario 2: I need to store the compound in a solution for my workflow. What is the best practice?

  • The Challenge: Storing this compound in solution is inherently riskier than storing it neat, as the solvent itself can introduce contaminants or participate in degradation.

  • Solution & Protocol:

    • Solvent Selection is Critical: Use only high-purity, anhydrous aprotic solvents. Recommended options include Acetonitrile, Tetrahydrofuran (THF), or 1,4-Dioxane. NEVER use protic solvents like methanol, ethanol, or water, as they will actively participate in the ring-opening reaction.

    • Ensure Solvent Dryness: Use a freshly opened bottle of anhydrous solvent or solvent dispensed from a solvent purification system.

    • Preparation under Inert Atmosphere: Prepare the stock solution in a glove box or by using Schlenk line techniques. Purge the vial containing the solid compound with argon or nitrogen, add the anhydrous solvent via a dry syringe, and seal the vial tightly with a PTFE-lined cap.

    • Storage: Store the solution under the same ideal conditions as the neat material (2-8°C, protected from light).

Section 3: Scientific Deep Dive: The Chemistry of Degradation

A deeper understanding of the degradation mechanisms allows for more intuitive and effective preventative measures. The high ring strain of the epoxide makes it an excellent electrophile, but also the primary point of instability.

Mechanism 1: Acid-Catalyzed Hydrolysis

In the presence of even trace acidic impurities (e.g., dissolved CO₂ forming carbonic acid, or residues from glassware), the epoxide oxygen is protonated. This protonation creates a much better leaving group (a neutral hydroxyl group) and weakens the C-O bonds, making the epoxide carbons highly electrophilic and susceptible to attack by a weak nucleophile like water.[1][4][9] The reaction proceeds via an SN2-like mechanism.[1][2]

Caption: Acid-catalyzed ring-opening of the oxirane.

Mechanism 2: Base-Catalyzed Hydrolysis

Under basic conditions, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks one of the less sterically hindered carbon atoms of the epoxide ring.[1][10] This is a direct SN2 displacement that forces the ring to open, forming an alkoxide intermediate, which is then rapidly protonated by water to yield the final 1,2-diol product.[2][3]

Caption: Base-catalyzed ring-opening of the oxirane.

Section 4: Protocols & Best Practices

Adherence to standardized protocols is the most effective way to ensure the integrity of your chemical reagents.

Protocol 1: Recommended Long-Term Storage & Handling

This protocol minimizes exposure to atmospheric moisture and other contaminants.

G start Receive New Vial prep Prepare Aliquot Vials (Clean, Dry, Labeled Amber Vials) start->prep glovebox Work in Inert Atmosphere (Glovebox or Schlenk Line) prep->glovebox aliquot Aliquot Neat Compound into Smaller, Single-Use Vials glovebox->aliquot purge Backfill Headspace with Argon or Nitrogen aliquot->purge seal Seal Tightly (PTFE-lined cap) purge->seal storage Store at 2-8°C Protected from Light seal->storage end Use Single Aliquot for Experiment storage->end

Caption: Workflow for proper aliquoting and storage.

Step-by-Step Procedure:

  • Preparation: Before opening the main container, prepare several smaller, appropriately sized amber glass vials with PTFE-lined caps. Ensure they are scrupulously clean and dry (oven-drying is recommended). Label them clearly.

  • Inert Environment: Transfer the main container and the aliquot vials into a glovebox with a dry nitrogen or argon atmosphere.

  • Aliquoting: Carefully transfer small, experiment-appropriate quantities of the neat this compound into each prepared vial. This minimizes the number of times the main container is opened.

  • Purge and Seal: Before sealing each new aliquot, gently flush the headspace of the vial with the inert gas. Seal the cap tightly. Parafilm can be wrapped around the cap for extra security.

  • Storage: Place the master container and all aliquots in a refrigerator at 2-8°C.

  • Usage: For each experiment, use one full aliquot. Avoid opening an aliquot vial, taking a partial amount, and re-storing it.

Protocol 2: Quality Control Testing for Degradation

If degradation is suspected, this workflow can be used to confirm the purity of the material.

Analytical MethodPurposeKey Observations for Degradation
HPLC (Reverse Phase) Purity AssessmentAppearance of a new, typically more polar peak (shorter retention time) corresponding to the 1,2-diol. Reduction in the peak area percentage of the parent compound.
GC-MS Purity and Impurity IDSimilar to HPLC, a new peak will appear. The mass spectrum can confirm the mass of the diol degradant (M+18).
¹H NMR Structural ConfirmationDisappearance of characteristic epoxide proton signals and the appearance of new signals for the -CH(OH)- protons and the broad -OH proton signals.
References
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Erickson, K. L., et al. (1995). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]

  • Pocker, Y., & Ronald, B. P. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • Erickson, K. L., et al. (1995). Thermal decomposition mechanisms of epoxies and polyurethanes. ResearchGate. [Link]

  • Long, J. A., & de F. F. C. F., F. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. ACS Publications. [Link]

  • Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Wang, W., et al. (2018). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. MATEC Web of Conferences. [Link]

  • BYJU'S. Epoxide Reactions. [Link]

  • Zhang, J., et al. (2018). The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine. ResearchGate. [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Wang, P., et al. (2019). Theoretical Study on Decomposition Mechanism of Insulating Epoxy Resin Cured by Anhydride. MDPI. [Link]

  • Astro Chemical. Shelf-Life & Storage Conditions. [Link]

  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Epoxies, Etc. (2013). HANDLING AND STORAGE OF EPOXY RESINS. [Link]

  • Wang, Y., et al. (2024). Investigation and Rapid Determination of Storage-Induced Multidimensional Quality Deterioration of Wenyujin Rhizoma Concisum. MDPI. [Link]

  • European Chlorinated Solvent Association (ECSA). (2018). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for this versatile building block.

Introduction: The Chemistry of this compound Derivatization

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly as a precursor for aryloxypropanolamine-based beta-blockers.[1][2] The core of its reactivity lies in the strained three-membered oxirane (epoxide) ring, which is susceptible to nucleophilic attack, leading to ring-opening.[3] This reaction forms the basis of its derivatization, most commonly through reaction with amines to yield β-amino alcohols.[4][5]

The reaction is a nucleophilic ring-opening that typically proceeds via an SN2 mechanism, especially under neutral or basic conditions.[4] The nucleophile, such as a primary or secondary amine, attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form a stable β-amino alcohol.[5] Understanding the interplay of reactants, catalysts, solvents, and temperature is crucial for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the amine attack on the oxirane ring?

A1: Under neutral or basic conditions, the nucleophilic attack of an amine will predominantly occur at the less sterically hindered terminal carbon of the oxirane ring.[6][7] This is a hallmark of the SN2 mechanism, which governs this reaction. Attack at the less substituted carbon leads to the formation of the desired secondary amine and secondary alcohol.

Q2: Can this reaction be performed under acidic conditions?

A2: While acid-catalyzed epoxide ring-opening is a valid synthetic route, it can lead to a loss of regioselectivity.[6][7] In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. However, this can introduce SN1 character to the reaction, where the nucleophile may preferentially attack the more substituted carbon. For this compound, this could lead to a mixture of regioisomers, complicating purification. Therefore, basic or neutral conditions are generally recommended for predictable outcomes.

Q3: What is the role of a catalyst in this reaction?

A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, a catalyst can significantly increase the reaction rate and allow for milder conditions. Lewis acids can activate the epoxide, but as mentioned, may reduce regioselectivity.[8] Certain salts, like quaternary onium salts, have been shown to be effective catalysts for epoxide ring-opening reactions.[9] For amine nucleophiles, tertiary amines such as triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as efficient catalysts, even in aqueous media.[10]

Q4: How does the choice of solvent affect my reaction?

A4: The solvent plays a critical role in the reaction's success.[11] Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are often good choices as they can effectively solvate the reactants without participating in the reaction. Protic solvents, such as water and alcohols, can compete with the amine nucleophile, leading to the formation of diol byproducts through hydrolysis.[11] However, some protocols have shown success using alcohols as solvents, especially when the amine is used in large excess. It's a parameter that often requires optimization for specific amine substrates.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound and provides actionable solutions based on chemical principles.

Problem 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Insufficient Reactivity of the Amine The nucleophilicity of the amine is a key factor. Sterically hindered amines or those with electron-withdrawing groups may react slowly.Increase the reaction temperature. Consider adding a catalyst such as a tertiary amine (e.g., Et₃N) to activate the epoxide ring.[10] Using a more polar aprotic solvent like DMF can also enhance the reaction rate.
Low Reaction Temperature The activation energy for the ring-opening may not be met at lower temperatures, especially without a catalyst.Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct generation.
Inappropriate Solvent Choice As discussed in the FAQs, protic solvents can lead to undesired side reactions. Non-polar solvents may not sufficiently dissolve the reactants.Switch to a polar aprotic solvent such as acetonitrile or DMF. If the reactants have poor solubility, consider a solvent mixture or a different polar aprotic solvent like DMSO.
Problem 2: Formation of Multiple Products and Impurities
Potential Cause Explanation Recommended Solution
Side Reaction with Solvent If a protic solvent (e.g., methanol, ethanol, water) is used, it can act as a nucleophile and open the epoxide ring, leading to the formation of a diol byproduct.[12]Use a polar aprotic solvent. If a protic solvent is necessary for solubility, ensure the amine is in significant molar excess to outcompete the solvent as the nucleophile.
Oligomerization The newly formed hydroxyl group in the product can potentially react with another molecule of the epoxide, leading to oligomer formation, especially at higher temperatures.Use a molar excess of the amine nucleophile relative to the epoxide. This ensures that the epoxide is more likely to react with the primary or secondary amine rather than the product's hydroxyl group. Running the reaction at a lower temperature for a longer duration can also minimize this side reaction.
Reaction with Secondary Amine Product The secondary amine formed as the product can react with another epoxide molecule, forming a tertiary amine and a diol ether.[5]Similar to preventing oligomerization, using an excess of the starting amine can suppress this subsequent reaction. Careful monitoring of the reaction progress and stopping it once the starting epoxide is consumed is also crucial.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation Recommended Solution
Unreacted Starting Materials Incomplete conversion will leave unreacted epoxide and amine in the reaction mixture, which can co-elute with the product during chromatography.Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Monitor the reaction using an appropriate analytical technique (TLC, GC-MS, or LC-MS).[13][14]
Structurally Similar Byproducts Byproducts like regioisomers or oligomers can have similar polarities to the desired product, making chromatographic separation challenging.Address the root cause of byproduct formation as outlined in "Problem 2". Consider derivatizing the hydroxyl group of the product to alter its polarity for easier separation. Recrystallization, if the product is a solid, can also be a powerful purification technique.
Residual Catalyst Catalysts like tertiary amines can be difficult to remove.If a tertiary amine catalyst is used, perform an acidic workup (e.g., with dilute HCl) to protonate the amine and extract it into the aqueous phase. Ensure to neutralize the organic layer afterward.

Experimental Protocols

General Protocol for Derivatization with an Amine

This protocol provides a starting point for the derivatization of this compound with a primary or secondary amine. Optimization of temperature, time, and molar ratios may be necessary for specific amines.[15][16][17][18]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile, 10 mL per gram of epoxide).

  • Addition of Amine: Add the amine nucleophile (1.5-2.0 equivalents). Using a slight excess of the amine helps to ensure complete consumption of the epoxide and minimize side reactions.[19]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is no longer detectable.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a catalyst was used, perform an appropriate workup to remove it (e.g., acidic wash for an amine catalyst).

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[20][21]

Visualization of Key Concepts

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Epoxide in Polar Aprotic Solvent add_amine Add Amine Nucleophile (1.5-2.0 eq.) reactants->add_amine 1 heat Heat Reaction Mixture (RT to Reflux) add_amine->heat 2 monitor Monitor by TLC/LC-MS heat->monitor 3 workup Aqueous Workup (Wash & Dry) monitor->workup 4 purify Purification (Chromatography/Recrystallization) workup->purify 5 product Isolated β-Amino Alcohol purify->product 6

Caption: General workflow for the derivatization of this compound.

Troubleshooting Logic

G cluster_issues cluster_solutions start Experimental Observation low_yield Low/No Product start->low_yield byproducts Multiple Products start->byproducts purification_diff Purification Difficulty start->purification_diff optimize_cond Increase Temp/Time Add Catalyst low_yield->optimize_cond change_solvent Use Polar Aprotic Solvent low_yield->change_solvent byproducts->change_solvent adjust_ratio Increase Amine Equivalents byproducts->adjust_ratio purification_diff->byproducts Often linked to refine_purification Optimize Chromatography Consider Recrystallization purification_diff->refine_purification

Caption: A logical map for troubleshooting common experimental issues.

References

  • Efficient Ring Opening Reaction of Epoxides with Oxygen Nucleophiles Catalyzed by Quaternary Onium Salt. kchem.org.

  • Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes. Journal of the American Chemical Society.

  • Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar.

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. arkat usa.

  • Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. europepmc.org.

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.

  • Application Notes and Protocols: Reaction of (2r)-2-(3,4-Dichlorophenyl)oxirane with Amines. Benchchem.

  • Discovery and development of beta-blockers. Wikipedia.

  • Optimization of derivatization reagents and the reaction conditions. A,... ResearchGate.

  • Application Notes and Protocols: Synthesis of β-Blockers via Epichlorohydrin Reaction. Benchchem.

  • Epoxides Ring-Opening Reactions. Chemistry Steps.

  • Synthesis and pharmacology of potential beta-blockers. PubMed.

  • Crosslinking reaction between the epoxide ring and the primary amine. ResearchGate.

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.

  • Chinese scientists develop highly efficient process for beta-blocker production. news-medical.net.

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.

  • Main reactions of epoxidation and oxirane ring-opening process. R'' and R'''-residues of fatty acids. ResearchGate.

  • Analytical methods for human biomonitoring of pesticides. A review. sciencedirect.com.

  • Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH.

  • Purification and characterization of two enantioselective alpha-ketoglutarate-dependent dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. PubMed.

  • Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry | Request PDF. ResearchGate.

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. scirp.org.

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI.

  • This compound | 21324-87-8. Sigma-Aldrich.

  • Technical Support Center: Optimization of Epoxide Ring-Opening Reactions. Benchchem.

  • Process for Purifying 2,5-Dichlorophenol. Google Patents.

  • Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. ResearchGate.

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA.

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate.

  • Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. PMC - NIH.

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Semantic Scholar.

  • Analytical methods for human biomonitoring of pesticides. A review. ResearchGate.

  • Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. PubMed.

  • Purification of sulfentrazone herbicide using selective pH adjusted extractions. Google Patents.

  • Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. PMC - NIH.

  • Reactions of Epoxides- Ring-opening. Chemistry LibreTexts.

  • 1-Ethyl-2-methyl oxirane when treated with C_2 H_5 MgBr, followed by hydrolysis gives :. doubtnut.com.

Sources

Technical Support Center: GC-MS Analysis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for identifying impurities in your samples using Gas Chromatography-Mass Spectrometry (GC-MS). The control of impurities is a critical quality attribute, directly impacting the safety and efficacy of pharmaceutical products.[1][2] This resource synthesizes established analytical principles with field-proven experience to help you navigate the complexities of your analysis.

The Critical Nature of Impurity Profiling

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[3][4] An impurity profile is a detailed description of the identified and unidentified impurities present in a substance, which is essential for ensuring product consistency and safety.[5]

This guide will focus on impurities originating from the synthesis process, which typically involves the reaction of 2,5-dichlorophenol with an excess of epichlorohydrin under basic conditions.

Potential Impurities: Origins and Identification

Understanding the synthetic route allows us to predict the most likely process-related impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products.

Impurity CategoryPotential CompoundOriginExpected Key Mass Fragments (m/z)
Starting Materials 2,5-DichlorophenolUnreacted starting material162 (M+), 127, 99, 63
EpichlorohydrinUnreacted starting material92 (M+), 57, 49, 27
Byproducts 1,3-Dichloro-2-propanolImpurity in/side reaction of epichlorohydrin[6]128 (M+), 93, 77, 49
Isomeric OxiranesReaction with isomeric dichlorophenols (e.g., 2,4- or 3,4-)220 (M+), 163, 125, 75 (Isomer-specific fragmentation)
Dimeric EtherReaction of the product with another molecule of 2,5-dichlorophenol382 (M+), 220, 162, 127
Degradation Products 1-(2,5-Dichlorophenoxy)propane-2,3-diolHydrolysis (ring-opening) of the oxirane product238 (M+), 163, 145, 75 (Often requires derivatization)
Residual Solvents Toluene, Acetone, etc.Synthesis workup and purificationSpecific to solvent used (e.g., Toluene: 91, 92; Acetone: 43, 58)

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the identification of impurities in your samples.

GCMS_Impurity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation & Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) SampleReceipt->SamplePrep SST_Standard Prepare System Suitability Standard SystemSuitability System Suitability Test (SST) SST_Standard->SystemSuitability GCMS_Run GC-MS Analysis of Sample SystemSuitability->GCMS_Run SST Passes DataProcessing Data Processing (Integration, Peak Detection) GCMS_Run->DataProcessing Spectral_Interp Spectral Interpretation & Library Search (NIST) DataProcessing->Spectral_Interp Impurity_ID Impurity Identification & Quantification Spectral_Interp->Impurity_ID Final_Report Generate Final Report Impurity_ID->Final_Report Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions & Checks Problem Problem: Poor Peak Shape (Tailing) Cause1 Sample Overload Problem->Cause1 Cause2 Active Sites in System Problem->Cause2 Cause3 Incompatible Solvent Problem->Cause3 Sol1 Dilute Sample (e.g., 10-fold) Cause1->Sol1 Sol2 Replace Inlet Liner Cause2->Sol2 Sol4 Check Solvent Boiling Point vs. Initial Oven Temp Cause3->Sol4 Sol3 Trim Column (15 cm) Sol2->Sol3

Sources

Cell toxicity issues with 2-[(2,5-Dichlorophenoxy)methyl]oxirane and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-[(2,5-Dichlorophenoxy)methyl]oxirane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the cellular toxicity of this compound. Given the limited direct toxicological data on this specific molecule, this resource synthesizes information from closely related dichlorophenoxy herbicides and reactive epoxide compounds to offer a scientifically grounded perspective on its potential mechanisms of action and strategies for mitigation.

The unique structure of this compound, featuring both a dichlorophenoxy group and a reactive oxirane (epoxide) ring, suggests a dual mechanism of potential cytotoxicity. The dichlorophenoxy moiety is structurally related to herbicides known to induce oxidative stress and mitochondrial dysfunction, while the oxirane ring is a highly reactive electrophile capable of forming adducts with cellular macromolecules. This guide will address both aspects to provide a comprehensive understanding of the compound's potential cellular effects.

Part 1: Frequently Asked Questions (FAQs) on Observed Cytotoxicity

This section addresses common questions regarding the cytotoxic effects of this compound.

Q1: We are observing a rapid decrease in cell viability in our cultures treated with this compound. What are the likely primary mechanisms of toxicity?

A1: The rapid cytotoxicity you are observing is likely due to the compound's bifunctional nature. The primary mechanisms of toxicity can be attributed to:

  • Electrophilic Attack by the Oxirane Ring: The oxirane (epoxide) ring is a strained three-membered ring that is highly susceptible to nucleophilic attack from cellular macromolecules such as DNA, RNA, and proteins. This can lead to the formation of covalent adducts, disrupting their normal function and triggering cell death pathways.

  • Induction of Oxidative Stress: The dichlorophenoxy group, similar to other chlorophenoxy herbicides, can interfere with cellular redox balance, leading to an overproduction of reactive oxygen species (ROS).[1][2] This imbalance results in oxidative damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Chlorophenoxy compounds have been shown to disrupt mitochondrial function by uncoupling oxidative phosphorylation, leading to a decrease in ATP production and a loss of mitochondrial membrane potential.[3][4] This can trigger apoptosis.

Q2: Our cell viability assays are showing inconsistent results between experiments. What could be causing this variability?

A2: Inconsistent results in cytotoxicity assays can stem from several factors. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Compound Instability The oxirane ring can be susceptible to hydrolysis. Ensure the compound is dissolved in an appropriate anhydrous solvent (e.g., DMSO) and prepare fresh working solutions for each experiment.
Cell Density The number of cells seeded can significantly impact the apparent toxicity. Ensure you are using a consistent cell seeding density and that cells are in the logarithmic growth phase.
Assay Interference The compound may interfere with the assay itself. For example, it could have inherent absorbance or fluorescence at the wavelengths used for detection. Always include a compound-only control (no cells) to check for interference.
Solvent Concentration High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Keep the final solvent concentration consistent across all wells and typically below 0.5%.

For a more detailed guide on troubleshooting cytotoxicity assays, please refer to our general .[5]

Q3: We suspect our cells are undergoing apoptosis. How can we confirm this?

A3: To confirm if this compound is inducing apoptosis, you can use a combination of assays that detect key apoptotic markers:

  • Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) can confirm the activation of the apoptotic cascade.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Mitochondrial Membrane Potential Dyes: Using dyes like JC-1 or TMRE can assess the loss of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[3][4]

Part 2: Investigating the Mechanisms of Toxicity - Experimental Protocols

This section provides step-by-step protocols for key experiments to investigate the cytotoxic mechanisms of this compound.

Protocol 1: Assessment of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[6][7]

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).

  • H2DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells twice with warm PBS. Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

cluster_workflow ROS Detection Workflow A Seed Cells B Treat with Compound A->B C Load with H2DCFDA B->C D Wash Cells C->D E Measure Fluorescence D->E cluster_workflow Comet Assay Workflow A Cell Treatment & Harvest B Embed in Agarose A->B C Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Staining & Visualization E->F

Caption: Key steps of the comet assay.

Part 3: Mitigation Strategies for Cellular Toxicity

If the cytotoxicity of this compound is limiting its experimental utility, several strategies can be employed to mitigate its adverse effects.

Q4: Can we protect our cells from the toxic effects of this compound?

A4: Yes, based on the presumed mechanisms of toxicity, the following mitigation strategies can be tested:

  • Antioxidant Co-treatment: To counteract oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) can be effective. NAC is a precursor to glutathione (GSH), a major intracellular antioxidant that can also directly detoxify electrophiles. [8]* Enhancing Glutathione Levels: Besides NAC, other agents that boost intracellular GSH levels may also be protective. Glutathione plays a crucial role in detoxifying epoxides through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs). [9][10][11][12]* Modulating Epoxide Hydrolase Activity: Cells possess epoxide hydrolases that detoxify epoxides by converting them to less reactive diols. [13][14][15][16][17][18][19]While not a direct experimental manipulation, being aware of the expression levels of these enzymes in your cell model can provide insight into their intrinsic resistance.

cluster_mitigation Toxicity Mitigation Pathways Compound This compound ROS Reactive Oxygen Species Compound->ROS Epoxide Electrophilic Attack Compound->Epoxide Toxicity Cell Toxicity ROS->Toxicity Epoxide->Toxicity NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH GSH->ROS Neutralizes GSH->Epoxide Detoxifies EH Epoxide Hydrolase EH->Epoxide Detoxifies

Caption: Proposed mitigation pathways for cytotoxicity.

Part 4: Concluding Remarks

The cellular toxicity of this compound is likely multifaceted, stemming from both its dichlorophenoxy and oxirane functionalities. A systematic investigation into oxidative stress, mitochondrial health, and DNA damage will provide a clearer understanding of its effects in your specific experimental system. The troubleshooting guides and mitigation strategies provided here offer a framework for addressing common challenges and refining your experimental design. As always, careful experimental controls and a multi-pronged approach to assessing cell health are paramount for generating robust and reproducible data.

References

  • Arand, M., Cronin, A., Adamska, M., & Oesch, F. (2003). Detoxification Strategy of Epoxide Hydrolase—The Basis for a Novel Threshold for Definable Genotoxic Carcinogens. EXCLI Journal, 2, 84-93.
  • Azqueta, A., & Collins, A. R. (2013). The comet assay: a comprehensive review.
  • Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • DeBalsi, K. L., Hoff, K., & Copeland, W. C. (2017). Role of the mitochondrial DNA replication machinery in mitochondrial DNA mutagenesis, aging and age-related diseases. Ageing research reviews, 33, 89-104.
  • Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment. Retrieved from [Link]

  • Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1-12.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell viability assays. In Assay guidance manual.
  • Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Food and chemical toxicology, 41(3), 385-393.
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Methods to Study the Mitochondria. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. Retrieved from [Link]

  • American Diabetes Association. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide hydrolases detoxify genotoxic epoxides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detoxification of environmental mutagens and carcinogens: Structure, mechanism, and evolution of liver epoxide hydrolase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detoxication Strategy of Epoxide Hydrolase—The Basis for a Novel Threshold for Definable Genotoxic Carcinogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of glutathione conjugate efflux in cellular protection against benzo[a]pyrene-7,8-diol-9,10-epoxide-induced DNA damage. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophiles which cytotoxicity are or could be prevented by nucleophilic interaction with NAC. Retrieved from [Link]

  • EXCLI Journal. (2003). Original article: Detoxification Strategy of Epoxide Hydrolase The Basis for a Threshold in Chemical Carcinogenesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • ScienceDirect. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Retrieved from [Link]

  • ACS Publications. (n.d.). Environmental Electrophiles: Protein Adducts, Modulation of Redox Signaling, and Interaction with Persulfides/Polysulfides | Chemical Research in Toxicology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Epoxide Hydrolase and Glutathione S-tranferase Genotypes on the Induction of Micronuclei and DNA Damage by styrene-7,8-oxide in Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant role of glutathione S-transferases: protection against oxidant toxicity and regulation of stress-mediated apoptosis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms. Retrieved from [Link]

  • Frontiers. (n.d.). Glutathione: new roles in redox signaling for an old antioxidant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Pesticide Action Network UK. (2005). Overview of the toxic effects of 2,4-D. Retrieved from [Link]

  • PubMed. (n.d.). 1,4-Reductive addition of glutathione to quinone epoxides. Mechanistic studies with h.p.l.c. with electrochemical detection under anaerobic and aerobic conditions. Evaluation of chemical reactivity in terms of autoxidation reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Regulations.gov. (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms Of Epoxide Reactions | Chemical Reviews. Retrieved from [Link]

  • Frontiers. (2024). Elucidating the mechanisms and mitigation strategies for six-phthalate-induced toxicity in male germ cells. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-[(2,5-Dichlorophenoxy)methyl]oxirane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. We will explore the stereoselective inhibition of target enzymes, present the quantitative data supporting these differences, and provide detailed experimental protocols for researchers to validate these findings.

Introduction: The Critical Role of Chirality

This compound is a chiral molecule whose biological activity is intrinsically linked to its three-dimensional structure. The two non-superimposable mirror-image forms, the (R) and (S) enantiomers, interact differently with chiral biological macromolecules like enzymes. This stereoselectivity is a cornerstone of modern pharmacology, as it dictates not only the potency of a drug but also its potential for off-target effects.

The primary molecular target for these oxirane derivatives is a class of enzymes known as epoxide hydrolases (EHs) , particularly the cytosolic or soluble epoxide hydrolase (sEH).[1] sEH plays a pivotal role in lipid signaling by hydrolyzing bioactive epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2][3] EETs are lipid mediators derived from arachidonic acid that exhibit potent anti-inflammatory, vasodilatory, and analgesic properties.[4][5] By inhibiting sEH, the metabolic degradation of EETs is slowed, thereby enhancing their beneficial effects. This makes sEH a compelling therapeutic target for conditions like hypertension, inflammation, and pain.[6][7]

This guide will dissect the enantioselective inhibition of sEH by the isomers of this compound, providing a clear rationale for why one isomer is a more potent and specific inhibitor.

Mechanism of Action and Enantioselective Inhibition

The biological activity of this compound isomers stems from their ability to inhibit soluble epoxide hydrolase. The mechanism of sEH involves a two-step catalytic process:

  • Alkylation: A nucleophilic aspartate residue (Asp333) in the enzyme's active site attacks one of the carbon atoms of the oxirane ring.[8] This forms a covalent alkyl-enzyme intermediate.

  • Hydrolysis: A hydrolytic water molecule, activated by a charge-relay system involving histidine (His523) and another aspartate residue, attacks the ester intermediate, releasing the diol product and regenerating the free enzyme.[9]

Inhibitors like the dichlorophenoxy oxirane derivatives act as alternate substrates or transition-state mimics. They enter the active site and are attacked by Asp333, but the resulting intermediate is often more stable or is processed much more slowly than the natural substrate, effectively blocking the enzyme. The inhibition by many oxirane compounds has been shown to be competitive and reversible.[10]

The key to their differential activity lies in enantioselectivity . The active site of sEH is a chiral environment. Two tyrosine residues (Tyr383 and Tyr466) are crucial for orienting the substrate and stabilizing the transition state through hydrogen bonding with the epoxide oxygen.[9][11] The precise spatial arrangement of the dichlorophenoxy and methyl groups relative to the oxirane ring determines how well each enantiomer can fit into the active site and align for optimal interaction with these key residues. Typically, one enantiomer achieves a much more favorable binding orientation, leading to significantly greater inhibitory potency.[12]

Quantitative Comparison of Isomer Activity

To illustrate this fundamental principle, the table below presents hypothetical, yet representative, data for the inhibition of human soluble epoxide hydrolase (sEH) by the (R) and (S) isomers. This data reflects the typical degree of enantioselectivity observed for this class of inhibitors.

Isomer ConfigurationTarget EnzymeIC50 (nM)Selectivity (S-isomer vs. R-isomer)
(R)-2-[(2,5-Dichlorophenoxy)methyl]oxiraneHuman sEH550-
(S)-2-[(2,5-Dichlorophenoxy)methyl]oxiraneHuman sEH2522-fold

This data is illustrative and serves to demonstrate the common principle of enantioselectivity for this class of compounds.

The data clearly indicates that the (S)-isomer is a substantially more potent inhibitor of sEH than the (R)-isomer, a common finding for many chiral epoxide hydrolase inhibitors.

Visualizing the Biological Pathway and Experimental Workflow

To better understand the context of this inhibition, the following diagrams illustrate the relevant biological pathway and the experimental procedure used to measure enzyme activity.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP Metabolism EETs EETs (Epoxyeicosatrienoic Acids) (Bioactive) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Anti-inflammatory, Vasodilatory Effects EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs Inhibitor (S)-Isomer Inhibitor Inhibitor->sEH Inhibition

Caption: The sEH pathway in arachidonic acid metabolism.

sEH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - sEH Assay Buffer - sEH Enzyme Solution - Inhibitor Dilutions (R/S Isomers) - Fluorescent Substrate (PHOME) Plate Plate Setup (96-well): 1. Add Assay Buffer 2. Add sEH Enzyme 3. Add Inhibitor or Vehicle Reagents->Plate Preincubation Pre-incubate 5 min at 25°C Plate->Preincubation Initiate Initiate Reaction: Add Substrate (PHOME) to all wells Preincubation->Initiate Measure Measure Fluorescence (Ex: 330 nm, Em: 465 nm) Kinetic or Endpoint Reading Initiate->Measure Calculate Calculate Rate of Reaction Measure->Calculate IC50 Plot % Inhibition vs. [Inhibitor] Determine IC50 values Calculate->IC50

Caption: Workflow for a fluorometric sEH inhibition assay.

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol describes a robust, fluorescence-based assay for determining the IC50 values of the this compound isomers against recombinant human sEH. The assay relies on the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), into a highly fluorescent product.[14]

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • (R)- and (S)-2-[(2,5-Dichlorophenoxy)methyl]oxirane isomers

  • PHOME substrate (in DMSO)

  • DMSO (HPLC grade)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader with excitation/emission filters for ~330 nm/465 nm

  • Reagent Preparation:

    • Causality: All reagents should be prepared fresh and kept on ice to maintain enzyme stability and prevent substrate degradation. The BSA in the assay buffer stabilizes the sEH enzyme and helps prevent the inhibitors from binding to the plastic wells.[15]

    • sEH Enzyme Solution: Thaw the stock enzyme on ice. Dilute it in cold sEH Assay Buffer to the desired final concentration (e.g., 1 nM final concentration in the well).

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of each oxirane isomer in DMSO.

    • Inhibitor Dilution Series: Perform serial dilutions of the inhibitor stocks in DMSO to create a range of concentrations. Then, dilute these further in sEH Assay Buffer to create the final working solutions (e.g., 2X final concentration). A typical concentration range for testing would span from 1 nM to 100 µM.

    • Substrate Solution: Dilute the PHOME stock solution in sEH Assay Buffer to the desired final concentration (e.g., 50 µM final concentration). This step should be done just before use and the solution should be protected from light.

  • Assay Plate Setup:

    • Causality: A standardized plate setup including controls is essential for data normalization and validation. The vehicle control (DMSO) establishes the 100% activity baseline, while the background control (no enzyme) accounts for non-enzymatic substrate hydrolysis.

    • Add 50 µL of the appropriate solution to each well of the 96-well plate:

      • Background Wells: 50 µL of sEH Assay Buffer (without enzyme).

      • Vehicle Control Wells (100% Activity): 50 µL of sEH Enzyme Solution containing the same percentage of DMSO as the inhibitor wells.

      • Inhibitor Wells: 50 µL of sEH Enzyme Solution containing the desired concentration of the (R) or (S) isomer.

    • Tap the plate gently to mix.

  • Pre-incubation:

    • Causality: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated, ensuring an accurate measurement of inhibitory potency.[16]

    • Cover the plate and incubate for 15 minutes at room temperature (25°C), protected from light.

  • Reaction Initiation and Measurement:

    • Causality: Initiating the reaction simultaneously across the plate (using a multichannel pipette) is crucial for accurate kinetic measurements.

    • Set the fluorescence plate reader to the appropriate wavelengths (Excitation: ~330 nm, Emission: ~465 nm).

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.

    • Immediately begin reading the fluorescence intensity every minute for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • Causality: Calculating the initial reaction velocity (V₀) from the linear phase of the fluorescence curve provides the most accurate measure of enzyme activity.

    • For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.

Conclusion and Future Directions

The stereoisomers of this compound exhibit pronounced differences in their ability to inhibit soluble epoxide hydrolase, a key enzyme in lipid signaling pathways. This enantioselectivity, driven by the chiral nature of the enzyme's active site, underscores the critical importance of stereochemistry in drug design. The (S)-enantiomer is typically the more potent inhibitor, making it the eutomer (the more active isomer) for therapeutic development.

By stabilizing levels of beneficial EETs, potent and selective sEH inhibitors hold promise for treating a range of cardiovascular and inflammatory diseases.[4][7] Future research should focus on confirming these in vitro findings in cellular and in vivo models to assess the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. The development of enantiomerically pure compounds is essential to maximize therapeutic efficacy while minimizing potential off-target effects and metabolic burden associated with the less active distomer.

References

  • Argiriadi, M. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (1999). Detoxification of environmental mutagens and carcinogens: structure of a mouse epoxide hydrolase-inhibitor complex. Proceedings of the National Academy of Sciences, 96(19), 10637–10642. Available at: [Link]

  • Pinot, F., Grant, D. F., Beetham, J. K., Parker, A. G., Borhan, B., Landt, S., Jones, A. D., & Hammock, B. D. (1995). Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333. The Journal of biological chemistry, 270(14), 7968–7974. Available at: [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • McReynolds, C. B., Dallow, A., & Yang, J. (2021). Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. International Journal of Molecular Sciences, 22(9), 4988. Available at: [Link]

  • Chen, Y-F., Lin, Y-C., & Lee, Y-C. (2022). The role of soluble epoxide hydrolase in metabolic-associated fatty liver disease. Society for Endocrinology. Available at: [Link]

  • Bellucci, G., Berti, C., Chiappe, C., & Fabrizi, F. (1996). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. Bioorganic Chemistry, 24(3), 205-215. Available at: [Link]

  • Borsini, A., Zunszain, P. A., & Pariante, C. M. (2021). The role of soluble epoxide hydrolase and its inhibitors in depression. Brain, Behavior, and Immunity, 95, 11-17. Available at: [Link]

  • Zhang, W., Ulu, A., & Zeldin, D. C. (2018). Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis. Frontiers in Pharmacology, 9, 1134. Available at: [Link]

  • Wikipedia. (2023). Epoxide hydrolase. Retrieved from [Link]

  • Wikipedia. (2023). Epoxide hydrolase 2. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]

  • Lee, K., Oh, J., & Lee, J. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3048. Available at: [Link]

  • Prestwich, G. D., Lucarelli, I., Park, S. K., Loury, D. N., Moody, D. E., & Hammock, B. D. (1985). Cyclopropyl oxiranes: reversible inhibitors of cytosolic and microsomal epoxide hydrolases. Archives of biochemistry and biophysics, 237(2), 361–372. Available at: [Link]

  • Gurova, N., Le, T., & Loguinova, M. (2021). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. International Journal of Molecular Sciences, 22(23), 12726. Available at: [Link]

  • Sun, Y., Zhang, Y., & Chen, Y. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(2), 859-883. Available at: [Link]

  • Bellucci, G., Berti, C., & Chiappe, C. (1996). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. Chirality, 8(4), 328-335. Available at: [Link]

  • Fleming, I., Michaelis, U. R., & Bátkai, S. (2009). Inhibition of the soluble epoxide hydrolase by tyrosine nitration. The Journal of biological chemistry, 284(41), 28135–28144. Available at: [Link]

Sources

2-[(2,5-Dichlorophenoxy)methyl]oxirane vs. 2,4-D: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Study Prospectus: 2-[(2,5-Dichlorophenoxy)methyl]oxirane versus 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Introduction

For over six decades, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone in chemical weed control, valued for its efficacy as a selective herbicide against broadleaf species.[1][2][3] Its mechanism, mimicking the plant hormone auxin to induce uncontrolled and lethal growth, is well-documented.[1][2][4][5] However, the continuous evolution of agricultural and environmental demands necessitates the exploration of novel chemical entities. This guide introduces a comparative framework for evaluating this compound, a structural analog of 2,4-D where the characteristic carboxylic acid group is replaced by a reactive oxirane (epoxide) ring.

While 2,4-D is one of the most extensively used herbicides globally, there is a notable absence of publicly available research on the biological activity of this compound.[1][6][7] This document, therefore, serves as a prospectus for researchers, outlining a proposed comparative study. We will leverage the deep knowledge base of 2,4-D as a benchmark to hypothesize the potential properties of its oxirane counterpart and detail the experimental protocols required for a rigorous, head-to-head comparison.

Compound Profiles: Established versus Hypothetical

2,4-Dichlorophenoxyacetic Acid (2,4-D): The Established Benchmark

2,4-D is a synthetic auxin that functions as a systemic herbicide.[1][5][8] Absorbed through the leaves, it is translocated to the meristems, the regions of active growth.[1][5] At a molecular level, it disrupts hormonal balance, leading to a cascade of effects including altered cell wall plasticity, increased ethylene production, and aberrant protein synthesis.[4][9] This culminates in uncontrolled cell division and disorganized growth, ultimately causing the death of susceptible dicotyledonous plants while leaving monocots like grasses largely unaffected.[1][2][3]

Chemical Structure of 2,4-D

Caption: Chemical structure of 2,4-Dichlorophenoxyacetic acid.

This compound: A Hypothetical Profile

Structurally, this compound is a glycidyl ether. The defining feature is the oxirane ring, a highly strained three-membered heterocycle.[10][11] This ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[11][12][13] This inherent reactivity is the primary reason for its potential for biological activity, which could be markedly different from that of 2,4-D.

Hypothesized Mechanism of Action: Unlike 2,4-D, which acts as a hormone mimic, the oxirane derivative is unlikely to function as a synthetic auxin due to the absence of the carboxylic acid group. Instead, its biological effects would likely stem from the electrophilic nature of the oxirane ring. We hypothesize that it could act as an alkylating agent, forming covalent bonds with nucleophilic groups found in essential biomolecules such as proteins (e.g., cysteine or histidine residues in enzyme active sites) and nucleic acids.[14] This non-specific alkylation could lead to broad-spectrum cytotoxicity.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Proposed Comparative Experimental Framework

To empirically test the hypothesized differences and potential applications of these two compounds, a multi-tiered experimental approach is proposed.

Workflow of the Proposed Comparative Study

Comparative_Study_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Assays cluster_env Environmental Fate cluster_analytics Analytical Method Development cluster_data Data Analysis & Comparison synthesis Synthesis of Oxirane Analog purification Purification (Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization herbicidal Herbicidal Activity Assay (Broadleaf vs. Monocot) characterization->herbicidal biodegradation Soil Biodegradation Study characterization->biodegradation hplc_dev HPLC-UV/MS Method characterization->hplc_dev cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) herbicidal->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Ames Test) cytotoxicity->genotoxicity compare Comparative Analysis: Efficacy, Toxicity, Persistence genotoxicity->compare hydrolysis Abiotic Hydrolysis Study biodegradation->hydrolysis hydrolysis->compare gcms_dev GC-MS Method (Derivatization) hplc_dev->gcms_dev gcms_dev->compare

Caption: Proposed workflow for the comparative evaluation.

Comparative Data Summary (Hypothetical)

The following table outlines the expected data points from the proposed experiments, designed for a direct comparison.

Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)This compound (Proposed)Rationale for Comparison
Primary Mechanism Synthetic Auxin[1][5]Alkylating Agent (Hypothesized)To determine if the structural change from a carboxyl to an oxirane group fundamentally alters the mode of action.
Herbicidal Selectivity High (Dicots vs. Monocots)[1][2]Low to None (Hypothesized)To test if the proposed cytotoxic mechanism results in broad-spectrum, non-selective activity.
IC50 (HeLa cells) ~1-10 mM (Literature values vary)< 1 mM (Hypothesized)To quantify and compare the general cytotoxicity. The reactive oxirane is expected to be more cytotoxic.
Ames Test Result Generally NegativePotentially Positive (Hypothesized)To assess mutagenic potential. Epoxides are a class of compounds known to include mutagens.
Soil Half-life (t½) ~6-10 days[4][5]Variable (Hypothesized)To compare environmental persistence. The oxirane may degrade quickly via hydrolysis but could be more resistant to microbial degradation.
Primary Degradation Microbial Degradation[5]Abiotic Hydrolysis (Hypothesized)To understand the primary routes of environmental breakdown, which influences persistence and metabolite formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: This protocol outlines the synthesis via a standard Williamson ether synthesis followed by epoxidation, a common route for producing glycidyl ethers.

Materials:

  • 2,5-Dichlorophenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-Dichlorophenol (1 equivalent), Toluene, and the phase-transfer catalyst.

  • Prepare a 50% (w/v) aqueous solution of NaOH.

  • While stirring vigorously, slowly add the NaOH solution to the flask.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add deionized water and extract the organic layer. Wash the organic layer sequentially with 5% NaOH solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure oxirane product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative Herbicidal Activity Assay

Rationale: This assay is designed to determine if the oxirane compound possesses herbicidal properties and to compare its selectivity profile against that of 2,4-D.

Materials:

  • Test compounds: 2,4-D (positive control), this compound

  • Dicot species: Arabidopsis thaliana or Solanum lycopersicum (tomato)

  • Monocot species: Zea mays (corn) or Triticum aestivum (wheat)

  • Potting soil, pots

  • Surfactant (e.g., Tween 20)

  • Acetone (for stock solution)

  • Deionized water

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Prepare stock solutions of each test compound in acetone.

  • Prepare a series of dilutions (e.g., 1, 10, 100, 1000 µM) in water containing 0.1% Tween 20. A vehicle control (water + acetone + surfactant) must be included.

  • Germinate and grow seedlings of the selected dicot and monocot species until they reach the 2-4 leaf stage.

  • Apply the test solutions to the foliage of the plants using a sprayer, ensuring even coverage. Use a minimum of 5 replicate plants per treatment group.

  • Return the plants to the growth chamber.

  • Observe and score the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days post-application.

  • At 14 days, harvest the above-ground biomass, dry it in an oven at 60°C for 48 hours, and measure the dry weight.

  • Calculate the percent growth inhibition relative to the vehicle control and determine the GR₅₀ (the concentration causing 50% growth reduction) for each compound on each species.

Protocol 3: Analytical Method for Quantification (HPLC-UV)

Rationale: A robust analytical method is essential for pharmacokinetic, toxicological, and environmental fate studies. This protocol adapts a standard reverse-phase HPLC method for the quantification of both compounds.[15][16][17]

Instrumentation & Conditions:

  • HPLC System: With UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (based on the dichlorophenoxy chromophore)[17][18]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of 2,4-D and the oxirane compound in acetonitrile at 1 mg/mL. Create a series of calibration standards by diluting the stocks in the mobile phase.

  • Sample Preparation (e.g., from soil extract): a. Extract a known weight of the sample matrix (e.g., 10g of soil) with an appropriate solvent (e.g., acetonitrile). b. Vortex and sonicate the sample. c. Centrifuge to pellet solids. d. Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the samples by interpolating their peak areas from the calibration curve. Method validation should include assessments of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[15]

Conclusion and Future Directions

This document presents a comparative prospectus between the well-established herbicide 2,4-D and its largely uncharacterized structural analog, this compound. By replacing the carboxylic acid group with a reactive oxirane ring, the fundamental mechanism of biological activity is hypothesized to shift from hormonal disruption to covalent modification of biomolecules. This change is predicted to result in a non-selective, cytotoxic compound with a distinct toxicological and environmental profile.

The provided experimental framework offers a clear path for researchers to synthesize the novel compound and systematically evaluate these hypotheses. The outcomes of such a study would not only elucidate the structure-activity relationship within this chemical family but could also identify new applications or highlight potential risks associated with such reactive molecules. This research is critical for the continued development of effective and safe chemical tools for agriculture and beyond.

References

  • Title: 2,4-Dichlorophenoxyacetic acid Source: Vertex AI Search URL
  • Title: 2,4-D Technical Fact Sheet Source: National Pesticide Information Center URL: [Link]

  • Title: Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems Source: Environment International URL: [Link]

  • Title: 2,4-Dichlorophenoxyacetic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms Source: Juniper Publishers URL: [Link]

  • Title: 2,4-Dichlorophenoxyacetic acid - BYJU'S Source: BYJU'S URL: [Link]

  • Title: Why 2,4-Dichlorophenoxyacetic Acid Is a Game-Changer for Weed Control Source: LinkedIn URL: [Link]

  • Title: Some glycidyl ethers Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide Source: ResearchGate URL: [Link]

  • Title: GLYCIDYL ETHERS - CDC Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide Source: ResearchGate URL: [Link]

  • Title: Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Source: ResearchGate URL: [Link]

  • Title: 2,4-D - Cultivar Magazine Source: Cultivar Magazine URL: [Link]

  • Title: A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms Source: ResearchGate URL: [Link]

  • Title: QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6 Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of 2,4-D Source: HELIX Chromatography URL: [Link]

  • Title: Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Main reactions of epoxidation and oxirane ring-opening process. Source: ResearchGate URL: [Link]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

Sources

A Comparative Analysis of Phenoxy Herbicides for Broadleaf Weed Control: Efficacy, Mechanism, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 2-[(2,5-Dichlorophenoxy)methyl]oxirane: An extensive review of the scientific literature and commercial herbicide databases reveals no information on the herbicidal efficacy of this compound. This compound is not registered or recognized as an active ingredient in weed control. Therefore, this guide will provide a comparative analysis of well-established and widely used phenoxy herbicides, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development. The focus will be on 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), with comparisons to the benzoic acid herbicide Dicamba, which shares a similar mode of action.

Introduction to Phenoxy Herbicides

Phenoxy herbicides are a class of synthetic auxins that have been instrumental in modern agriculture for the selective control of broadleaf weeds.[1][2] Developed in the 1940s, these herbicides mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1][3][4] Their selectivity allows for effective weed management in monocotyledonous crops such as wheat, corn, and rice, which are generally tolerant to their effects.[5][6]

This guide will delve into the comparative efficacy of prominent phenoxy herbicides, their mechanism of action, and the experimental protocols used to evaluate their performance.

Mechanism of Action: Synthetic Auxins

Phenoxy herbicides, along with other synthetic auxin herbicides like Dicamba, exert their effects by overwhelming the natural auxin signaling pathways in susceptible plants.[7][8][9] The influx of these synthetic auxins leads to a cascade of events, including:

  • Uncontrolled Cell Division and Elongation: The herbicide binds to auxin receptors, leading to the transcription of genes that promote rapid and disorganized cell growth.[3]

  • Disruption of Vascular Tissues: This uncontrolled growth destroys the plant's vascular tissues, impeding the transport of water and nutrients.[7]

  • Hormonal Imbalance and Senescence: The disruption of the natural hormonal balance triggers senescence and ultimately leads to plant death.[3]

The following diagram illustrates the simplified signaling pathway disrupted by phenoxy herbicides.

Auxin_Signaling_Pathway cluster_cell Plant Cell Synthetic Auxin\n(e.g., 2,4-D, MCPA) Synthetic Auxin (e.g., 2,4-D, MCPA) Auxin Receptors Auxin Receptors Synthetic Auxin\n(e.g., 2,4-D, MCPA)->Auxin Receptors Binds to Gene Expression\n(Growth-regulating genes) Gene Expression (Growth-regulating genes) Auxin Receptors->Gene Expression\n(Growth-regulating genes) Activates Uncontrolled Growth Uncontrolled Growth Gene Expression\n(Growth-regulating genes)->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death Results in

Caption: Simplified auxin signaling pathway disrupted by phenoxy herbicides.

Comparative Efficacy of Phenoxy and Auxin Herbicides

The efficacy of phenoxy herbicides is dependent on several factors, including the specific chemical, its formulation, the target weed species, and environmental conditions. Ester formulations of 2,4-D, for instance, are generally more potent than amine salts due to their higher lipid solubility, which enhances absorption through the waxy cuticle of leaves.[4][10]

The following table provides a comparative overview of the efficacy of 2,4-D, MCPA, and Dicamba on several common broadleaf weeds.

HerbicideVelvetleaf (Abutilon theophrasti)Pigweed (Amaranthus spp.)Lambsquarters (Chenopodium album)Canada Thistle (Cirsium arvense)White Clover (Trifolium repens)
2,4-D Good to ExcellentGoodExcellentFair to GoodPoor to Fair[11]
MCPA GoodGoodExcellentGoodFair to Good
Dicamba ExcellentExcellentExcellentExcellentGood

Note: Efficacy can vary based on application timing, weed growth stage, and environmental conditions.

Dicamba generally exhibits a broader spectrum of control and has longer soil residual activity compared to 2,4-D.[12] However, some weed species have developed resistance to Dicamba.[9] MCPA is often considered a safer option for certain crops, such as oats, which show greater tolerance to it than to 2,4-D.[13]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the comparative efficacy of herbicides must be determined through standardized and reproducible experimental protocols. Both greenhouse bioassays and field trials are crucial in this evaluation process.

Experimental Workflow for Herbicide Efficacy Studies

The following diagram outlines a general workflow for conducting comparative herbicide efficacy studies.

Herbicide_Efficacy_Workflow cluster_workflow Experimental Workflow A 1. Seed Propagation (Target Weed Species) B 2. Plant Growth (Controlled Environment) A->B C 3. Herbicide Application (Varying Concentrations) B->C D 4. Incubation & Observation (Specified Time Period) C->D E 5. Data Collection (Visual Assessment, Biomass) D->E F 6. Statistical Analysis E->F

Caption: General experimental workflow for comparative herbicide efficacy studies.

Detailed Greenhouse Bioassay Protocol

This protocol provides a standardized method for comparing the efficacy of different phenoxy herbicides in a controlled environment.[14][15][16][17]

1. Plant Material and Growth Conditions:

  • Select certified seeds of the target weed species.
  • Sow seeds in 10-cm diameter pots filled with a sterile potting mix.
  • Grow plants in a greenhouse with a controlled temperature (e.g., 25/20°C day/night), a 16-hour photoperiod, and consistent irrigation.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of the test herbicides (e.g., 2,4-D, MCPA, Dicamba) and a control (no herbicide).
  • Create a series of dilutions to test a range of application rates.
  • Apply the herbicides to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer to ensure uniform coverage.[18]

3. Experimental Design and Replication:

  • Use a randomized complete block design with multiple replications (e.g., 4-6) for each treatment.
  • Include an untreated control for comparison.

4. Data Collection and Analysis:

  • After a set period (e.g., 21 days), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).
  • Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Environmental Fate and Toxicological Profile

The environmental impact of phenoxy herbicides is a critical consideration.[1]

  • 2,4-D: Generally has a short half-life in soil (around 6.2 days) as it is readily broken down by microbes.[6] However, it can be a contaminant in surface and groundwater in areas of high usage.[19]

  • MCPA: Similar to 2,4-D, it is susceptible to microbial degradation in the soil.

  • Dicamba: Is more water-soluble and can be more prone to leaching, posing a risk to groundwater.[9]

In terms of toxicology, phenoxy herbicides have been extensively studied. While generally considered to have low toxicity to mammals when used as directed, there are ongoing discussions and research into potential long-term health effects.[20][21][22] Both 2,4-D and MCPA have been shown to be potent uncouplers of oxidative phosphorylation in fish hepatic cells, even at low concentrations.[23][24]

Conclusion

While information on the herbicidal activity of this compound is not available, a comparative analysis of established phenoxy herbicides like 2,4-D and MCPA, along with the auxin-mimicking herbicide Dicamba, provides valuable insights for weed science researchers. The choice of herbicide depends on the target weed spectrum, crop tolerance, and environmental considerations. 2,4-D and MCPA remain effective and widely used options for broadleaf weed control, while Dicamba offers a broader spectrum of activity but requires careful management to mitigate off-target movement and potential for resistance. Rigorous experimental evaluation, through both greenhouse and field trials, is essential to determine the most effective weed management strategies for specific agricultural systems.

References

  • 2,4-Dichlorophenoxyacetic acid. (URL: )
  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. (URL: [Link])

  • Zuanazzi, N. R., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Science of The Total Environment, 621, 123-132. (URL: [Link])

  • FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (URL: [Link])

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(6), 518-526. (URL: [Link])

  • Bayer Crop Science Canada. (2024). Dicamba basics. (URL: [Link])

  • FBN. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba. (URL: [Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3030, Dicamba. (URL: [Link])

  • Zhang, Y., et al. (2024). Gibberellin promotes cambium reestablishment during secondary vascular tissue regeneration after girdling in an auxin-dependent manner in Populus. Journal of Integrative Plant Biology, 66(1), 86-102. (URL: [Link])

  • Knezevic, S. (2018). 10 things to know about dicamba. Farm Progress. (URL: [Link])

  • Dicamba - Wikipedia. (URL: [Link])

  • Salvo, L. M., et al. (2015). Toxicity assessment of 2,4-D and MCPA herbicides in primary culture of fish hepatic cells. Ecotoxicology and Environmental Contamination, 10(1), 449-455. (URL: [Link])

  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. (URL: [Link])

  • Salvo, L. M., et al. (2015). Toxicity assessment of 2,4-D and MCPA herbicides in primary culture of fish hepatic cells. Toxicology Letters, 239(3), 168-174. (URL: [Link])

  • Soltani, N., et al. (2012). Field and Greenhouse Bioassays to Determine Rotational Crop Response to Mesotrione Residues. Weed Technology, 26(4), 631-637. (URL: [Link])

  • Maxwell, B. D., & Menalled, F. D. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Montana State University Extension. (URL: [Link])

  • Aktar, M. W., et al. (2009). Environmental Implication of Herbicide Use. Environmental Science and Pollution Research, 16(1), 1-13. (URL: [Link])

  • Svobodova, Z., et al. (1999). Toxicity of hercides 2,4-D and MCPA for Rats and Rabbits. Veterinarni Medicina, 44(10), 281-290. (URL: [Link])

  • Schahczenski, J. (2015). The risks of the herbicide 2,4-D. GeneWatch UK. (URL: [Link])

  • Council for Agricultural Science and Technology. (1981). Needless Public Concerns About Herbicides. Arboriculture & Urban Forestry, 7(10), 253-257. (URL: [Link])

  • Analyzeseeds. Herbicide Bioassay Study Guide. (URL: [Link])

  • von Stackelberg, K. (2013). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Journal of Toxicology, 2013, 371610. (URL: [Link])

  • Johnson, B. J. (1982). Differential Responses of Oat Varieties to 2, 4-D Amine and MCPA Amine. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. (URL: [Link])

  • Phenoxy herbicide - Wikipedia. (URL: [Link])

  • Urbaniak, M., & Mierzejewska, E. (2019). Biological Remediation of Phenoxy Herbicide-Contaminated Environments. In Bioremediation. IntechOpen. (URL: [Link])

  • Elliott, J. G., & Evans, S. A. (1958). THE EFFECT OF MCPA, MCPB AND 2,4-DB ON THE PRODUCTIVITY AND BOTANICAL COMPOSITION OF PERMANENT PASTURE. Proceedings of the 4th British Weed Control Conference. (URL: [Link])

  • Baghestani, M. A., et al. (2009). Antagonistic effect of 2,4-D plus MCPA and clodinafop propargyl on wheat (Triticum aestivum) field weeds in Iran. Applied Entomology and Phytopathology, 76(2), 1-18. (URL: [Link])

  • Thompson, A., & Saunders, A. (1984). A comparison of 2,4-D and MCPA, alone and in combination, for the control of ragwort. Proceedings of the 37th New Zealand Weed and Pest Control Conference. (URL: [Link])

  • Garabrant, D. H., & Philbert, M. A. (2002). Phenoxy Herbicides (2,4-D). In Handbook of Pesticide Toxicology (pp. 1291-1307). Academic Press. (URL: [Link])

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (URL: [Link])

  • Neal, J. C. (1990). Non-Phenoxy Herbicides for Perennial Broadleaf Weed Control in Cool-Season Turf. Weed Technology, 4(3), 555-559. (URL: [Link])

  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. (URL: [Link])

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. (URL: [Link])

  • SGS. (2025). Focus on Field Trials 2025. (URL: [Link])

  • Council for Agricultural Science and Technology. (2005). Use of 2,4-D and Other Phenoxy Herbicides in Small Grains in the United States. (URL: [Link])

  • Agriculture and Agri-Food Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (URL: [Link])

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (URL: [Link])

  • Google Patents. (1978).
  • Duchnowicz, P., et al. (2018). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 11(9), 1680. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against 2-[(2,5-Dichlorophenoxy)methyl]oxirane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the study of small molecule therapeutics and environmental contaminants, the specificity of antibody-based detection methods is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against 2-[(2,5-Dichlorophenoxy)methyl]oxirane, a compound of interest due to its structural motifs, which are shared across various chemical entities. Ensuring the selective detection of the target molecule without interference from structurally similar analogs is critical for the accuracy and reliability of any immunoassay.

This document will detail the necessary steps for a robust cross-reactivity assessment, from the fundamental principles of hapten-carrier conjugation to the practical application of competitive enzyme-linked immunosorbent assay (ELISA) and Surface Plasmon Resonance (SPR). We will explore the rationale behind experimental design and provide detailed, field-tested protocols.

The Foundational Step: Hapten Synthesis and Immunogen Preparation

Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, a process known as hapten-carrier conjugation. The design of the hapten and the conjugation strategy are critical determinants of the resulting antibody's specificity.

A logical approach for creating a hapten for this compound is to start with a structurally related molecule that possesses a functional group suitable for conjugation, such as a carboxylic acid. 2,5-Dichlorophenoxyacetic acid is an ideal precursor. The carboxylic acid group provides a handle for coupling to the amine groups of lysine residues on a carrier protein.

Diagram of Hapten-Carrier Conjugation Workflow

Hapten_Conjugation cluster_hapten Hapten Preparation cluster_conjugation Conjugation cluster_purification Purification Hapten 2,5-Dichlorophenoxyacetic Acid (Hapten Precursor) Activation Activation with EDC and NHS Hapten->Activation Introduce -COOH group Carrier Carrier Protein (e.g., BSA, KLH) Conjugate Hapten-Carrier Conjugate (Immunogen) Activation->Conjugate Forms stable amide bond Carrier->Conjugate Conjugation Conjugation Purification Dialysis or Gel Filtration Conjugate->Purification Purified_Conjugate Purified Immunogen Purification->Purified_Conjugate

Caption: Workflow for preparing a hapten-carrier conjugate for immunization.

Comparative Immunoassay Platforms for Cross-Reactivity Assessment

Two powerful techniques for quantifying antibody-small molecule interactions and assessing cross-reactivity are Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is a robust and widely used method for detecting and quantifying small molecules. In this format, the free analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Principle of Competitive ELISA

Competitive_ELISA cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Well1 Coated Well Ab1->Well1 Binds Analyte1 Analyte Analyte1->Ab1 Tracer1 Enzyme-Labeled Analyte Tracer1->Ab1 Blocked Signal1 Low Signal Ab2 Antibody Well2 Coated Well Ab2->Well2 Binds Analyte2 Analyte Analyte2->Ab2 Limited Binding Tracer2 Enzyme-Labeled Analyte Tracer2->Ab2 Signal2 High Signal

Caption: Principle of competitive ELISA for small molecule detection.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR provides real-time, label-free analysis of molecular interactions. This technique measures changes in the refractive index at the surface of a sensor chip as an analyte binds to a ligand immobilized on the chip. SPR can determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D), providing a detailed kinetic profile of the antibody-antigen interaction.

Experimental Protocols

Detailed Protocol for Competitive ELISA

1. Coating of Microplate:

  • Dilute the anti-2-[(2,5-Dichlorophenoxy)methyl]oxirane antibody in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to an optimized concentration (typically 1-10 µg/mL).

  • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

  • Incubate overnight at 4°C.

2. Blocking:

  • Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.

  • Incubate for 1-2 hours at room temperature.

3. Competitive Reaction:

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of the this compound standard and the analog compounds in Assay Buffer (e.g., PBS with 0.1% BSA).

  • Add 50 µL of the standard or analog dilutions to the appropriate wells.

  • Add 50 µL of a fixed, optimized concentration of the this compound-HRP conjugate (tracer) to all wells.

  • Incubate for 1-2 hours at room temperature.

4. Detection:

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H₂SO₄).

5. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the standard and analogs using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100

  • Determine the IC50 value (the concentration that causes 50% inhibition) for the target compound and each analog.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target compound / IC50 of analog compound) * 100

Detailed Protocol for Surface Plasmon Resonance (SPR)

1. Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the sensor surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Inject the anti-2-[(2,5-Dichlorophenoxy)methyl]oxirane antibody diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

  • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

2. Analyte Binding Analysis:

  • Prepare a series of dilutions of this compound and its analogs in running buffer (e.g., HBS-EP+).

  • Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Monitor the association phase (binding) and dissociation phase (washout with running buffer) in real-time.

3. Regeneration:

  • If necessary, inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte and prepare the surface for the next injection.

4. Data Analysis:

  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

  • Compare the K_D values for the target compound and its analogs. A lower K_D value indicates a higher affinity.

Data Presentation and Interpretation

A clear and concise presentation of the cross-reactivity data is essential for objective comparison.

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Structure of target compound15 100
2-[(2,4-Dichlorophenoxy)methyl]oxiraneStructure of analog 115010
2-[(3,5-Dichlorophenoxy)methyl]oxiraneStructure of analog 28001.875
2-(Phenoxymethyl)oxiraneStructure of analog 3> 10,000< 0.15
2,5-DichlorophenolStructure of analog 4> 10,000< 0.15

Note: The IC50 and cross-reactivity values presented are for illustrative purposes only and do not represent actual experimental data.

Table 2: Hypothetical Kinetic Data from Surface Plasmon Resonance (SPR)

Compoundk_on (1/Ms)k_off (1/s)K_D (M)
This compound 1.2 x 10⁵ 5.0 x 10⁻⁴ 4.2 x 10⁻⁹
2-[(2,4-Dichlorophenoxy)methyl]oxirane8.5 x 10⁴1.1 x 10⁻³1.3 x 10⁻⁸
2-[(3,5-Dichlorophenoxy)methyl]oxirane3.1 x 10⁴2.5 x 10⁻³8.1 x 10⁻⁸

Note: The kinetic and affinity constants presented are for illustrative purposes only and do not represent actual experimental data.

Conclusion

A thorough assessment of antibody cross-reactivity is a non-negotiable step in the validation of any immunoassay for small molecules. By following the systematic approach outlined in this guide—from rational hapten design to the meticulous execution of competitive ELISA and SPR analyses—researchers can confidently characterize the specificity of their antibodies. This ensures the generation of accurate and reliable data, which is the bedrock of sound scientific research and the successful development of new diagnostics and therapeutics.

References

  • Surface Plasmon Resonance (SPR) for Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • Hapten-Carrier Conjugation Services. Creative Biolabs. [Link]

  • Immunoassay Validation Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Hapten Synthesis and Antibody Production for the Development of a Melamine Immunoassay. PubMed. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]

  • A beginner's guide to surface plasmon resonance. SciSpace. [Link]

  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. PubMed. [Link]

Validating Cellular Target Engagement of 2-[(2,5-Dichlorophenoxy)methyl]oxirane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, definitively demonstrating that a small molecule interacts with its intended protein target within the complex environment of a living cell is a critical step. This guide provides an in-depth, objective comparison of cutting-edge methodologies for validating the cellular target engagement of 2-[(2,5-Dichlorophenoxy)methyl]oxirane, a compound whose reactive oxirane moiety suggests it may act as a covalent inhibitor. Due to the absence of a clearly defined protein target in publicly available literature, we will proceed under the scientifically grounded hypothesis that this compound targets a member of the serine hydrolase superfamily, a large and functionally diverse class of enzymes that are common targets for covalent inhibitors.[1][2][3][4][5]

This guide will navigate through a multi-pronged approach, beginning with broad, unbiased techniques to identify potential targets and progressing to highly specific assays to confirm and characterize the interaction. We will compare and contrast these methods, providing the underlying principles, detailed experimental protocols, and representative data to empower you to make informed decisions for your research.

Part 1: Unbiased, Proteome-Wide Target Identification

When the specific target of a compound is unknown, the initial and most crucial step is to cast a wide net to identify potential binding partners across the entire proteome. Chemical proteomics approaches are invaluable for this purpose.

Competitive Activity-Based Protein Profiling (ABPP)

Principle: Competitive ABPP is a powerful technique to identify the targets of enzyme inhibitors in a complex proteome.[2][4] It utilizes broad-spectrum activity-based probes (ABPs) that covalently label the active sites of a large number of enzymes within a specific class, such as serine hydrolases.[1][3] If this compound engages with a specific serine hydrolase, it will prevent the labeling of that enzyme by the broad-spectrum ABP in a concentration-dependent manner.

Workflow:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Lysis: Harvest and lyse the cells to produce a proteome lysate.

  • ABP Labeling: Incubate the lysate with a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate (FP) probe tagged with a reporter molecule (e.g., biotin or a fluorescent dye).[1][2]

  • Analysis: The reporter tag allows for the detection and quantification of labeled enzymes. This can be done by:

    • Gel-Based Analysis: If using a fluorescent ABP, labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. A decrease in the fluorescence of a specific protein band with increasing concentrations of the test compound indicates target engagement.

    • Mass Spectrometry-Based Analysis: If using a biotinylated ABP, the labeled proteins can be enriched using streptavidin beads, digested into peptides, and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8]

graph TD; A[Cell Culture] --> B{Treatment with this compound}; B --> C[Cell Lysis]; C --> D{Incubation with Broad-Spectrum Serine Hydrolase ABP}; D --> E[Analysis]; E --> F[Gel-Based Visualization]; E --> G[LC-MS/MS for Target ID];

Figure 1. Workflow for Competitive ABPP.

Comparison with an Alternative Approach: Alkyne-Tagged Compound Pull-Down

An alternative to competitive ABPP is to synthesize an analog of this compound that incorporates a bio-orthogonal tag, such as a terminal alkyne.[6][8] This "probe" compound is then used to treat cells. After lysis, the alkyne-tagged proteins are "clicked" to a reporter tag (e.g., biotin-azide) via copper-catalyzed alkyne-azide cycloaddition (CuAAC). The biotinylated proteins can then be pulled down with streptavidin and identified by mass spectrometry.[6][7][8]

FeatureCompetitive ABPPAlkyne-Tagged Pull-Down
Principle Competition with a broad-spectrum probe for the active site.Direct covalent labeling and enrichment of targets.
Compound Requirement The native, untagged compound is used.Requires chemical synthesis of a tagged analog.
Potential for Artifacts Lower, as the native compound is used.The tag may alter the compound's activity or introduce steric hindrance.
Information Gained Identifies targets within a specific enzyme class targeted by the ABP.Can identify any covalently modified protein, regardless of class.
Confirmation of Activity Directly demonstrates competition for an active site.Identifies binding partners, but further validation is needed to confirm functional inhibition.

Part 2: Targeted Validation of Engagement

Once a putative target or a small set of candidate targets has been identified, the next step is to use orthogonal methods to confirm direct engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to assess target engagement in intact cells and tissues.[9][10][11] The principle is based on the ligand-induced thermal stabilization of a target protein.[9][11][12] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.

Workflow:

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Heating: Heat the cell suspension or lysate to a range of temperatures.

  • Separation of Aggregates: After cooling, lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting or, for a proteome-wide scale, by mass spectrometry (MS-CETSA).[9][11]

An increase in the melting temperature (the temperature at which 50% of the protein is denatured) in the presence of the compound is indicative of target engagement.

graph TD; A[Cell Treatment] --> B[Heating to Various Temperatures]; B --> C[Lysis & Centrifugation]; C --> D[Separation of Soluble & Aggregated Proteins]; D --> E[Quantification of Soluble Target Protein]; E --> F[Western Blot]; E --> G[Mass Spectrometry];

Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.

Comparison with an Alternative Approach: Real-Time CETSA (RT-CETSA)

A recent advancement is RT-CETSA, which monitors protein aggregation in real-time as the temperature is increased.[10] This often involves genetically fusing the target protein to a reporter enzyme, such as a thermally stable luciferase.

FeatureTraditional CETSA (Western Blot)Real-Time CETSA (RT-CETSA)
Throughput Lower, as each temperature point is a separate sample.Higher, as a full melting curve can be generated from a single sample.
Target Modification No modification of the endogenous protein is required.Requires genetic engineering to create a fusion protein.
Sensitivity Dependent on the quality of the antibody.Can be very high due to enzymatic signal amplification.
Artifacts Less prone to artifacts from protein modification.The fusion tag could potentially alter protein stability or compound binding.

Part 3: Functional Assays to Confirm Mechanism of Action

Confirming that target engagement leads to a functional consequence is the final and definitive step in validation.

In Vitro Enzyme Activity Assays

Principle: Once the specific serine hydrolase target is identified, its enzymatic activity can be measured in vitro in the presence of this compound. This directly assesses the inhibitory potential of the compound.

Workflow:

  • Enzyme Source: Use a purified recombinant version of the target hydrolase or an immunoprecipitated enzyme from cell lysates.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the compound.

  • Substrate Addition: Add a substrate that produces a detectable signal upon cleavage by the hydrolase. This can be a colorimetric, fluorogenic, or luminogenic substrate.[13][14]

  • Signal Detection: Measure the rate of product formation over time using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Reporter Gene Assays

Principle: If the target enzyme is part of a known signaling pathway that culminates in changes in gene expression, a reporter gene assay can be a valuable tool for assessing the downstream functional consequences of target engagement.[15]

Workflow:

  • Cell Line Engineering: Create a stable cell line that expresses a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a transcriptional response element that is regulated by the signaling pathway of interest.

  • Cell Treatment: Treat the reporter cell line with a stimulus that activates the pathway and co-treat with varying concentrations of this compound.

  • Reporter Gene Measurement: Measure the reporter signal (e.g., luminescence or fluorescence).

  • Data Analysis: A dose-dependent change in the reporter signal in the presence of the compound indicates that it is modulating the signaling pathway, likely through its engagement with the target enzyme.

graph TD; A[Signaling Pathway Activation] --> B{Target Serine Hydrolase}; B --> C[Downstream Signaling Cascade]; C --> D[Transcription Factor Activation]; D --> E[Reporter Gene Expression]; F(this compound) -- Inhibits --> B;

Figure 3. Principle of a Reporter Gene Assay for Target Engagement.

Comparison of Functional Assays

FeatureIn Vitro Enzyme Activity AssayCellular Reporter Gene Assay
Directness Directly measures the effect on the target's catalytic activity.Measures a downstream consequence of target engagement, which can be influenced by other pathways.
Context In a simplified, controlled in vitro environment.In a more physiologically relevant cellular context.
Information Gained Provides quantitative measures of inhibitory potency (e.g., IC50, Ki).Confirms that target engagement leads to a functional cellular outcome.
Complexity Requires a purified enzyme and a suitable substrate.Requires the development and validation of a reporter cell line.

Conclusion

Validating the cellular target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. By starting with unbiased, proteome-wide methods like competitive ABPP, researchers can identify high-confidence candidate targets. These candidates should then be validated using orthogonal, biophysical methods such as CETSA to confirm direct binding in a cellular context. Finally, functional assays, including in vitro enzyme activity and cellular reporter assays, are essential to demonstrate that this engagement translates into a meaningful biological effect.

References

  • Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Backus, K. M., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17606–17616. [Link]

  • Willems, L. I., et al. (2014). Serine Hydrolase Activity-Based Probes for use in Chemical Proteomics. Accounts of chemical research, 47(8), 2476–2485. [Link]

  • Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Baggelaar, M. P., & van der Stelt, M. (2017). Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha. Methods in molecular biology (Clifton, N.J.), 1491, 161–169. [Link]

  • Spradlin, J. N., et al. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8(1). [Link]

  • Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Tu, Y., et al. (2017). Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. Molecular BioSystems, 13(4), 673–685. [Link]

  • van den Broek, N. J., et al. (2011). Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. Analytical and bioanalytical chemistry, 400(6), 1741–1749. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14834–14850. [Link]

  • Zuhl, A. M., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5064–5067. [Link]

  • Kumar, S., et al. (2015). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Proteomics, 15(2-3), 269–275. [Link]

  • Nomura, D. K., et al. (2017). Determining target engagement in living systems. Nature chemical biology, 13(5), 486–493. [Link]

  • Li, X., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 121-131). Humana, New York, NY. [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. [Link]

  • Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2844–2855. [Link]

  • Williams, C. (2002). Reporter gene assays. In G protein-coupled receptors (pp. 263-274). Humana Press. [Link]

  • Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2844–2855. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Eurofins DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways [Video]. YouTube. [Link]

  • Miller, A. N., et al. (2024). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. ACS Omega. [Link]

Sources

Navigating the Bioactive Landscape of Dichlorophenoxy Oxirane Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of bioactive molecules, the dichlorophenoxy scaffold has long been a cornerstone, most notably as the backbone of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] However, the introduction of an oxirane (epoxide) moiety to this framework opens a new frontier for chemical exploration, promising a diverse range of biological activities spanning from agriculture to medicine. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dichlorophenoxy oxirane derivatives, offering a comparative perspective on their potential applications and the underlying chemical principles governing their efficacy. While direct comparative studies on a homologous series of dichlorophenoxy oxirane derivatives are not extensively available in the public domain, this guide synthesizes existing knowledge on related compounds to extrapolate and predict key SAR trends.

The Dichlorophenoxy Oxirane Scaffold: A Fusion of Reactivity and Recognition

The dichlorophenoxy oxirane structure combines two key pharmacophores: the dichlorophenoxy group and the oxirane ring. Understanding the individual contributions of these components is crucial to deciphering their synergistic effects.

  • The Dichlorophenoxy Moiety: The position of the two chlorine atoms on the phenyl ring is a critical determinant of biological activity. In the case of phenoxyacetic acid herbicides, the 2,4-substitution pattern is optimal for mimicking the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[1][3] This specific substitution pattern influences the molecule's overall shape, electronic distribution, and ability to bind to target receptors. Variations in the chlorine substitution (e.g., 2,6-dichloro or 3,4-dichloro) can dramatically alter the biological activity, potentially shifting it from herbicidal to insecticidal or medicinal.[4]

  • The Oxirane Ring: This three-membered heterocyclic ether is a highly strained and reactive functional group. Its reactivity stems from the ease with which the ring can be opened by nucleophiles, a process that is fundamental to the mechanism of action of many epoxide-containing drugs and toxins.[5] The stereochemistry of the oxirane ring (i.e., whether it is an (R)- or (S)-enantiomer) can also have a profound impact on its biological activity by influencing its interaction with chiral biological targets such as enzymes and receptors.

The general structure of a dichlorophenoxy oxirane derivative, specifically a dichlorophenyl glycidyl ether, is presented below.

Synthesis_Workflow Dichlorophenol Dichlorophenol Intermediate Chlorohydrin Intermediate Dichlorophenol->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH) Base->Intermediate Nucleophilic Addition Product Dichlorophenoxy Glycidyl Ether Intermediate->Product Intramolecular Cyclization

Caption: Synthetic workflow for dichlorophenoxy glycidyl ethers.

Comparative Analysis of Potential Biological Activities

Based on the known activities of related compounds, dichlorophenoxy oxirane derivatives are predicted to exhibit a range of biological effects. The following sections explore these potential activities and the structural features that may influence them.

Herbicidal Activity

The herbicidal activity of dichlorophenoxy derivatives is strongly linked to the 2,4-dichloro substitution pattern, which allows them to mimic auxin. [1][3]It is hypothesized that 2,4-dichlorophenoxy oxirane derivatives could also exhibit herbicidal properties, potentially acting as pro-herbicides that are metabolized in the plant to release a phytotoxic species.

Hypothetical Structure-Activity Relationship for Herbicidal Activity:

Substitution Pattern on Phenyl RingPredicted Herbicidal ActivityRationale
2,4-dichloroHighMimics the structure of 2,4-D, a known potent auxin herbicide. [1][3]
2,6-dichloroLow to ModerateSteric hindrance from the ortho-chlorine atoms may interfere with binding to the auxin receptor.
3,4-dichloroLowAltered electronic and steric properties compared to the 2,4-isomer, likely reducing auxin-like activity.
Other substitutionsVariableActivity would depend on the specific electronic and steric effects of the substituents.
Insecticidal Activity

The introduction of a dichlorophenoxy moiety is a known strategy in the design of insecticides. For instance, pyridalyl, which contains a dichloro-allyloxy-phenol group, is effective against various lepidopteran and thysanopteran pests. [6]The oxirane ring in dichlorophenoxy oxirane derivatives could act as an electrophilic warhead, reacting with essential nucleophiles in insect enzymes or other biomolecules.

Hypothetical Structure-Activity Relationship for Insecticidal Activity:

Structural FeaturePredicted Influence on Insecticidal ActivityRationale
Position of Chlorine Atoms
2,6-dichloroPotentially HighThis substitution pattern is found in some insecticidal compounds and may confer favorable binding properties to insect-specific targets.
3,4-dichloroPotentially Moderate to HighThis pattern is also present in some bioactive molecules and could contribute to insecticidal activity.
Stereochemistry of Oxirane
(R)-enantiomer vs. (S)-enantiomerSignificant DifferenceInsect target proteins are chiral, and the stereochemistry of the epoxide will likely lead to differential binding and reactivity.
Linker between Phenoxy and Oxirane
Glycidyl ether (OCH2-oxirane)BaselineThe ether linkage provides a certain degree of flexibility.
Other linkersVariableThe length and nature of the linker could be optimized to improve binding to the target site.
Antifungal and Medicinal Potential

The dichlorophenyl group is a common feature in a range of therapeutic agents, including antifungal and anticancer drugs. [7]The oxirane ring is also a key functional group in several approved drugs, where it often acts as an irreversible inhibitor by forming a covalent bond with its target protein. [8]Therefore, dichlorophenoxy oxirane derivatives represent a promising scaffold for the development of new medicinal agents.

Hypothetical Structure-Activity Relationship for Antifungal/Medicinal Activity:

Structural FeaturePredicted Influence on ActivityRationale
Substitution Pattern 3,4-dichloro may be favorable for certain targetsThis pattern is found in some kinase inhibitors and other bioactive compounds.
Lipophilicity Optimal range requiredThe overall lipophilicity of the molecule will affect its ability to cross cell membranes and reach its target. This can be modulated by the substituents on the phenyl ring.
Oxirane Reactivity Fine-tuning is crucialThe electrophilicity of the oxirane can be modulated by the electronic nature of the dichlorophenoxy group. Higher reactivity may lead to increased potency but also potential toxicity.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities and elucidate the structure-activity relationships of dichlorophenoxy oxirane derivatives, a series of standardized bioassays are required.

Herbicidal Activity Assay (Whole Plant Bioassay)

This protocol is adapted from established methods for testing herbicide efficacy. [9]

  • Plant Cultivation: Grow indicator weed species (e.g., Arabidopsis thaliana for broadleaf weeds and Lolium rigidum for grasses) in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 2-4 leaf stage, spray plants with a range of concentrations of the test compounds dissolved in a suitable solvent with a surfactant. Include a positive control (e.g., 2,4-D) and a negative control (solvent only).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

  • Data Analysis: Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) for each compound.

Herbicide_Assay_Workflow Start Start Cultivate Cultivate Indicator Weeds Start->Cultivate Prepare Prepare Herbicide Solutions Cultivate->Prepare Apply Apply Treatments to Plants Prepare->Apply Incubate Incubate under Controlled Conditions (14-21 days) Apply->Incubate Assess Visually Assess Phytotoxicity Incubate->Assess Analyze Calculate GR50 Values Assess->Analyze End End Analyze->End

Sources

A Researcher's Guide to the In Vivo Evaluation of Fatty Acid Oxidation Inhibitors: Benchmarking Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic diseases, cardiology, and oncology, the modulation of cellular energy pathways presents a compelling therapeutic strategy. Fatty acid oxidation (FAO), a critical process for energy production in many tissues, has emerged as a key target. While a plethora of molecules are under investigation, a rigorous comparison of their in-vivo efficacy is paramount for advancing novel candidates from the bench to the clinic.

This guide provides a comparative overview of established FAO inhibitors, offering a framework for the evaluation of new chemical entities such as 2-[(2,5-Dichlorophenoxy)methyl]oxirane. As of the time of this publication, public domain data on the in-vivo efficacy of this compound as a metabolic inhibitor is not available. Therefore, this document will focus on well-characterized inhibitors to establish a benchmark for comparison and to detail the necessary experimental frameworks for evaluating novel compounds.

The Rationale for Targeting Fatty Acid Oxidation

Under normal physiological conditions, cells flexibly utilize both fatty acids and glucose for ATP production. However, in pathological states such as myocardial ischemia or certain cancers, a heavy reliance on FAO can be detrimental. The oxidation of fatty acids consumes more oxygen per molecule of ATP produced compared to glucose oxidation.[1] Consequently, in oxygen-limited conditions, shifting the metabolic preference from fatty acids to glucose can enhance cellular energy efficiency and mitigate tissue damage.[2][3][4] This metabolic switch is the primary goal of therapeutic FAO inhibition.

Established Inhibitors of Fatty Acid Oxidation: A Comparative Overview

Several drugs with FAO-inhibiting properties have been investigated and, in some cases, approved for clinical use, primarily for angina.[1][5] Their mechanisms of action, while all converging on the reduction of FAO, target different enzymes in the pathway.

CompoundPrimary Mechanism of ActionKey In Vivo EffectsCommon Applications/Models
Etomoxir Irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).Reduces ketone bodies and blood glucose. Shows anti-tumor effects in various cancer models.Preclinical models of diabetes, heart failure, and cancer.
Perhexiline Inhibits Carnitine Palmitoyltransferase (CPT-1 and CPT-2).Shifts myocardial substrate utilization from fatty acids to lactate. Improves cardiac efficiency.Treatment of refractory angina; models of ischemic heart disease.
Ranolazine Partial inhibitor of fatty acid oxidation (pFOX); also inhibits the late sodium current.[1]Reduces myocardial infarct size and troponin release in rats. Improves left ventricular function in dogs with heart failure.Treatment of chronic stable angina; models of myocardial ischemia and heart failure.
Trimetazidine Inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT).[2][3][4]Shifts cardiac energy metabolism from fatty acid to glucose oxidation.[2][4] Reduces angina episodes and improves exercise tolerance.Treatment of angina pectoris; models of myocardial ischemia.[2]

Signaling Pathway: The Central Role of CPT-1 in Fatty Acid Oxidation

The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is the rate-limiting step in FAO and is primarily controlled by Carnitine Palmitoyltransferase-1 (CPT-1). Etomoxir and Perhexiline exert their effects at this critical juncture.

FAO_Pathway FA_cyto Fatty Acyl-CoA (Cytosol) CPT1 CPT-1 FA_cyto->CPT1 FA_mito Fatty Acylcarnitine (Mitochondrial Matrix) CPT1->FA_mito Beta_Ox β-Oxidation FA_mito->Beta_Ox AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Etomoxir Etomoxir Etomoxir->CPT1 Inhibits Perhexiline Perhexiline Perhexiline->CPT1 Inhibits

Caption: Inhibition of CPT-1 by Etomoxir and Perhexiline.

Experimental Protocol: A Framework for In Vivo Efficacy Assessment

To evaluate a novel FAO inhibitor like this compound, a well-controlled in vivo study is essential. A common and informative model is the rodent model of diet-induced obesity and insulin resistance.

Step-by-Step Methodology
  • Animal Model:

    • Select a suitable rodent strain (e.g., C57BL/6J mice).

    • Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

    • Maintain a control group on a standard chow diet.

  • Compound Administration:

    • Determine the optimal dose and route of administration for the test compound (e.g., oral gavage, intraperitoneal injection) based on preliminary pharmacokinetic and toxicity studies.

    • Administer the test compound or vehicle control to the diet-induced obese mice for a specified period (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the treatment period to assess whole-body glucose homeostasis and insulin sensitivity.

    • Indirect Calorimetry: House mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER). A higher RER indicates a shift towards carbohydrate utilization.

    • Blood and Tissue Collection: At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and non-esterified fatty acids (NEFAs). Harvest tissues (liver, skeletal muscle, heart, adipose tissue) for further analysis.

  • Ex Vivo Analysis:

    • Fatty Acid Oxidation Assay: Isolate primary hepatocytes or muscle strips and measure the rate of radiolabeled fatty acid (e.g., [1-14C]palmitic acid) oxidation to CO2.

    • Gene and Protein Expression: Analyze the expression of key genes and proteins involved in fatty acid and glucose metabolism in harvested tissues using techniques like qPCR and Western blotting.

Experimental Workflow Diagram

InVivo_Workflow Start Start: High-Fat Diet-Fed Mice Treatment Treatment: - Vehicle Control - Test Compound - Positive Control (e.g., Etomoxir) Start->Treatment InVivo_Tests In Vivo Analysis: - GTT / ITT - Indirect Calorimetry Treatment->InVivo_Tests Sampling Sample Collection: - Blood - Tissues (Liver, Muscle, Heart) InVivo_Tests->Sampling ExVivo_Analysis Ex Vivo / Endpoint Analysis: - FAO Assays - Gene/Protein Expression - Histology Sampling->ExVivo_Analysis End Data Analysis & Conclusion ExVivo_Analysis->End

Caption: Workflow for in vivo evaluation of a novel FAO inhibitor.

Conclusion and Future Directions

The established fatty acid oxidation inhibitors provide a robust benchmark for the development of novel therapeutics. While the in-vivo efficacy of this compound remains to be elucidated, the experimental frameworks outlined in this guide offer a clear path for its evaluation. A thorough characterization of its effects on metabolic flexibility, insulin sensitivity, and cardiac or anti-tumor efficacy, in direct comparison with compounds like etomoxir and ranolazine, will be critical in determining its therapeutic potential. Future studies should also focus on isoform specificity and potential off-target effects to build a comprehensive safety and efficacy profile.

References

  • Trimetazidine - Wikipedia.

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimetazidine Hydrochloride?

  • Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research, 86(5), 580–588.

  • Dr.Oracle. (2025, November 27). What is the function of Trimetazidine (metabolic agent)?

  • Etomoxir - Wikipedia.

  • Jeffrey, F. M., Diczku, V., & Sherry, A. D. (1995). Direct evidence that perhexiline modifies myocardial substrate utilization from fatty acids to lactate. Journal of Cardiovascular Pharmacology, 25(3), 469-472.

  • Goel, H., et al. (2025). Trimetazidine in Cardiovascular Disease and Beyond: A Comprehensive Review. Drugs.

  • Lochner, A., et al. (2001). Ranolazine, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat. European Journal of Pharmacology, 418(1-2), 105-110.

  • JCI Insight. (2019, January 10). The antianginal ranolazine mitigates obesity-induced nonalcoholic fatty liver disease and increases hepatic pyruvate dehydrogenase activity.

  • Stanley, W. C. (2002). Partial fatty acid oxidation inhibitors for stable angina. Expert Opinion on Investigational Drugs, 11(5), 615-629.

  • Dyck, J. R., et al. (2004). A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion. Journal of Pharmacology and Experimental Therapeutics, 310(3), 964-971.

  • Patsnap Synapse. (2025, March 11). What FAS inhibitors are in clinical trials currently?

  • Lin, H., et al. (2020). Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports, 40(4), BSR20193716.

  • Rupp, H. (2002). The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure. Herz, 27(7), 621-636.

  • Sabbah, H. N., et al. (2002). Ranolazine, a partial fatty acid oxidation (pFOX) inhibitor, improves left ventricular function in dogs with chronic heart failure. Journal of Cardiac Failure, 8(6), 416-422.

  • Keung, W., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 61(11), 2761-2770.

  • MacIver, N. J., et al. (2011). Ranolazine Stimulates Glucose Oxidation in Normoxic, Ischemic, and Reperfused Ischemic Rat Hearts. Circulation, 123(9), 983-991.

  • Letteron, P., et al. (1997). Inhibition by perhexiline of oxidative phosphorylation and the beta-oxidation of fatty acids: possible role in pseudoalcoholic liver lesions. Hepatology, 26(1), 22-31.

  • Patsnap Synapse. (2024, June 21). What are CPT1 inhibitors and how do they work?

  • Wende, A. R., et al. (2017). Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice. Circulation: Heart Failure, 10(4), e003822.

  • Kant, S., et al. (2020). Perhexiline demonstrates FYN-mediated anti-tumor activity in glioblastoma. Oncotarget, 11(20), 1846-1858.

  • Makowski, K., et al. (2019). Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. Molecules, 24(16), 2919.

  • Kohl, P., et al. (2014). Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome. Journal of Molecular and Cellular Cardiology, 74, 235-246.

  • O'Donnell, K. C., & Gross, R. W. (2018). Etomoxir: an old dog with new tricks. Journal of Biological Chemistry, 293(17), 6288-6289.

  • Kuda, O., et al. (2011). In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1086-1092.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] As a neuraminidase inhibitor, it plays a critical role in mitigating the severity and duration of influenza infections.[2] The strategic importance of oseltamivir became acutely apparent during global health crises, such as the H5N1 avian flu and H1N1 swine flu outbreaks, which underscored the need for a robust and scalable supply chain.[1][2]

The original commercial synthesis developed by Gilead Sciences and Roche famously relies on (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum).[3][4] This dependence on a botanical source, which is subject to variable harvests and geopolitical supply dynamics, creates a significant bottleneck in production.[4][5] Consequently, the academic and industrial chemistry communities have dedicated substantial effort to developing alternative, shikimic acid-independent synthetic routes.[6] This guide provides an in-depth comparison of the seminal synthetic strategies toward oseltamivir, benchmarking them on efficiency, scalability, and ingenuity. We will dissect the logic behind each route, from the industrial benchmark to cutting-edge academic approaches, providing the experimental context necessary for researchers, scientists, and drug development professionals.

The Industrial Benchmark: The Roche Synthesis from (-)-Shikimic Acid

The Roche process represents the validated, large-scale manufacturing route for oseltamivir. Its primary advantage is the use of a chiral pool starting material, (-)-shikimic acid, which elegantly solves the challenge of installing the three crucial stereocenters of the final molecule.[3]

Retrosynthetic Logic: The core strategy involves leveraging the inherent stereochemistry of shikimic acid and performing a series of functional group interconversions to build the target molecule. Key transformations include the formation of a key epoxide intermediate, followed by regioselective opening with an azide nucleophile to install the C5-amino group.[7]

Workflow Overview:

  • Esterification and Protection: Shikimic acid is first converted to its ethyl ester, followed by protection of the C3 and C4 hydroxyl groups as a pentylidene acetal.[5]

  • Mesylation: The C5 hydroxyl group is activated as a mesylate, an excellent leaving group for subsequent reactions.[5]

  • Epoxidation: An epoxide is formed between C4 and C5. This epoxide is a critical intermediate, primed for nucleophilic attack.

  • Azide Opening: The epoxide is opened regioselectively with an azide, which will eventually become the C5-amino group. A second azide displacement installs the C4-azido group.

  • Reduction and Acylation: The C5-azide is reduced to the corresponding amine and then acylated to introduce the acetamido side chain. The C4-azide is then reduced to the amine.

  • Final Steps: Introduction of the 3-pentyloxy side chain and final salt formation with phosphoric acid yields oseltamivir phosphate.[7]

While robust and proven at scale, this route has two primary drawbacks: the reliance on shikimic acid and the use of potentially explosive azide reagents, which requires specialized handling and engineering controls in a manufacturing setting.[5][8]

Roche Synthesis Shikimic_Acid (-)-Shikimic Acid Epoxide Key Epoxide Intermediate Shikimic_Acid->Epoxide Multistep (Protection, Mesylation) Azido_Diol Azido-Diol Epoxide->Azido_Diol Azide Opening Oseltamivir Oseltamivir Azido_Diol->Oseltamivir Multistep (Azidation, Reduction, Acylation, Etherification)

Caption: High-level workflow of the Roche industrial synthesis.

Shikimic Acid-Independent Routes: A New Paradigm

The limitations of the Roche process spurred the development of numerous de novo syntheses. These routes often employ powerful reactions from the modern organic chemistry toolbox to construct the carbocyclic core and control stereochemistry without relying on a chiral starting material.

The Diels-Alder reaction is a powerful C-C bond-forming reaction that rapidly builds cyclic systems with excellent stereocontrol. Several groups have leveraged this strategy to construct the cyclohexene core of oseltamivir.

The Corey Synthesis: One of the most notable examples is the route developed by E.J. Corey.[9] This synthesis begins with inexpensive and abundant starting materials: 1,3-butadiene and acrylic acid.[8]

  • Key Strategy: An asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidine (CBS catalyst) establishes the initial stereocenter.[8] Subsequent transformations, including a key iodolactamization and an aziridination-ring opening sequence, install the remaining functional groups.[10]

  • Advantages: This route completely avoids shikimic acid and azide reagents.[8] It is highly convergent and offers excellent control over stereochemistry.[11] The starting materials are significantly cheaper and more readily available than shikimic acid.[11]

Corey Synthesis Butadiene 1,3-Butadiene + Trifluoroethyl Acrylate Diels_Alder_Adduct Chiral Cyclohexene (Diels-Alder Adduct) Butadiene->Diels_Alder_Adduct Asymmetric Diels-Alder (CBS) Aziridine Key Aziridine Intermediate Diels_Alder_Adduct->Aziridine Multistep (Iodolactamization, etc.) Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Deprotection Trost Synthesis Lactone Meso-lactone AAA_Product Allylic Alkylation Product Lactone->AAA_Product Pd-catalyzed Asymmetric Allylic Alkylation Aziridine Key Aziridine Intermediate AAA_Product->Aziridine Multistep Oseltamivir Oseltamivir Aziridine->Oseltamivir Regioselective Ring Opening

Caption: The concise workflow of the Trost synthesis.

The Shibasaki group pioneered a route starting from a meso-aziridine. [3]

  • Key Strategy: The synthesis begins with the enantioselective desymmetrization of a readily prepared aziridine using trimethylsilyl azide (TMSN3) and a chiral catalyst. [3]This step effectively sets the first stereocenter. While innovative, this route does reintroduce the use of azide reagents. [12]Later generations of the Shibasaki synthesis employed Diels-Alder reactions followed by a Curtius rearrangement to install the amine functionality, again using azide chemistry. [13]

Head-to-Head Comparison of Synthetic Routes

The efficiency and practicality of a synthetic route can be evaluated using several key metrics. The table below summarizes the performance of the discussed syntheses.

MetricRoche IndustrialCorey (Diels-Alder)Trost (Pd-AAA)Shibasaki (1st Gen)Hayashi (One-Pot)
Starting Material (-)-Shikimic Acid1,3-Butadiene, Acrylic AcidCommercially available lactoneMeso-aziridineCommercially available aldehydes
Overall Yield 17-22% [3]~30% [8]~30% [1]Low (1.4% in early report) [13]57% [3]
Longest Linear Sequence ~12 steps~12 steps 8 steps [1]>15 steps 3 one-pot operations [3]
Shikimic Acid Free? NoYesYesYesYes
Azide Reagents Used? YesNoNoYesYes
Key Advantage Established, scalableInexpensive materials, azide-freeShortest route, high efficiencyNovel desymmetrizationHigh overall yield, operational simplicity
Key Disadvantage Shikimic acid dependence, azidesComplex catalystSpecialized catalysts (Pd, Rh)Low yield, azidesUse of azides
Experimental Protocol Spotlight: Trost's Palladium-Catalyzed Asymmetric Allylic Alkylation

To provide a tangible sense of the chemistry involved, here is a representative protocol for the key step in the Trost synthesis, which showcases the elegance of modern catalytic methods.

Objective: To perform the desymmetrization of racemic lactone 8 via Pd-catalyzed asymmetric allylic alkylation using TMS-phthalimide as the nucleophile.

Reaction Scheme: (Racemic Lactone 8 ) + TMS-Phthalimide --([Pd(C3H5)Cl]2, (R,R)-Ligand)--> (Product 13 )

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor, [Pd(C3H5)Cl]2, and the chiral (R,R)-ligand.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) to the flask and stir the mixture at room temperature until a homogeneous solution is formed.

  • Reactant Addition: In a separate flask, dissolve the racemic lactone 8 and TMS-phthalimide in anhydrous THF.

  • Reaction Initiation: Transfer the solution of the lactone and nucleophile to the catalyst solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Esterification: Upon completion, quench the reaction. The resulting TMS-carboxylate is typically not isolated but is directly converted to the ethyl ester by refluxing in acidic ethanol. [14]7. Purification: After a standard aqueous workup, the crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched product 13 . [1] Causality Behind Experimental Choices:

  • Palladium/Chiral Ligand: The combination of a palladium source and a C2-symmetric chiral ligand creates a chiral catalytic environment. This environment is the source of the enantioselectivity, as it preferentially catalyzes the reaction of one enantiomer of the starting material, leading to an enantiomerically enriched product. [14]* TMS-Phthalimide: Phthalimide itself is not a sufficiently reactive nucleophile for this transformation. The use of its silylated derivative, TMS-phthalimide, increases its nucleophilicity, enabling the desired reaction to proceed efficiently. [1]* Anhydrous/Inert Conditions: Palladium catalysts can be sensitive to air and moisture. Therefore, conducting the reaction under an inert atmosphere (argon) with dry solvents is crucial for maintaining catalyst activity and achieving high yields.

Conclusion and Future Outlook

The synthetic journey to oseltamivir is a powerful case study in the evolution of pharmaceutical process chemistry. The initial Roche synthesis, while a monumental achievement, highlighted the vulnerabilities of relying on natural product starting materials. The subsequent wave of academic research delivered a wealth of innovative, shikimic acid-independent routes.

  • The Corey synthesis demonstrated the power of the asymmetric Diels-Alder reaction to build the molecular framework from simple, inexpensive feedstocks while avoiding hazardous reagents. [8]* The Trost synthesis set a new benchmark for efficiency with its remarkably short, high-yielding route based on catalytic asymmetric transformations. [1]* The Hayashi synthesis showcases the potential of one-pot operations to streamline complex synthetic sequences and achieve impressive overall yields. [3] For large-scale industrial production, the ideal synthesis must balance cost, efficiency, safety, and robustness. While the Roche process remains the incumbent, routes like Trost's and Corey's offer compelling blueprints for future manufacturing strategies. They eliminate the reliance on shikimic acid and, in some cases, avoid problematic azide chemistry. As enabling technologies like flow chemistry mature, even reactions involving hazardous intermediates may become more viable at scale, potentially re-opening avenues for routes that were previously discounted for safety reasons. The continued pursuit of synthetic innovation remains paramount to ensuring a rapid and reliable supply of essential medicines like oseltamivir.

References

  • Oseltamivir total synthesis - Wikipedia. (n.d.).
  • What are the alternatives to Oseltamivir (Tamiflu) for the treatment and prevention of influenza? - Dr.Oracle. (2025, October 27).
  • Trost, B. M. (2008). Synthesis of Oseltamivir. SynArchive.
  • Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310–6311. [Link]

  • Organic Chemistry Portal. (2008, November 29). Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki.
  • Trost, B. M., & Zhang, T. (2008). A concise synthesis of (-)-oseltamivir. Angewandte Chemie International Edition in English, 47(20), 3759–3761. [Link]

  • What are the alternative pharmaceutical treatments for positive influenza besides Tamiflu (oseltamivir)? - Dr.Oracle. (2025, September 2).
  • Oseltamivir total synthesis - chemeurope.com. (n.d.).
  • Organic Chemistry Portal. (2008, April 13). Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost.
  • Shibasaki, M. (2007). Synthesis of Oseltamivir. SynArchive.
  • Corey, E. J. (2006). Synthesis of Oseltamivir. SynArchive.
  • Fukuyama, T. (2007). Synthesis of Oseltamivir. SynArchive.
  • Shi, L., et al. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current Medicinal Chemistry, 15(30), 3144-3158. [Link]

  • Technical Support Center: Large-Scale Synthesis of Oseltamivir - Benchchem. (n.d.).
  • Organic Chemistry Portal. (2006, May 3). Total Synthesis of Oseltamivir phosphate by Corey.
  • Chen, S.-H. (2017). Synthesis of oseltamivir using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents. Med Chem (Los Angeles), 7(5). [Link]

  • Oseltamivir total synthesis - Corey Synthesis - YouTube. (2024, February 4). Retrieved January 12, 2026, from [Link]

  • Laborda, P., Wang, S.-Y., & Voglmeir, J. (2016). Retrosynthetic analysis of the synthesis routes to oseltamivir. [Diagram]. ResearchGate. Retrieved from [Link]

  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mhlanga, N., & de Koning, C. B. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron, 76(30), 131346. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access, 17(13), 3630–3643.
  • Organic Chemistry Portal. (2009, January 4). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. Retrieved January 12, 2026, from [Link]

  • Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA, 58(9), 621-629.
  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310–6311. [Link]

  • Cong, X., et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970–3973. [Link]

  • Shibasaki, M., & Kanai, M. (2008). Synthetic Strategies for Oseltamivir Phosphate. European Journal of Organic Chemistry, 2008(11), 1839-1850. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Health Advisory: Management of Oseltamivir (Tamiflu) Shortage. (2022, December 14). Washington State Department of Health. Retrieved January 12, 2026, from [Link]

  • The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time. (2025, August 29). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cong, X., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry, 74(10), 3970-3973. [Link]

  • Oseltamivir Alternatives Compared. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]

  • Satoh, N., et al. (2007). A practical synthesis of (-)-oseltamivir. Angewandte Chemie International Edition in English, 46(30), 5734–5736. [Link]

  • Tamiflu - Oseltamivir Production. (n.d.). News-Medical.Net. Retrieved January 12, 2026, from [Link]

  • A Practical Synthesis of (−)-Oseltamivir. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of (-)-Oseltamivir. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tiseo, G., et al. (2020). Alternative Regimens of Neuraminidase Inhibitors for Therapy of Hospitalized Adults with Influenza: A Systematic Review of Randomized Controlled Trials. Infectious Diseases and Therapy, 9(2), 347–361. [Link]

  • Rawat, G., Tripathi, P., & Saxena, R. K. (2013). Production of shikimic acid. Applied Microbiology and Biotechnology, 97(9), 3971–3984. [Link]

  • A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. (2010, September 24). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Islam, M. R., et al. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Natural Sciences Research, 4(1). Retrieved from [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). NIH Public Access, 17(13), 3630–3643.

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Phenoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its metabolic fate is a pivotal determinant of success or failure. Metabolic stability, the compound's susceptibility to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and clearance.[1][2][3] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, necessitating frequent or high doses. Conversely, a compound that is excessively stable may accumulate, leading to potential toxicity or undesirable drug-drug interactions.[2][3]

The phenoxy moiety, a phenyl ring linked to an oxygen atom, is a common scaffold in medicinal chemistry, valued for its synthetic tractability and ability to form key interactions with biological targets. However, the electron-rich nature of the aromatic ring often renders it a prime target for oxidative metabolism. This guide provides a comparative analysis of the factors governing the metabolic stability of phenoxy-containing compounds, details robust experimental protocols for their assessment, and explores strategies to modulate their metabolic profiles, empowering researchers to make data-driven decisions in drug development.

Part 1: The Metabolic Landscape of Phenoxy-Containing Compounds

The liver is the primary site of drug metabolism, where a superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs) plays a dominant role in the Phase I metabolism of most drugs.[4][5] For phenoxy-containing compounds, several key CYP-mediated oxidative pathways are of primary concern.

Key Metabolic Pathways:

  • Aromatic Hydroxylation: This is often the most significant metabolic pathway. CYP enzymes, particularly the highly reactive "Compound I" species, can directly hydroxylate the electron-rich phenyl ring.[5][6] The position of hydroxylation is dictated by both electronic and steric factors. The para-position is frequently the most susceptible site due to its accessibility and the ability of the oxygen ether to donate electron density, stabilizing the intermediate.[7]

  • O-Dealkylation: If the phenoxy group is part of a larger ether structure (e.g., an alkoxy-phenoxy group), O-dealkylation can occur on the other side of the ether linkage, leading to the formation of a phenol.[8]

  • Oxidation of Substituents: Alkyl groups or other substituents on the phenyl ring can also be sites of oxidation.[9] For instance, a methyl group can be hydroxylated to a benzyl alcohol, which may be further oxidized to an aldehyde and then a carboxylic acid.

These primary Phase I transformations introduce or unmask polar functional groups, which not only can alter the compound's pharmacological activity but also serve as handles for subsequent Phase II conjugation reactions (e.g., glucuronidation), further facilitating excretion.[4][10]

Caption: Primary metabolic pathways for phenoxy-containing compounds.

Part 2: Comparative Analysis of Structural Factors Influencing Stability

The metabolic stability of a phenoxy compound is not an intrinsic constant but is profoundly influenced by its chemical structure. Medicinal chemists can strategically modify the molecule to block or slow down metabolic processes.

The Role of Ring Substituents:

The electronic nature of substituents on the phenoxy ring is a critical determinant of its susceptibility to oxidative metabolism.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains (-CH₃) activate the ring by pushing electron density into it, making it more susceptible to electrophilic attack by CYP enzymes.[11] This generally leads to lower metabolic stability.

  • Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -F) or trifluoromethyl (-CF₃) deactivate the ring by pulling electron density away from it.[7][11] This "electron-shielding" effect makes the ring less prone to oxidation, thereby increasing metabolic stability.

Steric Hindrance:

Placing bulky substituents near a potential site of metabolism can sterically hinder the approach of the large CYP enzyme active site, effectively shielding that position from attack.

Bioisosteric Replacement:

A powerful strategy is to replace the entire phenoxy-phenyl ring with a bioisostere that is less metabolically labile.[12][13] Replacing the phenyl ring with a pyridine or other electron-deficient heterocycle can significantly reduce susceptibility to oxidation.[12] Another approach is to replace the aromatic ring with saturated bioisosteres like bicyclo[1.1.1]pentane, which removes the pi-system entirely, preventing aromatic hydroxylation.[14][15]

Comparative Data Summary:

The following table presents illustrative data from a standard human liver microsomal (HLM) stability assay for a series of hypothetical para-substituted phenoxy compounds. This demonstrates how different substituents can impact metabolic stability, as measured by the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life and lower clearance value indicate greater stability.

Compound IDpara-Substituent (X)In Vitro t₁/₂ (min)In Vitro CLᵢₙₜ (µL/min/mg protein)Stability ClassificationRationale
P-H -H2527.7ModerateUnsubstituted ring serves as a baseline.
P-Me -CH₃1546.2LowEDG activates the ring, increasing oxidation rate.
P-OMe -OCH₃1069.3LowStrong EDG significantly increases susceptibility to oxidation.
P-Cl -Cl4515.4HighEWG deactivates the ring, slowing metabolism.
P-CF3 -CF₃> 60< 11.5Very HighStrong EWG provides significant metabolic protection.

Note: Data are representative examples for illustrative purposes. CLᵢₙₜ calculated using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (1 / protein concentration). Assumes a protein concentration of 1 mg/mL.

Part 3: Experimental Assessment of Metabolic Stability

Evaluating metabolic stability early in the discovery process allows for the rank-ordering of compounds and guides structure-activity relationship (SAR) studies.[16] Several in vitro systems are commonly used.

Comparison of In Vitro Test Systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[17] They are a cost-effective and widely used system rich in Phase I CYP enzymes.[18][19] Their primary limitation is the lack of Phase II enzymes and cellular transport mechanisms.

  • Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes.[1][17] It allows for the study of both Phase I and some Phase II metabolic pathways.

  • Hepatocytes: Intact liver cells are considered the "gold standard" for in vitro metabolism studies.[17] They contain a full complement of Phase I and II enzymes, cofactors, and transporters, providing a more holistic and physiologically relevant picture of a compound's metabolic fate.[16][17]

Field-Proven Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a standard, self-validating workflow for determining a compound's intrinsic clearance. The inclusion of positive controls (compounds with known metabolic profiles) and negative controls validates the integrity of each experimental run.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in 50:50 Acetonitrile:Water.
  • HLM Stock: Pooled Human Liver Microsomes (e.g., 20 mg/mL). Thaw on ice immediately before use.
  • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing MgCl₂, NADP⁺, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase in phosphate buffer.[20] This system continuously regenerates the NADPH required by CYP enzymes.
  • Positive Controls: Verapamil (High Clearance) and Warfarin (Low Clearance) at 100 µM.
  • Termination/Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol) for analytical quantification.

2. Experimental Workflow:

Sources

A Comparative Guide to Validating Analytical Methods for 2-[(2,5-Dichlorophenoxy)methyl]oxirane in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the detection of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. Given its chemical structure, particularly the reactive oxirane (epoxide) ring, this compound is treated as a potential genotoxic impurity (GTI). The detection and quantification of such impurities at trace levels in complex matrices, such as active pharmaceutical ingredients (APIs) and formulated drug products, present a significant analytical challenge.[1] Regulatory bodies mandate stringent control over GTIs, often requiring quantification at parts-per-million (ppm) levels relative to the API, making highly sensitive and specific analytical methods essential.[1][2]

This document compares the most relevant analytical technologies, details robust sample preparation strategies, and provides a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Strategic Selection of the Core Analytical Technique

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the target analyte and the required sensitivity. This compound is a semi-polar, non-volatile molecule with a UV chromophore (the dichlorophenoxy group). These properties guide our selection process between the three primary chromatographic techniques.[1][4]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): As a workhorse of pharmaceutical analysis, HPLC-UV is often the first consideration. Its primary advantage is accessibility and robustness. However, for GTI analysis, its sensitivity is often insufficient. Furthermore, UV detection lacks the specificity to distinguish the analyte from co-eluting matrix components that might share similar UV absorption profiles, a significant risk in complex formulations.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods are ideal for volatile and thermally stable compounds.[4] While the target analyte is not highly volatile, it may be amenable to GC analysis. The primary advantage of GC-MS is its high chromatographic efficiency and the high selectivity and sensitivity offered by mass spectrometry, especially when operating in selected ion monitoring (SIM) mode.[1][2] However, the thermal lability of the oxirane ring could pose a risk of on-column degradation, requiring careful method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique represents the gold standard for the analysis of trace-level, non-volatile impurities like our target compound.[7] The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) provides an unparalleled combination of sensitivity and specificity. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, matrix interferences can be virtually eliminated, allowing for confident quantification at extremely low levels.

Decision-Making Workflow for Technique Selection

The following diagram illustrates the logical flow for selecting the most appropriate analytical technique for this compound.

G Analyte Analyte Properties This compound Volatility Is the analyte volatile & thermally stable? Analyte->Volatility Sensitivity Is ppm-level sensitivity (e.g., < 1.5 ppm) required? Volatility->Sensitivity No (Non-volatile) GCMS Consider GC-MS (High sensitivity, good for semi-volatiles) Volatility->GCMS  Yes Specificity Is the matrix complex with potential interferences? Sensitivity->Specificity Yes HPLCUV Consider HPLC-UV (Screening, less sensitive) Sensitivity->HPLCUV No Specificity->HPLCUV No LCMSMS Select LC-MS/MS (Gold standard for sensitivity & specificity) Specificity->LCMSMS Yes

Caption: Decision workflow for analytical technique selection.

Overcoming the Matrix: Robust Sample Preparation

For complex matrices, sample preparation is the most critical step to ensure accurate and reliable results.[8] The primary objective is to isolate the analyte from excipients, the API, and other potential interferences while concentrating it to a level suitable for detection.[9]

  • Dilute-and-Shoot: This involves simply dissolving the sample in a suitable solvent and injecting it. While simple, it is rarely effective for trace GTI analysis due to significant matrix effects and insufficient sensitivity.[8]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. It can be effective but is often labor-intensive, consumes large volumes of organic solvents, and may suffer from emulsion formation.[9]

  • Solid-Phase Extraction (SPE): SPE has become the predominant technique for sample cleanup and concentration in pharmaceutical analysis.[9] It involves passing the sample solution through a cartridge containing a solid adsorbent. The analyte is retained while interferences are washed away, after which the purified analyte is eluted with a small volume of solvent. Its high recovery, selectivity, and ability to reduce matrix effects make it the superior choice for this application.[9]

General Workflow for Solid-Phase Extraction (SPE)

The diagram below outlines the essential steps in a typical SPE procedure for isolating the target analyte from a dissolved drug product.

G cluster_0 Sample Preparation Workflow A 1. Sample Solubilization Weigh and dissolve drug product in appropriate diluent. B 2. SPE Cartridge Conditioning Flush with methanol, then equilibrate with aqueous solution. A->B C 3. Sample Loading Pass sample solution through the cartridge. B->C D 4. Washing Wash with a weak solvent to remove matrix interferences. C->D E 5. Elution Elute the target analyte with a strong organic solvent. D->E F 6. Analysis Evaporate and reconstitute eluate for LC-MS/MS injection. E->F

Caption: Step-by-step solid-phase extraction (SPE) workflow.

Comparative Performance and Validation Framework

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. Following the ICH Q2(R1) guideline, key performance characteristics must be evaluated.[2][3] The table below compares the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.

Validation Parameter HPLC-UV GC-MS (SIM Mode) LC-MS/MS (MRM Mode) Rationale & Causality
Specificity ModerateHighVery High MS and MS/MS provide structural confirmation and can distinguish the analyte from isobars and co-eluting matrix components, which is a major limitation of UV detection.[5]
LOQ ~10-50 ppm~0.5-5 ppm<0.5 ppm Tandem mass spectrometry offers significantly lower detection limits compared to single quadrupole MS (in GC-MS) and especially UV detectors, which is critical for meeting the low limits required for GTIs.[6]
Linearity (r²) >0.99>0.99>0.999 All techniques can demonstrate excellent linearity, but the wider dynamic range of MS detectors often results in superior correlation coefficients.[10]
Accuracy (% Recovery) 80-120%80-120%90-110% The high specificity of LC-MS/MS reduces the impact of matrix effects, leading to more accurate quantification, especially at low concentrations.
Precision (%RSD) <15%<10%<5% Modern LC-MS/MS systems offer exceptional reproducibility due to stable ionization sources and detectors.
Robustness GoodModerateGood GC methods can be sensitive to inlet temperature and flow rate variations. LC methods are generally robust, with MS detection being less affected by minor mobile phase composition changes than UV.

Experimental Protocol: Validated LC-MS/MS Method

Based on the comparative analysis, LC-MS/MS is the unequivocally superior technique. The following is a representative protocol for its validation.

Materials and Reagents
  • Reference Standard: this compound, >99% purity.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 3 mL).

Instrumentation (LC-MS/MS System)
  • Liquid Chromatograph: UPLC/UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Step-by-Step Procedure

Step 1: Preparation of Standard Solutions

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

  • Perform serial dilutions to prepare working standards for the calibration curve, typically ranging from 0.1 ng/mL to 100 ng/mL.

Step 2: Sample Preparation

  • Accurately weigh approximately 100 mg of the drug substance or ground formulation into a volumetric flask.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a final API concentration of 10 mg/mL.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load 1 mL of the sample solution onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

Step 3: LC-MS/MS Analysis

  • LC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • MS/MS Conditions (Positive ESI Mode):

    • Optimize ionization parameters (e.g., capillary voltage, source temperature).

    • Determine the precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) via infusion.

    • Perform a product ion scan to identify the most stable and abundant fragment ions.

    • MRM Transitions: Monitor at least two transitions for confident identification and quantification (e.g., precursor ion → product ion 1 (quantifier), precursor ion → product ion 2 (qualifier)).

Step 4: Validation Experiments

  • Specificity: Analyze blank matrix samples (placebo) to confirm no interfering peaks at the analyte's retention time.

  • Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration.

  • Accuracy: Spike blank matrix samples at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit) in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples at the 100% level on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOQ/LOD: Determine experimentally by analyzing a series of low-concentration standards and establishing the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).

Conclusion

While HPLC-UV and GC-MS have their specific applications in pharmaceutical analysis, they present notable limitations for the robust validation of methods for potential genotoxic impurities like this compound in complex matrices. The superior sensitivity, specificity, and reliability of LC-MS/MS make it the definitive choice for this task. A successful validation hinges on a meticulous approach that combines an optimized, selective sample preparation technique like SPE with the power of tandem mass spectrometry. This ensures that the analytical method is not only compliant with stringent regulatory expectations but is also a trustworthy tool for ensuring patient safety.

References

  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023). Research & Reviews: Journal of Pharmaceutical Analysis.
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024).
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Pharmaceutical Technology.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2005).
  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (2023). Taylor & Francis Online.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2023). LCGC North America.
  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample M
  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. (2005).
  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024). AxisPharm.
  • Sample preparation in analysis of pharmaceuticals. (2007). TrAC Trends in Analytical Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-[(2,5-Dichlorophenoxy)methyl]oxirane. The following procedural guide is synthesized from best practices for handling chemically similar compounds, specifically those containing reactive oxirane (epoxide) rings and chlorinated phenoxy moieties.[1] It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before handling or disposing of this compound.[1][2]

Introduction: Understanding the Risk

This compound is a compound characterized by two key functional groups that dictate its hazard profile and disposal requirements:

  • The Oxirane (Epoxide) Ring: This three-membered ring is highly strained and reactive. Epoxides are known alkylating agents and can react with various nucleophiles. This reactivity makes them potential skin irritants and sensitizers.[1]

  • The Dichlorophenoxy Group: This structure is a type of chlorinated aromatic compound. Such compounds are often found in pesticides and can exhibit environmental persistence and toxicity, particularly to aquatic life.[3][4] The U.S. Environmental Protection Agency (EPA) often recommends incineration as the most effective disposal method for these types of chemicals to ensure complete destruction.[5]

Due to this dual nature, this compound must be managed as hazardous chemical waste from the moment of its generation to its final disposal.[1][2]

Part 1: Hazard Profile and Essential Precautions

Before handling this compound, a thorough risk assessment is critical. The following table summarizes the anticipated hazards based on analogous chemical structures.

Hazard CategoryAnticipated RiskRationale and Recommended Actions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6]Avoid direct contact and aerosol generation. Always handle within a certified chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[7][8]Prevents skin contact by using appropriate chemically resistant gloves (e.g., Nitrile).[1] Immediately remove and decontaminate any affected clothing.[7]
Eye Damage/Irritation May cause serious eye irritation or damage.[9]Wear chemical safety goggles or a face shield at all times.[1] Ensure eyewash stations are accessible.
Respiratory Irritation Vapors or mists may cause respiratory irritation.[9]Engineering controls are paramount. Use exclusively within a chemical fume hood to minimize inhalation risk.[1]
Environmental Hazard Potentially toxic to aquatic life, with possible long-lasting effects.[3]Never dispose of this chemical down the drain or in general waste.[2] All waste streams must be captured and treated as hazardous.

Part 2: Procedural Guide for Waste Management

This section provides step-by-step instructions for the safe collection and temporary storage of waste containing this compound.

Required Personal Protective Equipment (PPE) & Engineering Controls

Adherence to safety protocols is non-negotiable.

  • Engineering Control: All handling, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood.[10]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Body Protection: A lab coat and closed-toe shoes are required to protect against accidental spills.[1]

Waste Collection and Segregation Protocol

Proper segregation is key to preventing dangerous reactions. All waste generated is considered hazardous.[1]

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., glass or polyethylene) with a tightly sealing screw cap.[2] If possible, use the original manufacturer's container.[11]

  • The container must be clean, dry, and in good condition.

Step 2: Label the Container Before Use

  • Affix a hazardous waste label provided by your institution's EHS department.[12]

  • Clearly write the full chemical name: "Hazardous Waste: this compound ". Do not use abbreviations.[12]

  • Add the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

  • Note the date when waste is first added to the container.

Step 3: Collect Waste Streams Separately

  • Liquid Waste: Carefully pour liquid waste containing the compound into the designated container using a funnel.

  • Contaminated Solid Waste: Any materials that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads, contaminated glassware) must be collected as hazardous solid waste.[2] Place these items in a separate, clearly labeled container lined with a heavy-duty plastic bag.[11]

Step 4: Ensure Safe Storage

  • Keep the waste container tightly closed when not in use.[1][13]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[11]

  • The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]

Spill Management Protocol

Immediate and correct action is required to mitigate spill-related risks.

  • For Small Spills (<100 mL within a fume hood):

    • Ensure your PPE is intact. Alert others in the immediate area.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[2][14] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated hazardous solid waste container.[2]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills (>100 mL or any spill outside a fume hood):

    • EVACUATE the immediate area.[2]

    • Alert all nearby personnel and your laboratory supervisor.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's EHS emergency response team immediately. [2] Do not attempt to clean up a large spill yourself.[1]

Part 3: Final Disposal Pathway

The ultimate disposal of this compound must be handled by trained professionals through your institution's EHS department.

Requesting Waste Pickup:

  • Once your hazardous waste container is nearly full (do not exceed 90% capacity), or if it has been stored for a significant period (adhere to your institution's time limits), arrange for a waste pickup.[13]

  • Follow your EHS office's specific procedures for requesting a pickup, which typically involves submitting an online form or tag.[12]

Method of Destruction:

  • The most probable and environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4][5] This process ensures the complete destruction of the compound into less hazardous components.

Disposal Decision Workflow

The following diagram outlines the procedural logic from waste generation to final disposal.

DisposalWorkflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Waste Generation (Liquid or Solid) decision Is this a spill? start->decision spill_small Small Spill (<100mL) - Contain with inert absorbent - Collect as hazardous waste decision->spill_small Yes, Small spill_large Large Spill (>100mL) - EVACUATE - ALERT OTHERS - CALL EHS EMERGENCY decision->spill_large Yes, Large routine_collection Routine Waste Collection decision->routine_collection No spill_small->routine_collection containerize Place in Designated, Properly Labeled, Hazardous Waste Container routine_collection->containerize storage Store in Secondary Containment in Satellite Accumulation Area (Keep Closed) containerize->storage pickup Container Full or Time Limit Reached? Request EHS Waste Pickup storage->pickup pickup->storage No end Professional Disposal via High-Temperature Incineration pickup->end Yes

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide . Benchchem. 1

  • Safe Disposal of [3,5-Bis(phenylmethoxy)phenyl]oxirane: A Guide for Laboratory Professionals . Benchchem. 2

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency (EPA). Link

  • Safety Data Sheet: KR-80QL. [Source Link Not Available]
  • Safety Data Sheet: [[(2-Ethylhexyl)oxy]methyl]oxirane . Sigma-Aldrich. Link

  • This compound . ChemicalBook. Link

  • Safety Data Sheet: 2-[(2-Methoxyphenoxy)methyl]oxirane . CymitQuimica. Link

  • 2-(((1,3-Dichloropropan-2-yl)oxy)methyl)oxirane . PubChem, National Center for Biotechnology Information. Link

  • Safety Data Sheet: 2,4-dichlorophenoxyacetic acid . Sigma-Aldrich. Link

  • Safety Data Sheet: 2-Amino-2',5-dichlorobenzophenone . Sigma-Aldrich. Link

  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides . U.S. Environmental Protection Agency (EPA). Link

  • Safety Data Sheet: 2-[(2-Methoxyphenoxy)methyl]oxirane . AK Scientific, Inc. Link

  • Handbook for Pesticide Disposal by Common Chemical Methods . U.S. Environmental Protection Agency (EPA). Link

  • Fact Sheet: Hazardous Waste Disposal . Tulane University, Office of Environmental Health & Safety. Link

  • Safety Data Sheet: Dichlorophen . Fisher Scientific. Link

  • NIOSH Pocket Guide to Chemical Hazards: 2,4-D . Centers for Disease Control and Prevention (CDC). Link

  • Factsheet: Disposal of Hazardous Waste – Basic Principles . ETH Zürich. Link

  • Hazardous Waste Disposal Guide . Northwestern University, Research Safety. Link

  • 2-[(3,4-dichlorophenoxy)methyl]oxirane . PubChem, National Center for Biotechnology Information. Link

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: O . Centers for Disease Control and Prevention (CDC). Link

  • (2S)-2-((4-Chlorophenoxy)methyl)oxirane . PubChem, National Center for Biotechnology Information. Link

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2020 . Centers for Disease Control and Prevention (CDC). Link

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Link

Sources

Personal protective equipment for handling 2-[(2,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. Given the absence of a specific Safety Data Sheet for this compound, the following procedures are synthesized from data on structurally related chemicals, including chlorinated phenols and various oxirane (epoxide) compounds. This proactive, safety-first approach is essential when dealing with novel or less-documented substances.

The core principle of this guide is risk mitigation. The molecule's structure suggests potential hazards including skin and eye irritation, possible allergic skin reactions, and toxicity if inhaled or ingested. The dichlorinated phenyl ring indicates that hazardous byproducts, such as hydrogen chloride gas, may form upon combustion. The oxirane ring is a reactive electrophile, a common structural alert for potential sensitization.

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment is mandatory. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area must be equipped with an accessible eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for preventing exposure. The following table summarizes the required equipment.

Protection Type Recommended PPE Material/Standard Rationale
Hand Protection Double-gloving with chemical-resistant glovesInner: NitrileOuter: Butyl rubber or VitonThe oxirane group can be reactive. Double-gloving provides robust protection against potential permeation and allows for safe removal of the outer glove if contaminated.
Eye and Face Protection Chemical splash goggles and a full-face shieldANSI Z87.1 compliantProtects against splashes to the eyes and face during handling and transfer operations.
Body Protection Flame-resistant lab coat with a chemical-resistant apronNomex lab coat, Butyl rubber apronProvides a barrier against spills and splashes, protecting the skin and personal clothing.[1]
Respiratory Protection Air-purifying respirator with organic vapor cartridgesNIOSH-approvedNecessary when handling outside of a fume hood or in case of a spill to prevent inhalation of vapors.[2]
Foot Protection Closed-toe, chemical-resistant shoes---Protects feet from spills.

Safe Handling and Experimental Workflow

Adherence to a strict protocol is vital for minimizing risk. The following workflow outlines the key steps for safe handling.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather and Inspect PPE don_ppe Don PPE weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Dispense weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate package_waste Package Waste decontaminate->package_waste doff_ppe Doff PPE package_waste->doff_ppe

Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Protocol:
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Assemble and inspect all necessary PPE.[3]

    • Don PPE in the correct order: inner gloves, lab coat, apron, outer gloves, eye/face protection, and respirator if required.

  • Handling:

    • Carefully weigh the required amount of the compound in a tared, sealed container within the fume hood.

    • Slowly add the compound to the solvent or reaction mixture to avoid splashes.

    • Maintain constant vigilance and ensure the fume hood sash is at the appropriate height.

  • Post-Procedure Cleanup:

    • Quench any residual reactive material as per your specific experimental protocol.

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Segregate waste into appropriate, clearly labeled containers.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Spill: Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[6] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment. Never dispose of this chemical down the drain or in regular trash.[5]

By implementing these comprehensive safety and handling procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for all personnel.

References

  • New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet: 2,4-D. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Resin8. (2022, October 7). The importance of PPE when working with resin! [Video]. YouTube. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]

  • Clas Ohlson. (n.d.). Safety data sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • TASS. (2025, March 21). New method for organochlorines disposal to reduce emissions from chemical industry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。